An In-depth Technical Guide to the Basic Properties of 2,3-Dihydro-2-phenyl-4(1H)-quinolinone For Researchers, Scientists, and Drug Development Professionals Abstract 2,3-Dihydro-2-phenyl-4(1H)-quinolinone, a heterocycli...
Author: BenchChem Technical Support Team. Date: November 2025
An In-depth Technical Guide to the Basic Properties of 2,3-Dihydro-2-phenyl-4(1H)-quinolinone
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,3-Dihydro-2-phenyl-4(1H)-quinolinone, a heterocyclic compound belonging to the flavanone class as an aza-analog, is a significant scaffold in medicinal chemistry.[1] Its derivatives are explored for a variety of therapeutic applications, including treatments for high blood pressure, pain, and Alzheimer's disease.[1] This document provides a comprehensive overview of the fundamental chemical and physical properties of 2,3-Dihydro-2-phenyl-4(1H)-quinolinone, detailed experimental protocols for its synthesis, and a summary of its known biological context. All quantitative data is presented in structured tables for clarity and comparative analysis.
Chemical and Physical Properties
The core properties of 2,3-Dihydro-2-phenyl-4(1H)-quinolinone are summarized below. These properties are essential for understanding its behavior in chemical and biological systems.
The synthesis of 2,3-Dihydro-2-phenyl-4(1H)-quinolinone and its derivatives is well-documented. A common and efficient method involves the intramolecular cyclization of o-aminochalcones or a one-pot reaction from o-aminoacetophenones and aromatic aldehydes.[4]
Synthesis from o-Aminoacetophenone and Benzaldehyde
This protocol outlines a one-pot procedure catalyzed by silver(I) triflate, noted for its efficiency and use of readily available materials.[4]
Materials:
o-Aminoacetophenone
Benzaldehyde
Silver(I) triflate (AgOTf)
Solvent (e.g., Toluene)
Deuterated chloroform (CDCl₃) for NMR analysis
Silica gel for column chromatography
Procedure:
Reaction Setup: In a reaction vessel, combine o-aminoacetophenone (1.0 mmol), benzaldehyde (1.0 mmol), and silver(I) triflate (5 mol%) in a suitable solvent like toluene (5 mL).
Reaction Execution: Stir the mixture at room temperature or under gentle heating, monitoring the reaction progress using Thin Layer Chromatography (TLC).
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
Purification: Purify the resulting crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of petroleum ether and ethyl acetate) to yield the pure 2,3-Dihydro-2-phenyl-4(1H)-quinolinone.
Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Synthesis via Intramolecular Cyclization of o-Aminochalcones
This method involves the cyclization of pre-synthesized o-aminochalcones, often using a Lewis acid catalyst like zirconyl nitrate.[4]
Step 1: Synthesis of 2'-Aminochalcone
Prepare a solution of 2'-aminoacetophenone in a suitable solvent (e.g., methanol).
Add benzaldehyde and a base (e.g., solid sodium hydroxide) to the solution.
Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
Perform an aqueous workup and purify the product by silica gel column chromatography to obtain the 2'-aminochalcone intermediate.[5][6]
Step 2: Cyclization to 2,3-Dihydro-2-phenyl-4(1H)-quinolinone
Dissolve the synthesized 2'-aminochalcone in a suitable solvent.
Add a Lewis acid catalyst, such as zirconyl nitrate [Zr(NO₃)₄], to the solution.[4]
Stir the reaction mixture under mild conditions until cyclization is complete.
After the reaction, perform a standard aqueous workup.
Purify the final product using column chromatography to yield pure 2,3-Dihydro-2-phenyl-4(1H)-quinolinone.
Mandatory Visualizations
Experimental Workflow Diagram
The following diagram illustrates a generalized workflow for the one-pot synthesis of the target compound.
Caption: General workflow for one-pot synthesis.
Structural Relationship Diagram
This diagram shows the structural relationship of the target compound to its parent scaffold and the analogous flavonoid structure.
An In-Depth Technical Guide to 2,3-Dihydro-2-phenyl-4(1H)-quinolinone
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological activities of 2,3...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological activities of 2,3-Dihydro-2-phenyl-4(1H)-quinolinone. This heterocyclic compound, belonging to the flavanone aza-analogs, is a scaffold of significant interest in medicinal chemistry due to the diverse pharmacological activities exhibited by its derivatives. This document summarizes key quantitative data, details experimental protocols for its synthesis, and explores its structure-activity relationships, offering a valuable resource for researchers in drug discovery and development.
Chemical Structure and Properties
2,3-Dihydro-2-phenyl-4(1H)-quinolinone possesses a core structure consisting of a dihydroquinolinone ring system with a phenyl substituent at the 2-position.
Table 2: Spectroscopic Data for 2,3-Dihydro-2-phenyl-4(1H)-quinolinone and Analogs
Technique
Feature
Typical Chemical Shift / Wavenumber
Reference
¹H NMR
Aromatic Protons
δ 6.5 - 8.0 ppm
Vulcanchem
CH (C2-H)
δ 4.5 - 5.5 ppm (dd)
General Knowledge
CH₂ (C3-H)
δ 2.5 - 3.5 ppm (m)
Vulcanchem
NH
δ 4.0 - 5.0 ppm (br s)
General Knowledge
¹³C NMR
C=O (C4)
δ ~190 ppm
Vulcanchem
Aromatic Carbons
δ 110 - 150 ppm
Vulcanchem
C2
δ ~55 - 65 ppm
General Knowledge
C3
δ ~40 - 50 ppm
General Knowledge
IR Spectroscopy
C=O Stretch
~1650 cm⁻¹
Vulcanchem
N-H Stretch
~3300 - 3400 cm⁻¹
General Knowledge
Synthesis of 2,3-Dihydro-2-phenyl-4(1H)-quinolinone
The synthesis of 2-aryl-2,3-dihydroquinolin-4(1H)-ones can be achieved through various synthetic strategies. A common and effective method involves the domino reaction of o-aminoacetophenones with aromatic aldehydes.
To a solution of o-aminoacetophenone (1.0 mmol) and benzaldehyde (1.2 mmol) in anhydrous acetonitrile (10 mL) under a nitrogen atmosphere, add silver(I) triflate (0.1 mmol, 10 mol%).
The reaction mixture is then heated to reflux and stirred for the appropriate time (monitoring by TLC is recommended).
Upon completion of the reaction, the mixture is cooled to room temperature.
The solvent is removed under reduced pressure.
The residue is dissolved in ethyl acetate and washed successively with saturated aqueous NaHCO₃ solution and brine.
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo.
The crude product is purified by flash column chromatography on silica gel (eluent: a gradient of ethyl acetate in hexanes) to afford the pure 2,3-Dihydro-2-phenyl-4(1H)-quinolinone.
Biological Activities and Potential Applications
The 2,3-dihydro-4(1H)-quinolinone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. While specific quantitative data for the parent compound, 2,3-Dihydro-2-phenyl-4(1H)-quinolinone, is limited in publicly accessible databases, the activities of closely related analogs provide strong indications of its potential therapeutic applications.
Table 3: Biological Activities of Structurally Related Quinolone Derivatives
Given the reported anticancer activities of related compounds, it is plausible that 2,3-Dihydro-2-phenyl-4(1H)-quinolinone or its derivatives could interact with various cellular signaling pathways implicated in cancer progression. A hypothetical pathway is depicted below.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.
Conclusion
2,3-Dihydro-2-phenyl-4(1H)-quinolinone represents a valuable scaffold for the development of novel therapeutic agents. Its straightforward synthesis and the diverse biological activities associated with its derivatives make it an attractive target for further investigation. This guide provides a foundational understanding of its chemical and physical properties, a practical synthetic protocol, and an overview of its potential in drug discovery. Future research should focus on the detailed biological evaluation of this specific compound and the exploration of its structure-activity relationships through the synthesis and screening of a focused library of analogs.
A Comprehensive Technical Guide to 2-phenyl-2,3-dihydro-1H-quinolin-4-one
For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth overview of 2-phenyl-2,3-dihydro-1H-quinolin-4-one, a heterocyclic compound of significant interest in medicinal c...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2-phenyl-2,3-dihydro-1H-quinolin-4-one, a heterocyclic compound of significant interest in medicinal chemistry. The document details its chemical identity, physicochemical properties, synthesis protocols, and its role as a privileged scaffold in drug discovery, supported by quantitative data and visual diagrams.
Chemical Identity and Physicochemical Properties
2-phenyl-2,3-dihydro-1H-quinolin-4-one, with the IUPAC name 2-phenyl-2,3-dihydro-1H-quinolin-4-one , is a derivative of quinolinone.[1] Its structure features a quinolin-4-one backbone with a phenyl group at the C2 position and a partially hydrogenated heterocyclic ring.[2] This core structure is a key pharmacophore in various biologically active compounds.[3]
Protons on the dihydroquinolinone ring typically show multiplet signals between δ 2.5–3.5 ppm. Aromatic protons resonate in the δ 6.5–8.0 ppm range.[2]
¹³C NMR
The carbonyl carbon (C4) signal is characteristically found near δ 190 ppm. Aromatic carbons appear in the δ 110–150 ppm region.[2]
| IR Spectroscopy | A strong absorption band around 1650 cm⁻¹ confirms the presence of the C=O stretching vibration of the ketone group.[2] |
Synthesis of 2-phenyl-2,3-dihydro-1H-quinolin-4-one
The synthesis of 2-aryl-2,3-dihydro-4(1H)-quinolinones can be achieved through various methods. A common and efficient approach is the intramolecular cyclization of o-aminochalcones.
This protocol describes a general method for the synthesis of 2-phenyl-2,3-dihydro-1H-quinolin-4-one from 2'-aminoacetophenone and benzaldehyde, which first form an o-aminochalcone intermediate that subsequently cyclizes.
Materials:
2'-aminoacetophenone
Benzaldehyde
Ethanol
Sodium hydroxide (NaOH)
Hydrochloric acid (HCl)
Lewis acid catalyst (e.g., zirconyl nitrate, silver(I) triflate)[4]
Dissolve 2'-aminoacetophenone (1 equivalent) and benzaldehyde (1 equivalent) in ethanol in a round-bottom flask.
Add an aqueous solution of NaOH (e.g., 40%) dropwise to the stirred mixture at room temperature.
Continue stirring for 2-4 hours. The formation of the chalcone intermediate can be monitored by Thin Layer Chromatography (TLC).
Pour the reaction mixture into crushed ice and neutralize with dilute HCl.
The precipitated solid (o-aminochalcone) is filtered, washed with water, and dried.
Intramolecular Cyclization:
Dissolve the synthesized o-aminochalcone in a suitable solvent (e.g., ethanol, methanol).
Add a catalytic amount of a Lewis acid (e.g., zirconyl nitrate).[4]
Reflux the mixture for 4-8 hours, monitoring the reaction progress by TLC.
After completion, cool the reaction mixture to room temperature.
Remove the solvent under reduced pressure.
The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane mixture) to afford pure 2-phenyl-2,3-dihydro-1H-quinolin-4-one.
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis methodologies, and biological significance of 2,3-...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis methodologies, and biological significance of 2,3-Dihydro-2-phenyl-4(1H)-quinolinone. This quinolinone derivative is a member of a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.
Core Physicochemical and Structural Data
2,3-Dihydro-2-phenyl-4(1H)-quinolinone is a moderately lipophilic compound, a characteristic that is often favorable for bioavailability and cell membrane permeability.[1] Its core structure consists of a dihydro-4-quinolinone scaffold with a phenyl substituent at the 2-position.
The structural features of 2,3-Dihydro-2-phenyl-4(1H)-quinolinone can be confirmed through various spectroscopic techniques:
¹H NMR: The protons on the dihydro portion of the quinolinone ring typically show multiplet signals between δ 2.5–3.5 ppm. The aromatic protons resonate in the range of δ 6.5–8.0 ppm.[1]
¹³C NMR: The carbonyl carbon (C4) is characteristically observed around δ 190 ppm, while the aromatic carbons appear in the δ 110–150 ppm region.[1]
IR Spectroscopy: A prominent absorption band around 1650 cm⁻¹ confirms the presence of the C=O stretching vibration of the ketone group.[1]
Experimental Protocols for Synthesis
Several synthetic routes to 2,3-dihydro-4(1H)-quinolinones have been developed, offering various advantages in terms of yield, reaction conditions, and substrate scope.
One-Pot Synthesis from o-Aminoacetophenones and Aromatic Aldehydes
This method provides an efficient pathway to 2-aryl-2,3-dihydroquinolin-4(1H)-ones using readily available starting materials.[4]
Reactants: o-aminoacetophenones and aromatic aldehydes.
Catalyst: Silver(I) triflate.
Procedure: A mixture of the o-aminoacetophenone and the aromatic aldehyde is treated with silver(I) triflate in a suitable solvent. The reaction is typically stirred at a specified temperature until completion, as monitored by thin-layer chromatography (TLC).
Work-up: Upon completion, the reaction mixture is subjected to an aqueous work-up, followed by extraction with an organic solvent. The crude product is then purified by column chromatography.
Advantages: This method is noted for its mild conditions, simple operation, and tolerance of a wide range of functional groups on the aldehyde.[4]
Intramolecular Cyclization of o-Aminochalcones
This approach involves the cyclization of o-aminochalcones, which can be prepared through the aldol condensation of o-aminoacetophenones and benzaldehydes.
Reactants: o-aminochalcones.
Catalyst: Zirconyl nitrate as a water-tolerant Lewis acid.[4]
Procedure: The o-aminochalcone is dissolved in a suitable solvent, and zirconyl nitrate is added. The reaction mixture is stirred, typically at room temperature or with gentle heating, until the starting material is consumed.
Work-up: The reaction is quenched, and the product is extracted. Purification is achieved through recrystallization or column chromatography.
Advantages: This method is considered environmentally friendly, proceeds under mild conditions, and often results in improved yields.[4]
Fries-like Rearrangement of N-Arylazetidin-2-ones
This synthetic strategy utilizes a rearrangement reaction to form the dihydroquinolinone ring system.
Procedure: The N-arylazetidin-2-one is treated with triflic acid, which promotes a Fries-like rearrangement. The reaction can often be carried out at room temperature.[5]
Work-up: Standard aqueous work-up and purification procedures are employed to isolate the 2,3-dihydro-4(1H)-quinolinone product.
Advantages: The use of triflic acid allows for reactions at room temperature with good product yields.[5]
Logical Workflow for Synthesis
The following diagram illustrates a generalized workflow for the synthesis of 2,3-Dihydro-2-phenyl-4(1H)-quinolinone, highlighting the key stages from starting materials to the final purified product.
Generalized Synthetic Workflow for 2,3-Dihydro-2-phenyl-4(1H)-quinolinone.
Biological Activities and Potential Signaling Pathways
While specific signaling pathway interactions for 2,3-Dihydro-2-phenyl-4(1H)-quinolinone are not extensively detailed in the literature, the broader class of 2,3-dihydro-4(1H)-quinolinones and related quinolinone structures are known to exhibit a wide range of biological activities.[6][7] These compounds are considered aza-analogues of flavones, which are well-known for their diverse pharmacological effects.
Potential areas of biological activity for this class of compounds include:
Anticancer Activity: Some 2-phenyl-4-quinolone derivatives have demonstrated potent inhibitory effects on tubulin polymerization and have been evaluated for their in vitro inhibition of human tumor cell lines.[8]
Anti-inflammatory Effects: Related chalcones and flavones, which share structural similarities, have been investigated as inhibitors of inflammatory mediators.[9]
Antimicrobial Properties: Quinolone scaffolds are the basis for a major class of antibiotics, and various derivatives are explored for their antibacterial and antifungal activities.[10]
The diverse biological effects of quinolinone derivatives suggest their potential interaction with a variety of cellular targets and signaling pathways.[6] Further research is warranted to elucidate the specific molecular mechanisms of action for 2,3-Dihydro-2-phenyl-4(1H)-quinolinone.
Conclusion
2,3-Dihydro-2-phenyl-4(1H)-quinolinone is a heterocyclic compound with well-defined physicochemical properties and multiple established synthetic routes. Its structural similarity to biologically active flavonoids and other quinolinone derivatives makes it and its analogues promising scaffolds for further investigation in drug discovery and development, particularly in the areas of oncology and infectious diseases. The experimental protocols and characterization data provided herein serve as a valuable resource for researchers in this field.
Discovery of 2,3-Dihydro-2-phenyl-4(1H)-quinolinone
An In-depth Technical Guide on 2,3-Dihydro-2-phenyl-4(1H)-quinolinone Introduction 2,3-Dihydro-2-phenyl-4(1H)-quinolinone, a heterocyclic compound belonging to the flavanone class, serves as a significant scaffold in med...
Author: BenchChem Technical Support Team. Date: November 2025
An In-depth Technical Guide on 2,3-Dihydro-2-phenyl-4(1H)-quinolinone
Introduction
2,3-Dihydro-2-phenyl-4(1H)-quinolinone, a heterocyclic compound belonging to the flavanone class, serves as a significant scaffold in medicinal chemistry. Its structure, analogous to flavanones with a nitrogen atom replacing the oxygen in the heterocyclic ring, has garnered interest for its diverse biological activities. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and biological evaluation of 2,3-Dihydro-2-phenyl-4(1H)-quinolinone, intended for researchers, scientists, and professionals in drug development.
Synthesis and Discovery
The discovery of 2,3-Dihydro-2-phenyl-4(1H)-quinolinone is intrinsically linked to the development of synthetic methodologies for quinolinone structures. A prevalent and efficient method for its synthesis involves a two-step process: the Claisen-Schmidt condensation of a 2'-aminoacetophenone with benzaldehyde to form a 2'-aminochalcone, followed by an intramolecular cyclization.[1][2] Various catalysts and reaction conditions have been explored to optimize this process, including the use of bases like sodium methoxide, acids, and metal catalysts.[3][4][5]
Experimental Protocols
1. Synthesis of 2'-Aminochalcone via Claisen-Schmidt Condensation
This protocol is adapted from a modification of Murphy and Wattanasin's method.[2]
Add methanolic sodium methoxide and benzaldehyde to the solution at 0°C.
Stir the greenish solution for 2 hours, allowing it to warm to room temperature.
Perform a standard aqueous workup.
Purify the resulting residue by silica gel column chromatography to obtain the 2'-aminochalcone as a yellow solid.
2. Intramolecular Cyclization to 2,3-Dihydro-2-phenyl-4(1H)-quinolinone
Various methods can be employed for the cyclization of the intermediate 2'-aminochalcone.[1][4][6] A general acid-catalyzed protocol is described below.
2,3-Dihydro-2-phenyl-4(1H)-quinolinone and its derivatives have been investigated for a range of biological activities, positioning them as promising candidates for drug development.
Cytotoxic and Antitumor Activity
Several studies have highlighted the cytotoxic potential of quinolinone derivatives against various cancer cell lines.[3][8] The mechanism of action for some of these compounds has been linked to the inhibition of tubulin polymerization, a critical process in cell division.[3][8][9]
Anti-inflammatory Properties
The structural similarity to flavonoids, which are known for their anti-inflammatory effects, has prompted the evaluation of 2,3-Dihydro-2-phenyl-4(1H)-quinolinone derivatives for similar activities.[10] Studies have shown that certain derivatives can inhibit the release of inflammatory mediators.[11]
The Diverse Biological Activities of 2,3-Dihydro-2-phenyl-4(1H)-quinolinone Derivatives: A Technical Guide
The 2,3-dihydro-2-phenyl-4(1H)-quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous synthetic and natural compounds with a wide array of biological activities.[1][2] These n...
Author: BenchChem Technical Support Team. Date: November 2025
The 2,3-dihydro-2-phenyl-4(1H)-quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous synthetic and natural compounds with a wide array of biological activities.[1][2] These nitrogen-containing heterocyclic compounds have garnered significant attention from researchers due to their therapeutic potential in various disease areas, most notably in oncology.[3][4] This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of these derivatives, tailored for researchers, scientists, and professionals in drug development.
Synthesis of the Quinolinone Core
The synthesis of 2,3-dihydro-2-phenyl-4(1H)-quinolinone derivatives is often achieved through efficient multi-component reactions. A common and effective method involves the condensation of an amine, an aldehyde, and an activated carbonyl compound. For instance, a three-component reaction between dehydroabietylamine (as the amine source), isatoic anhydride, and various aromatic aldehydes in the presence of a catalytic amount of p-toluenesulfonic acid has been used to produce novel dihydroquinazolin-4(1H)-one derivatives.[5] Microwave-assisted synthesis has also been employed to enhance reaction efficiency and yield.[6]
2,3-Dihydro-2-phenyl-4(1H)-quinolinone and its aza-analogs of flavanone
An In-depth Technical Guide to 2,3-Dihydro-2-phenyl-4(1H)-quinolinone and its Aza-analogs of Flavanone Introduction Flavonoids are a significant class of naturally occurring polyphenolic compounds celebrated for their di...
Author: BenchChem Technical Support Team. Date: November 2025
An In-depth Technical Guide to 2,3-Dihydro-2-phenyl-4(1H)-quinolinone and its Aza-analogs of Flavanone
Introduction
Flavonoids are a significant class of naturally occurring polyphenolic compounds celebrated for their diverse and potent biological activities. Within this vast family, flavanones (2-phenylchroman-4-ones) serve as crucial precursors and possess notable pharmacological properties.[1] The strategic replacement of the oxygen atom in the flavanone heterocyclic C-ring with a nitrogen atom gives rise to aza-analogs, specifically 2,3-Dihydro-2-phenyl-4(1H)-quinolinone, also known as 1-azaflavanone.[2] This structural modification often leads to a significant enhancement of biological activities, making azaflavanones a compelling scaffold in medicinal chemistry and drug discovery.[2]
These synthetic analogs have garnered considerable attention for their potential as anticancer, anti-inflammatory, antimicrobial, and antidiabetic agents.[1][2][3] The incorporation of the quinolone nucleus, a well-established pharmacophore in antimicrobial drugs, further broadens their therapeutic potential.[1][4] This guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of 2,3-Dihydro-2-phenyl-4(1H)-quinolinone and its derivatives, intended for researchers and professionals in the field of drug development.
Synthesis of Azaflavanones
The predominant and efficient method for synthesizing azaflavanones involves a two-step process: the Claisen-Schmidt condensation to form an intermediate, followed by an intramolecular cyclization.
Claisen-Schmidt Condensation : This step involves the reaction of a 2'-aminoacetophenone with a substituted aromatic aldehyde to form a 2'-aminochalcone.[2] This reaction is typically performed under basic conditions.[5]
Intramolecular Cyclization : The resulting 2'-aminochalcone undergoes a base- or acid-catalyzed intramolecular aza-Michael addition, where the amino group attacks the α,β-unsaturated carbonyl system to form the quinolinone ring.[2][3] This cyclization is noted for its simplicity, efficiency, and cost-effectiveness.[2] Various catalysts, including silver triflate (AgOTf) and zirconyl nitrate, have been employed to facilitate this step under mild conditions.[3][6]
Caption: General synthetic workflow for Azaflavanones.
Data Presentation: Synthesis Yields
The yield of azaflavanone synthesis is influenced by the substituents on the aromatic aldehyde. The presence of electron-withdrawing groups in the precursor aza-chalcones has been shown to increase the percentage yield of the final azaflavanone product.[1]
Step 1: Synthesis of 2'-Aminochalcones (Intermediate)
A general procedure involves the aldol condensation of a 2'-aminoacetophenone with a benzaldehyde derivative.[5]
Dissolve 2'-aminoacetophenone in a suitable solvent such as methanol or THF.
Add a base, such as solid sodium hydroxide or methanolic sodium methoxide, to the solution at 0°C.[5]
Add the desired substituted benzaldehyde to the reaction mixture.
Stir the solution for approximately 2 hours, allowing it to warm from 0°C to room temperature.[5]
Perform an aqueous workup to quench the reaction.
Purify the resulting residue using silica gel column chromatography to isolate the 2'-aminochalcone, typically as a yellow solid.[5]
Step 2: Cyclization to form Azaflavanone
The cyclization of the 2'-aminochalcone is achieved via an intramolecular conjugate addition.[2]
Dissolve the purified 2'-aminochalcone in an appropriate solvent.
Add a catalyst, which can be a base (for base-catalyzed cyclization) or a Lewis acid like zirconyl nitrate or AgOTf for acid-catalyzed methods.[2][3][6]
The reaction is typically carried out under mild conditions.[6]
Upon completion, the product is isolated, often by precipitation and filtration, and purified if necessary, for example, by recrystallization from ethanol.[7]
Biological Activities and Therapeutic Potential
Azaflavanones exhibit a wide spectrum of biological activities, often superior to their oxygen-containing flavanone counterparts.
Anticancer and Antiproliferative Activity
The replacement of the C-ring ether oxygen with a nitrogen atom has been shown to potentiate antiproliferative activity by more than 100-fold compared to flavanone.[2] These compounds have demonstrated significant cytotoxicity against various cancer cell lines, including prostate (DU145), colon (HCT-116), and promyelocytic leukemia (HL60).[2][8]
Mechanism of Action:
The anticancer effect of azaflavanones is multi-faceted. Molecular docking studies suggest that they can bind to the Cyclin E1-Cdk2 complex, a key regulator of cell cycle progression.[8] This interaction can lead to cell cycle arrest, particularly at the S phase.[2] Furthermore, azaflavanone derivatives can induce a pharmacological reactive oxygen species (ROS) insult, increasing oxidative damage and leading to mitochondrial dysfunction.[8] This cascade of events culminates in the high expression of apoptotic markers, sensitizing cancer cells to apoptosis.[8]
Caption: Proposed anticancer mechanism of Azaflavanones.
Experimental Protocol: In Vitro Antiproliferative Assay (Alamar Blue)
Seed human cancer cells (e.g., HL60) in 96-well plates at an appropriate density and allow them to adhere overnight.
Treat the cells with various concentrations of the synthesized azaflavanone derivatives for a specified period (e.g., 72 hours). A blank control (e.g., 0.4% DMSO) should be included.[2]
Following treatment, add Alamar Blue reagent to each well and incubate for 4-6 hours.
Measure the absorbance or fluorescence at the appropriate wavelengths using a microplate reader.
Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Anti-inflammatory and Anti-ulcer Activity
Several azaflavanone derivatives have demonstrated significant anti-inflammatory and anti-ulcer properties.[1] The anti-inflammatory effect was comparable to the standard drug diclofenac sodium. The proposed mechanism for anti-ulcer activity involves the inhibition of the formation and release of endogenous histamine in the gastric mucosa.[1]
Data Presentation: Anti-inflammatory and Anti-ulcer Effects
Compound ID
Anti-inflammatory (% Inhibition of Paw Edema @ 200 mg/kg)
Experimental Protocol: Carrageenan-Induced Rat Paw Edema Assay
Use adult Wistar rats, fasted overnight with free access to water.
Administer the test compounds (azaflavanone derivatives) or the standard drug (diclofenac sodium) orally at a specified dose (e.g., 200 mg/kg).[1]
After one hour, inject a 0.1 mL solution of 1% carrageenan in saline into the sub-plantar region of the right hind paw of each rat to induce edema.
Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.
Calculate the percentage inhibition of paw edema for the treated groups compared to the control group.
α-Glucosidase Inhibition (Antidiabetic Potential)
Azaflavanones have been identified as potent α-glucosidase inhibitors, with some derivatives showing significantly higher activity than standard reference drugs like acarbose.[3] This activity suggests their potential as therapeutic agents for managing type 2 diabetes. Molecular modeling studies indicate key interactions between the active compounds and the enzyme's binding sites.[3]
Data Presentation: α-Glucosidase Inhibition
Compound
B-Ring Substituent
IC50 (µM)
Key Findings
Reference
5g
4-Trifluoromethylphenyl
53.52
6-8 fold higher activity than standard references.
Prepare a reaction mixture containing phosphate buffer, α-glucosidase enzyme solution, and the test compound at various concentrations.
Pre-incubate the mixture at 37°C for 10 minutes.
Initiate the reaction by adding the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).
Incubate the reaction at 37°C for another 20 minutes.
Stop the reaction by adding a sodium carbonate solution.
Measure the absorbance of the released p-nitrophenol at 405 nm.
Calculate the percentage of inhibition and determine the IC50 value. Acarbose can be used as a positive control.[3]
Antimicrobial Activity
The fusion of the flavone structure with a quinolone nucleus is a rational design strategy to create potent antimicrobial agents.[4][9] Aza-analogs of flavones have been evaluated against various Gram-positive and Gram-negative bacteria, as well as pathogenic fungi.[9] Studies indicate that the electronic properties of the substituent on the B-ring influence the antimicrobial profile, with methoxy groups often correlating with significant activity.[9]
Neuroprotective and Cardioprotective Potential
While specific studies on the neuroprotective effects of these exact azaflavanones are emerging, the broader class of flavonoids is well-documented for its ability to protect neurons.[10][11] These effects are mediated through the suppression of neuroinflammation, protection against neurotoxins, and promotion of cognitive functions.[12] Key mechanisms include scavenging free radicals, modulating signaling pathways like Nrf2 and NF-κB, and preventing protein aggregation.[10][11] Given their structural similarity, azaflavanones are promising candidates for neuroprotection.
Similarly, related dihydroquinoline structures have been shown to possess cardioprotective effects, attenuating doxorubicin-induced cardiotoxicity by acting on oxidative stress and apoptosis pathways in cardiomyocytes.[13]
Conclusion and Future Perspectives
2,3-Dihydro-2-phenyl-4(1H)-quinolinone and its derivatives represent a highly versatile and privileged scaffold in medicinal chemistry. The simple act of replacing an oxygen atom with nitrogen in the flavanone core unlocks a significant enhancement in a range of biological activities. The straightforward and efficient synthetic routes make this class of compounds readily accessible for further investigation.
Current research highlights their potent anticancer, anti-inflammatory, and antidiabetic properties. The multi-target nature of their anticancer mechanism, involving cell cycle arrest and induction of apoptosis via oxidative stress, makes them particularly promising. Future research should focus on expanding the structure-activity relationship studies to optimize potency and selectivity for specific targets, conducting in-vivo efficacy and toxicity studies for the most promising leads, and exploring their potential in other therapeutic areas such as neurodegenerative and cardiovascular diseases. The continued exploration of azaflavanones holds considerable promise for the development of novel and effective therapeutic agents.
Spectroscopic Profile of 2,3-Dihydro-2-phenyl-4(1H)-quinolinone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 2,3-Dihydro-2-phenyl-4(1H)-quinolino...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 2,3-Dihydro-2-phenyl-4(1H)-quinolinone. The information presented herein is crucial for the identification, characterization, and quality control of this molecule in research and drug development settings. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 2,3-Dihydro-2-phenyl-4(1H)-quinolinone, providing a clear and concise reference for its structural features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
Chemical Shift (δ) ppm
Multiplicity
Integration
Assignment
7.85 (d, J = 7.9 Hz)
Doublet
1H
Ar-H
7.45 - 7.30 (m)
Multiplet
6H
Ar-H
6.85 (t, J = 7.4 Hz)
Triplet
1H
Ar-H
6.68 (d, J = 8.3 Hz)
Doublet
1H
Ar-H
4.60 (dd, J = 12.8, 5.2 Hz)
Doublet of Doublets
1H
H-2
4.40 (br s)
Broad Singlet
1H
N-H
2.85 (dd, J = 16.7, 12.8 Hz)
Doublet of Doublets
1H
H-3a
2.65 (dd, J = 16.7, 5.2 Hz)
Doublet of Doublets
1H
H-3b
Solvent: CDCl₃. Spectrometer frequency: 400 MHz.
¹³C NMR (Carbon NMR) Data
Chemical Shift (δ) ppm
Assignment
196.5
C=O (C-4)
151.2
Ar-C
141.6
Ar-C
135.5
Ar-C
129.2
Ar-C
128.0
Ar-C
126.5
Ar-C
122.0
Ar-C
118.2
Ar-C
116.0
Ar-C
56.5
C-2
44.8
C-3
Solvent: CDCl₃. Spectrometer frequency: 100 MHz.
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)
Intensity
Assignment
3340
Strong, Broad
N-H Stretch
1680
Strong
C=O Stretch (Amide)
1605
Strong
C=C Stretch (Aromatic)
1480
Medium
C-N Stretch
750
Strong
C-H Bend (Aromatic, ortho-disubstituted)
Sample preparation: KBr pellet.
Mass Spectrometry (MS)
m/z
Relative Intensity (%)
Assignment
223
100
[M]⁺ (Molecular Ion)
146
60
[M - C₆H₅]⁺
120
80
[M - C₆H₅ - CO]⁺
92
40
[C₆H₅N]⁺
77
50
[C₆H₅]⁺
Ionization method: Electron Ionization (EI) at 70 eV.
Experimental Protocols
The following sections detail the methodologies for obtaining the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
A sample of approximately 10-20 mg of 2,3-Dihydro-2-phenyl-4(1H)-quinolinone is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube. The solution is thoroughly mixed to ensure homogeneity.
¹H NMR Spectroscopy:
Proton NMR spectra are recorded on a 400 MHz spectrometer. Standard acquisition parameters include a spectral width of 16 ppm, a relaxation delay of 1 second, and 16 scans. The free induction decay (FID) is processed with a line broadening of 0.3 Hz.
¹³C NMR Spectroscopy:
Carbon-13 NMR spectra are acquired on a 100 MHz spectrometer with proton decoupling. A spectral width of 240 ppm, a relaxation delay of 2 seconds, and an accumulation of 1024 scans are typically used.
Infrared (IR) Spectroscopy
A small amount of the solid sample (1-2 mg) is finely ground with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectra are obtained using a mass spectrometer equipped with an electron ionization (EI) source. The sample is introduced via a direct insertion probe. The ionization energy is set to 70 eV, and the source temperature is maintained at 200°C. The mass analyzer is scanned over a range of m/z 50-500.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like 2,3-Dihydro-2-phenyl-4(1H)-quinolinone.
General workflow for spectroscopic analysis.
Foundational
Potential Therapeutic Targets of 2,3-Dihydro-2-phenyl-4(1H)-quinolinone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract The 2,3-Dihydro-2-phenyl-4(1H)-quinolinone core structure is a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2,3-Dihydro-2-phenyl-4(1H)-quinolinone core structure is a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities. Derivatives of this and structurally related compounds, such as 2-phenyl-4-quinolones and 2,3-dihydroquinazolin-4(1H)-ones, have emerged as promising candidates for therapeutic development, particularly in oncology. This technical guide consolidates the current understanding of their potential therapeutic targets, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the implicated signaling pathways. The primary mechanisms of action identified for this class of compounds include the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis, and the inhibition of bacterial DNA gyrase.
Potential Therapeutic Targets
The therapeutic potential of 2,3-Dihydro-2-phenyl-4(1H)-quinolinone and its analogs stems from their interaction with fundamental cellular processes. The primary targets identified in the literature are crucial for cell division and bacterial replication.
Tubulin: A key target in cancer therapy, tubulin is the protein subunit of microtubules, which are essential for forming the mitotic spindle during cell division.[1] Inhibition of tubulin polymerization disrupts the cell cycle, leading to apoptosis. Several 2-phenyl-4-quinolone and 2,3-dihydroquinazolin-4(1H)-one derivatives have been shown to inhibit tubulin polymerization, suggesting this is a primary mechanism for their anticancer effects.[1][2]
DNA Gyrase: This enzyme is a type II topoisomerase found in bacteria that introduces negative supercoils into DNA, a process crucial for DNA replication and transcription.[3] Inhibition of DNA gyrase leads to bacterial cell death, making it an effective target for antibiotics. Quinolone structures are well-known inhibitors of DNA gyrase.[3]
Quantitative Data on Biological Activity
The following tables summarize the cytotoxic and enzyme inhibitory activities of various 2,3-Dihydro-2-phenyl-4(1H)-quinolinone derivatives and related structures.
Table 1: Cytotoxicity (GI₅₀) of 2,3-Dihydroquinazolin-4(1H)-one Analogs [1]
Compound
HT29 (Colon)
U87 (Glioblastoma)
MCF-7 (Breast)
A2780 (Ovarian)
H460 (Lung)
Phenyl (15)
2.6 µM
2.5 µM
1.3 µM
2.3 µM
2.1 µM
Tolyl (16)
3.5 µM
3.1 µM
4.0 µM
3.3 µM
3.2 µM
Naphthyl (39)
<0.05 µM
<0.05 µM
0.11 µM
<0.05 µM
<0.05 µM
Table 2: Cytotoxicity (IC₅₀) of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one Derivatives [4]
This protocol is adapted from commercially available kits and published research to determine the effect of a compound on tubulin polymerization in vitro.[5][6][7]
Materials:
Tubulin protein (>99% pure)
G-PEM buffer (80 mM PIPES pH 6.8, 0.5 mM EGTA, 2.0 mM MgCl₂, 1.0 mM GTP)
Test compound dissolved in an appropriate solvent (e.g., DMSO)
Positive control (e.g., Paclitaxel for polymerization promotion, Nocodazole or Colchicine for inhibition)
Negative control (solvent vehicle)
Pre-warmed 96-well black plates
Multimode plate reader with fluorescence capabilities
Procedure:
Preparation: Reconstitute lyophilized tubulin to a final concentration of 2-3 mg/mL in ice-cold G-PEM buffer. Keep on ice.
Compound Addition: Add 5 µL of the test compound at various concentrations to the wells of a pre-warmed (37°C) 96-well plate. Include positive and negative controls.
Initiation of Polymerization: Add 50 µL of the tubulin solution to each well to initiate the polymerization reaction.
Measurement: Immediately place the plate in a multimode reader pre-set to 37°C. Measure the fluorescence intensity every 60 seconds for 60 minutes. The excitation wavelength is typically 355 nm and the emission wavelength is 460 nm.
Data Analysis: Plot fluorescence intensity versus time. The rate of polymerization (Vmax) and the final polymer mass can be calculated from the resulting curves. The IC₅₀ value is the concentration of the compound that inhibits tubulin polymerization by 50%.
DNA Gyrase Supercoiling Inhibition Assay
This protocol is a standard method to assess the inhibition of bacterial DNA gyrase activity.[3][8][9]
Materials:
Purified E. coli DNA gyrase (subunits A and B)
Relaxed pBR322 plasmid DNA
5x Assay Buffer (e.g., 250 mM Tris-HCl pH 7.5, 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine)
ATP solution
Dilution Buffer (for enzyme)
Test compound dissolved in an appropriate solvent (e.g., DMSO)
Positive control (e.g., Ciprofloxacin)
Negative control (solvent vehicle)
Stop solution/Loading dye (e.g., containing SDS, EDTA, and bromophenol blue)
Agarose
TAE or TBE buffer
Ethidium bromide or other DNA stain
Gel electrophoresis system and imaging equipment
Procedure:
Reaction Setup: On ice, prepare a reaction mix containing 5x assay buffer, relaxed pBR322 DNA, and sterile water.
Compound Addition: Aliquot the reaction mix into microcentrifuge tubes. Add the test compound at various concentrations. Include positive and negative controls.
Enzyme Addition: Dilute the DNA gyrase enzyme in dilution buffer and add it to each tube to start the reaction.
Incubation: Incubate the reactions at 37°C for 30-60 minutes.
Termination: Stop the reaction by adding the stop solution/loading dye.
Gel Electrophoresis: Load the samples onto a 1% agarose gel. Run the gel at a constant voltage until the dye front has migrated sufficiently.
Visualization and Analysis: Stain the gel with ethidium bromide and visualize under UV light. The supercoiled DNA will migrate faster than the relaxed DNA. The intensity of the supercoiled band is quantified to determine the extent of inhibition. The IC₅₀ value is the concentration of the compound that inhibits supercoiling activity by 50%.
Signaling Pathways and Mechanisms of Action
Inhibition of Tubulin Polymerization and G2/M Arrest
Structurally related compounds to 2,3-Dihydro-2-phenyl-4(1H)-quinolinone have been shown to inhibit tubulin polymerization.[1][2] This disruption of microtubule dynamics activates the spindle assembly checkpoint, leading to an arrest in the G2/M phase of the cell cycle.[1][10] Prolonged arrest at this checkpoint can trigger the intrinsic apoptotic pathway.
Inhibition of tubulin polymerization leading to G2/M arrest.
Induction of the Intrinsic Apoptosis Pathway
The induction of apoptosis is a key mechanism for the anticancer activity of 2-phenyl-4-quinolone derivatives.[10] This often occurs via the intrinsic (mitochondrial) pathway, which is characterized by changes in the mitochondrial membrane potential and the release of pro-apoptotic factors.[10][11][12][13][14]
Intrinsic apoptosis pathway induced by quinolinone analogs.
Experimental Workflow for Target Validation
The following diagram outlines a typical workflow for identifying and validating the therapeutic targets of a novel compound like 2,3-Dihydro-2-phenyl-4(1H)-quinolinone.
Workflow for therapeutic target validation.
Conclusion
The 2,3-Dihydro-2-phenyl-4(1H)-quinolinone scaffold represents a promising starting point for the development of novel therapeutics. The primary therapeutic targets identified for this class of compounds are tubulin and DNA gyrase, with downstream effects on the cell cycle and apoptosis. The provided data and protocols offer a foundation for researchers to further investigate these and other potential targets. Future work should focus on elucidating the specific structure-activity relationships for individual derivatives to optimize their potency and selectivity for desired therapeutic outcomes.
2,3-Dihydro-2-phenyl-4(1H)-quinolinone Derivatives: A Technical Guide on Bioactivity
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the synthesis, biological activity, and mechanisms of action of 2,3-dihydro-2-phenyl-4(1H)-quinoli...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, biological activity, and mechanisms of action of 2,3-dihydro-2-phenyl-4(1H)-quinolinone derivatives. These compounds, structurally analogous to flavanones, have garnered significant interest due to their diverse pharmacological properties. This document consolidates quantitative data, details key experimental protocols, and visualizes the underlying biological pathways to serve as a valuable resource for ongoing research and development in this area.
Synthesis of 2,3-Dihydro-2-phenyl-4(1H)-quinolinone Derivatives
The core structure of 2,3-dihydro-2-phenyl-4(1H)-quinolinone is typically synthesized via a base-catalyzed Claisen-Schmidt condensation between a 2'-aminoacetophenone and a substituted benzaldehyde, followed by an intramolecular cyclization. This approach allows for a high degree of diversification for structure-activity relationship (SAR) studies.
Representative Experimental Protocol: General Synthesis
Materials:
2'-Aminoacetophenone
Appropriately substituted benzaldehyde
Ethanol
Aqueous sodium hydroxide solution
Dilute hydrochloric acid
Ethyl acetate
Anhydrous sodium sulfate
Silica gel for column chromatography
Procedure:
Condensation: Equimolar amounts of 2'-aminoacetophenone and the selected benzaldehyde are dissolved in ethanol. A catalytic amount of aqueous sodium hydroxide is added dropwise while stirring. The reaction mixture is stirred at room temperature for 12-24 hours.
Cyclization: The reaction mixture is neutralized with dilute hydrochloric acid and then heated to reflux for 4-6 hours to induce intramolecular cyclization.
Work-up: After cooling, the solvent is removed under reduced pressure. The residue is redissolved in ethyl acetate, washed with water and brine, and dried over anhydrous sodium sulfate.
Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure 2,3-dihydro-2-phenyl-4(1H)-quinolinone derivative.
Characterization: The final product is characterized by spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.
Bioactivity Data
The following tables summarize the quantitative data for the various biological activities of 2,3-dihydro-2-phenyl-4(1H)-quinolinone derivatives and their analogs.
Table 1: Anticancer Activity of 2-Phenyl-4-quinolone and its Derivatives
Table 2: Antimicrobial Activity of 2,3-Dihydro-2-phenyl-4(1H)-quinolinone Derivatives
Compound Derivative
Bacterial Strain
MIC (µg/mL)
Reference
Dehydroabietylamine-derived
Bacillus cereus
4–16
Note: The available specific MIC data for the core 2,3-dihydro-2-phenyl-4(1H)-quinolinone scaffold is limited in the provided search results. The data presented is for a closely related derivative.
Key Experimental Protocols
Cytotoxicity Assessment: MTT Assay
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.
Protocol:
Cell Culture: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
Compound Treatment: Treat the cells with a range of concentrations of the test compound for 24-72 hours.
MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Analysis: Calculate the percentage of cell viability compared to untreated controls and determine the IC50 value.
Tubulin Polymerization Inhibition Assay
Principle: The effect of compounds on the polymerization of tubulin into microtubules is monitored by measuring the change in light scattering (turbidity) at 340 nm.
Protocol:
Reaction Setup: Prepare a reaction mixture containing purified tubulin, GTP, and a polymerization buffer on ice.
Compound Addition: Add the test compound at various concentrations to the reaction mixture.
Initiation of Polymerization: Transfer the reaction mixture to a pre-warmed 37°C cuvette in a spectrophotometer.
Data Acquisition: Monitor the increase in absorbance at 340 nm over time.
Analysis: Analyze the polymerization curves to determine the extent of inhibition compared to controls.
Cell Cycle Analysis via Flow Cytometry
Principle: This technique measures the DNA content of individual cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, G2/M).
Protocol:
Cell Treatment and Harvesting: Treat cells with the test compound, then harvest and wash them.
Fixation: Fix the cells in cold 70% ethanol to permeabilize the membranes.
Staining: Stain the cells with a fluorescent DNA-binding dye (e.g., Propidium Iodide) in the presence of RNase to eliminate RNA.
Flow Cytometry: Analyze the stained cells using a flow cytometer.
Data Analysis: Generate a histogram of DNA content and use software to quantify the percentage of cells in each cell cycle phase.
Apoptosis Detection by Western Blot
Principle: Western blotting is used to detect and quantify the expression levels of key proteins involved in the apoptotic signaling cascade.
Protocol:
Protein Extraction: Lyse treated and untreated cells to extract total protein.
Quantification: Determine the protein concentration of each lysate.
Electrophoresis and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a membrane (e.g., PVDF).
Immunoblotting: Block the membrane and probe with primary antibodies against apoptotic markers (e.g., cleaved Caspase-3, Bax, Bcl-2), followed by HRP-conjugated secondary antibodies.
Detection: Visualize the protein bands using a chemiluminescent substrate.
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Signaling Pathways and Visualizations
The primary anticancer mechanism of 2,3-dihydro-2-phenyl-4(1H)-quinolinone derivatives involves the disruption of microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.
An In-depth Technical Guide to the Natural Sources of Quinolinone Alkaloids For Researchers, Scientists, and Drug Development Professionals Quinolinone alkaloids are a class of nitrogen-containing heterocyclic compounds...
Author: BenchChem Technical Support Team. Date: November 2025
An In-depth Technical Guide to the Natural Sources of Quinolinone Alkaloids
For Researchers, Scientists, and Drug Development Professionals
Quinolinone alkaloids are a class of nitrogen-containing heterocyclic compounds structurally derived from quinoline.[1] These natural products are biosynthesized by a variety of organisms, including plants, fungi, and marine invertebrates.[1][2] They exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antimalarial properties, making them a significant area of interest for drug discovery and development.[3][4] The quinolinone scaffold is a key pharmacophore, and its derivatives are found in both natural products and synthetic drugs.[5] This guide provides a comprehensive overview of the natural sources of quinolinone alkaloids, quantitative data on their occurrence, detailed experimental protocols for their isolation and analysis, and a review of their known signaling pathways and mechanisms of action.
Natural Sources of Quinolinone Alkaloids
Quinolinone alkaloids are widely distributed in nature, with prominent sources in the plant, fungal, and marine realms.[1]
Plants
Plants are a rich source of quinolinone alkaloids, particularly within the Rutaceae (citrus family) and Rubiaceae (coffee family) families.[2][6]
Evodia rutaecarpa(Rutaceae): The fruits of this plant are a well-known source of various quinolone alkaloids, including evocarpine and dihydroevocarpine.[2][4]
Dictamnus dasycarpus(Rutaceae): The root bark of this plant contains several furoquinoline alkaloids, such as dictamnine and skimmianine.[7][8]
Ruta graveolens(Rutaceae): The aerial parts of this plant have yielded a new quinoline alkaloid, along with other phenolic compounds.[9]
Cinchonaspecies (Rubiaceae): The bark of Cinchona trees is a famous source of the quinoline alkaloid quinine, which has a long history of use as an antimalarial drug.[3]
Fungi
Fungi, especially species from the genera Aspergillus and Penicillium, are prolific producers of a diverse array of quinolinone alkaloids.[10][11] These fungi can be isolated from various environments, including soil, as endophytes in plants, and from marine sources.[10]
Aspergillus fumigatus : This species is known to produce a variety of quinolinone and isoquinoline alkaloids.[12][13]
Penicillium species: Various Penicillium species are known to produce quinolinone alkaloids.[11][14] For instance, Penicillium spathulatum has been found to produce novel isoquinoline alkaloids.[14]
Marine Organisms
The marine environment is a treasure trove of unique and potent bioactive compounds, including a diverse range of quinolinone alkaloids. These are often isolated from sponges and ascidians.[15][16]
Sponges (Phylum Porifera): Sponges of the genus Zyzzya are a notable source of makaluvamines, a class of pyrroloiminoquinone alkaloids with cytotoxic and topoisomerase II inhibitory activities.[17][18] Other sponges, such as those from the genus Xestospongia, also produce quinoline alkaloids.[16]
Ascidians (Tunicates): These marine invertebrates have also been found to contain quinolinone alkaloids.
Quantitative Data on Quinolinone Alkaloids from Natural Sources
The concentration and yield of quinolinone alkaloids can vary significantly depending on the species, geographical location, time of harvest, and the extraction method employed.[16] The following tables summarize some of the available quantitative data.
The isolation and purification of quinolinone alkaloids from natural sources typically involve extraction with organic solvents, followed by various chromatographic techniques.
General Extraction Protocol for Quinolinone Alkaloids from Plants
This protocol is a generalized procedure based on common alkaloid extraction methods.
Sample Preparation: The plant material (e.g., dried fruits, roots) is ground into a moderately coarse powder to increase the surface area for extraction.
Alkalinization: The powdered plant material is moistened with a basic solution, such as aqueous ammonia, to liberate the free alkaloid bases from their salt forms.
Solvent Extraction: The alkalinized material is then extracted with an organic solvent like chloroform, dichloromethane, or a mixture of methanol and chloroform. This can be done through maceration, Soxhlet extraction, or ultrasound-assisted extraction.
Acid-Base Partitioning: The organic extract containing the crude alkaloids is then partitioned with an acidic aqueous solution (e.g., dilute sulfuric acid or hydrochloric acid). The alkaloids, being basic, will form salts and move into the aqueous phase, leaving behind neutral and acidic impurities in the organic phase.
Liberation of Free Bases: The acidic aqueous solution is then made alkaline with a base (e.g., ammonia) to precipitate the free alkaloid bases.
Final Extraction: The precipitated alkaloids are then extracted back into an immiscible organic solvent (e.g., chloroform).
Purification: The crude alkaloid extract is then subjected to chromatographic purification, such as column chromatography over silica gel or alumina, followed by preparative High-Performance Liquid Chromatography (HPLC) to isolate the pure compounds.[20][21]
Fermentation and Extraction of Quinolinone Alkaloids from Aspergillus fumigatus
This protocol is a representative procedure for obtaining quinolinone alkaloids from fungal cultures.
Fungal Culture: Aspergillus fumigatus is cultured on a suitable medium, such as rice medium, for an extended period (e.g., 30 days) at room temperature to allow for the production of secondary metabolites.[8]
Extraction: The fermented material is extracted multiple times with an organic solvent such as ethyl acetate.[8]
Crude Extract Preparation: The solvent from the combined extracts is evaporated under reduced pressure to yield a crude extract.[8]
Fractionation: The crude extract is then fractionated using vacuum liquid chromatography (VLC) or column chromatography on silica gel with a gradient of solvents (e.g., dichloromethane/methanol) to separate the components based on polarity.[8]
Purification: The fractions containing the desired alkaloids are further purified using techniques like Sephadex LH-20 column chromatography and preparative HPLC to obtain the pure compounds.[22]
HPLC Method for Quantification of Quinolinone Alkaloids
High-Performance Liquid Chromatography (HPLC) is a standard technique for the quantitative analysis of quinolinone alkaloids in extracts.
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or a Mass Spectrometer (MS) is used.
Column: A reversed-phase C18 column is commonly employed for the separation of alkaloids.[20]
Mobile Phase: A gradient elution is typically used, consisting of a mixture of an aqueous buffer (e.g., ammonium formate with formic acid) and an organic solvent (e.g., acetonitrile or methanol).[20][23]
Detection: Detection is carried out at the maximum absorbance wavelength of the target alkaloids (typically in the UV region) or by using mass spectrometry for more sensitive and specific detection.[15]
Quantification: Quantification is achieved by creating a calibration curve using standard solutions of the pure alkaloids at known concentrations. The concentration of the alkaloids in the sample extracts is then determined by comparing their peak areas to the calibration curve.[12]
Signaling Pathways and Mechanisms of Action
Quinolinone alkaloids exert their biological effects by modulating various cellular signaling pathways. Their anticancer activity, in particular, has been linked to the induction of apoptosis and inhibition of key enzymes involved in cell proliferation.
Inhibition of Topoisomerase I by Camptothecin
Camptothecin, a potent anticancer quinolinone alkaloid, targets DNA topoisomerase I.[24] This enzyme is crucial for relieving torsional stress in DNA during replication and transcription.[24] Camptothecin stabilizes the covalent complex between topoisomerase I and DNA, which prevents the re-ligation of the DNA strand.[24][25] This leads to the accumulation of single-strand breaks, which are converted into lethal double-strand breaks during DNA replication, ultimately triggering apoptosis.[24][25]
A Comprehensive Review of 2,3-Dihydro-2-phenyl-4(1H)-quinolinone: Synthesis, Biological Activities, and Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The 2,3-dihydro-2-phenyl-4(1H)-quinolinone scaffold, a heterocyclic compound, has garnered significant attention in medicinal ch...
Author: BenchChem Technical Support Team. Date: November 2025
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 2,3-dihydro-2-phenyl-4(1H)-quinolinone scaffold, a heterocyclic compound, has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. This technical guide provides a comprehensive review of the existing literature, focusing on the synthesis, quantitative biological data, and relevant experimental protocols associated with this promising core structure. Particular attention is given to its anticancer, antimicrobial, and enzyme-inhibiting properties, offering a valuable resource for professionals engaged in drug discovery and development.
Synthesis of the Core Scaffold
The synthesis of 2,3-dihydro-2-phenyl-4(1H)-quinolinone and its derivatives is most commonly achieved through the Claisen-Schmidt condensation reaction. This method involves the base-catalyzed reaction between an o-aminoacetophenone and an aromatic aldehyde, leading to the formation of a chalcone intermediate, which subsequently undergoes intramolecular cyclization to yield the desired quinolinone.
Experimental Protocol: Claisen-Schmidt Condensation for 2,3-Dihydro-2-phenyl-4(1H)-quinolinone
This protocol outlines a general procedure for the synthesis of the core compound. Modifications in reactants, catalysts, and reaction conditions can be employed to generate a diverse library of derivatives.
Materials:
o-Aminoacetophenone
Benzaldehyde
Ethanol
Potassium Hydroxide (KOH)
Hydrochloric Acid (HCl)
Distilled Water
Silica Gel for column chromatography
Appropriate solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
Reaction Setup: In a round-bottom flask, dissolve o-aminoacetophenone (1 equivalent) and benzaldehyde (1 equivalent) in ethanol.
Catalyst Addition: While stirring, slowly add an aqueous solution of potassium hydroxide (a catalytic amount) to the reaction mixture.
Reaction Monitoring: Allow the reaction to proceed at room temperature. The progress can be monitored by thin-layer chromatography (TLC).
Work-up: Once the reaction is complete, neutralize the mixture with a dilute solution of hydrochloric acid.
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 2,3-dihydro-2-phenyl-4(1H)-quinolinone.
Logical Flow of Claisen-Schmidt Synthesis:
Claisen-Schmidt reaction workflow.
Biological Activities and Quantitative Data
Derivatives of 2,3-dihydro-2-phenyl-4(1H)-quinolinone have demonstrated a wide spectrum of biological activities. The following tables summarize the available quantitative data, providing a comparative overview of their potency.
Anticancer Activity
The cytotoxic effects of various derivatives have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying this activity.
The antimicrobial potential of these compounds has been investigated against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) is the primary measure of this activity.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[11][12][13]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
MTT Assay Workflow:
Workflow for the MTT cytotoxicity assay.
Broth Dilution Method for MIC Determination
The broth dilution method is a standard technique for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.[6][14][15][16]
Principle: A standardized suspension of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits visible growth of the microorganism.
Procedure:
Prepare Dilutions: Prepare a series of twofold dilutions of the test compound in a suitable broth medium in a 96-well microtiter plate.
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., adjusted to a 0.5 McFarland standard).
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).
MIC Determination: Observe the wells for visible turbidity. The MIC is the lowest concentration of the compound in which no growth is observed.
Signaling Pathway Involvement: The Hedgehog Pathway
Recent studies have indicated that certain quinolinone derivatives can exert their anticancer effects by modulating key cellular signaling pathways. One such pathway is the Hedgehog (Hh) signaling pathway, which is crucial in embryonic development and is often aberrantly activated in various cancers.[14][17][18][19][20][21]
In a canonical "off" state, the Patched (PTCH) receptor inhibits the Smoothened (SMO) protein. Upon binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH), this inhibition is relieved, allowing SMO to activate the GLI family of transcription factors. Activated GLI proteins then translocate to the nucleus and induce the expression of target genes involved in cell proliferation, survival, and differentiation. Some quinolone-2-(1H)-ones have been shown to down-regulate the Hedgehog signaling pathway by reducing the expression of GLI, thereby inhibiting cancer cell growth.[20]
Simplified Hedgehog Signaling Pathway:
Hedgehog signaling pathway and the inhibitory role of quinolinones.
Conclusion
The 2,3-dihydro-2-phenyl-4(1H)-quinolinone scaffold represents a privileged structure in medicinal chemistry, with derivatives exhibiting a remarkable range of biological activities. This guide has provided a consolidated overview of the synthesis, quantitative biological data, and key experimental protocols related to this compound class. The demonstrated anticancer, antimicrobial, and enzyme-inhibiting properties, coupled with an emerging understanding of their mechanisms of action, such as the modulation of the Hedgehog signaling pathway, underscore the therapeutic potential of these molecules. Further research into the structure-activity relationships and optimization of lead compounds is warranted to fully exploit the promise of 2,3-dihydro-2-phenyl-4(1H)-quinolinone derivatives in the development of novel therapeutic agents.
Computational Insights into the Structural and Spectroscopic Properties of 2,3-Dihydro-2-phenyl-4(1H)-quinolinone: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals This technical guide delves into the computational examination of 2,3-Dihydro-2-phenyl-4(1H)-quinolinone, a heterocyclic compound of significant interest in...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the computational examination of 2,3-Dihydro-2-phenyl-4(1H)-quinolinone, a heterocyclic compound of significant interest in medicinal chemistry. By leveraging theoretical calculations, primarily Density Functional Theory (DFT), this document provides a detailed analysis of the molecule's structural parameters, vibrational frequencies, and electronic properties. The synthesis of this information with available experimental data offers a comprehensive understanding of its molecular characteristics, crucial for applications in drug design and development.
Molecular Structure and Geometry Optimization
Computational studies, particularly DFT, are powerful tools for determining the three-dimensional structure of molecules with high accuracy. For quinolinone derivatives, these calculations provide optimized geometric parameters, including bond lengths, bond angles, and dihedral angles. While a dedicated computational study solely on 2,3-Dihydro-2-phenyl-4(1H)-quinolinone is not extensively available in the reviewed literature, studies on closely related quinolinone derivatives offer valuable insights.
Theoretical calculations are typically performed using software packages like Gaussian, employing methods such as B3LYP with a basis set like 6-311++G(d,p). The optimized geometry from these calculations can be compared with experimental data from X-ray crystallography for validation.
Table 1: Theoretical Geometric Parameters for a Representative Quinolone Derivative
Parameter
Bond/Angle
Calculated Value (Å or °)
Bond Length
C=O
1.23
N-H
1.01
C-N (ring)
1.38
C-C (phenyl)
1.39 - 1.41
Bond Angle
C-N-C
125.0
N-C=O
122.5
C-C-C (phenyl)
119.5 - 120.5
Dihedral Angle
Phenyl Ring Twist
45.0
Note: The data presented is representative of typical values found in DFT studies of quinolinone derivatives and may not correspond to the exact values for 2,3-Dihydro-2-phenyl-4(1H)-quinolinone.
Vibrational Spectroscopy: A Theoretical and Experimental Correlation
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and FT-Raman techniques, provides a fingerprint of a molecule's functional groups and overall structure. DFT calculations are instrumental in assigning the vibrational modes observed in experimental spectra. The calculated harmonic vibrational frequencies, after appropriate scaling, typically show good agreement with experimental data.
Table 2: Comparison of Experimental and Theoretical Vibrational Frequencies for Key Functional Groups in Quinolone Derivatives (cm⁻¹)
Vibrational Mode
Functional Group
Experimental FT-IR
Theoretical (DFT)
N-H Stretch
Amine
3291
3300
C=O Stretch
Ketone
1693
1705
C=C Stretch
Aromatic
1600 - 1450
1610 - 1460
C-N Stretch
Amine
1350 - 1250
1340 - 1260
C-H Bending
Aromatic
900 - 675
910 - 680
Note: Experimental values are sourced from characterization data of 2,3-Dihydro-2-phenyl-4(1H)-quinolinone and its derivatives. Theoretical values are representative of scaled frequencies from DFT calculations on similar structures.
Electronic Properties and Molecular Orbitals
The electronic properties of a molecule, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), are critical for understanding its reactivity and potential as a drug candidate. The energy gap between HOMO and LUMO provides insights into the molecule's chemical stability and reactivity. Natural Bond Orbital (NBO) analysis is another computational tool used to study charge delocalization and hyperconjugative interactions within the molecule.
Table 3: Calculated Electronic Properties of a Representative Quinolone Derivative
Property
Value (eV)
HOMO Energy
-6.5
LUMO Energy
-1.8
HOMO-LUMO Gap
4.7
Experimental Protocols
A. Synthesis of 2,3-Dihydro-2-phenyl-4(1H)-quinolinone
A common synthetic route involves the Claisen-Schmidt condensation of 2'-aminoacetophenone with benzaldehyde in the presence of a base, followed by an intramolecular cyclization.
Protocol:
To a solution of 2'-aminoacetophenone (1 mmol) in ethanol, add benzaldehyde (1 mmol).
Add a catalytic amount of a suitable base (e.g., sodium hydroxide or potassium hydroxide).
Stir the reaction mixture at room temperature for a specified period (e.g., 24 hours).
Monitor the reaction progress using Thin Layer Chromatography (TLC).
Upon completion, pour the reaction mixture into ice-cold water.
Filter the precipitated solid, wash with water, and dry.
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 2,3-Dihydro-2-phenyl-4(1H)-quinolinone.
B. Spectroscopic Characterization
FT-IR Spectroscopy:
Prepare a sample by mixing a small amount of the compound with potassium bromide (KBr) and pressing it into a pellet.
Record the FT-IR spectrum in the range of 4000-400 cm⁻¹.
¹H and ¹³C NMR Spectroscopy:
Dissolve the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
Record the ¹H and ¹³C NMR spectra on a spectrometer operating at a specific frequency (e.g., 400 MHz for ¹H and 100 MHz for ¹³C).
Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
C. Computational Methodology
Density Functional Theory (DFT) Calculations:
The molecular structure of the compound is modeled using a suitable software package (e.g., Gaussian 09).
Geometry optimization is performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional with a 6-311++G(d,p) basis set.
Vibrational frequency calculations are performed on the optimized geometry to confirm it as a true minimum on the potential energy surface (no imaginary frequencies) and to obtain theoretical IR and Raman spectra.
Electronic properties such as HOMO-LUMO energies and NBO analysis are also calculated at the same level of theory.
Visualizations
Caption: Experimental workflow for the synthesis and characterization of 2,3-Dihydro-2-phenyl-4(1H)-quinolinone.
Protocols & Analytical Methods
Method
Application Notes and Protocols for the Synthesis of 2,3-Dihydro-2-phenyl-4(1H)-quinolinone from 2'-aminoacetophenones
For Researchers, Scientists, and Drug Development Professionals These application notes provide a detailed overview and experimental protocols for the synthesis of 2,3-Dihydro-2-phenyl-4(1H)-quinolinone and its derivativ...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of 2,3-Dihydro-2-phenyl-4(1H)-quinolinone and its derivatives, valuable scaffolds in medicinal chemistry and drug development. The synthesis originates from readily available 2'-aminoacetophenones and benzaldehydes.
Introduction
2,3-Dihydro-2-phenyl-4(1H)-quinolinones, also known as azaflavanones, are heterocyclic compounds of significant interest in the field of medicinal chemistry.[1] They are nitrogen analogs of flavanones and serve as important precursors for the synthesis of various pharmacologically active molecules.[2] The core structure is a key pharmacophore found in compounds exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.
The most common and efficient synthetic route to these compounds involves a two-step sequence: a Claisen-Schmidt condensation to form an intermediate 2'-aminochalcone, followed by an intramolecular cyclization. Several variations of this methodology exist, including one-pot procedures and the use of different catalytic systems to improve yields and reaction conditions.
General Reaction Scheme
The synthesis of 2,3-Dihydro-2-phenyl-4(1H)-quinolinone from 2'-aminoacetophenone and benzaldehyde typically proceeds through the formation of a 2'-aminochalcone intermediate, which then undergoes an intramolecular aza-Michael addition to yield the final product.
Caption: General two-step synthesis pathway.
Reaction Mechanism
The reaction mechanism involves two key stages:
Claisen-Schmidt Condensation: In the presence of a base, the 2'-aminoacetophenone is deprotonated at the α-carbon to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde. The resulting aldol addition product readily dehydrates to form the stable α,β-unsaturated ketone, the 2'-aminochalcone.[3][4][5]
Intramolecular Aza-Michael Addition: The amino group of the 2'-aminochalcone then performs a nucleophilic attack on the β-carbon of the α,β-unsaturated system. This intramolecular conjugate addition leads to the formation of a six-membered ring, which, upon protonation, yields the final 2,3-Dihydro-2-phenyl-4(1H)-quinolinone product.
Caption: Simplified reaction mechanism.
Comparative Data of Synthetic Protocols
The choice of catalyst and reaction conditions significantly impacts the yield and reaction time. The following table summarizes various reported methods for the synthesis of 2,3-Dihydro-2-phenyl-4(1H)-quinolinones.
Protocol 1: Two-Step Synthesis via 2'-Aminochalcone Intermediate
This protocol is based on a reliable and commonly cited method for the synthesis of 2,3-Dihydro-2-phenyl-4(1H)-quinolinones.[6]
Step A: Synthesis of 2'-Aminochalcone
Materials:
2'-aminoacetophenone
Benzaldehyde
Sodium hydroxide (solid pellets)
Methanol
Tetrahydrofuran (THF)
Silica gel for column chromatography
Ethyl acetate and hexane (for chromatography)
Procedure:
To a solution of 2'-aminoacetophenone (1 mmol) in THF (10 mL), add methanolic sodium methoxide and benzaldehyde (1.1 mmol) at 0°C.
Stir the greenish solution for 2 hours, allowing it to warm to room temperature.
After the reaction is complete (monitored by TLC), perform an aqueous workup by adding water and extracting with ethyl acetate.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to obtain the pure 2'-aminochalcone as a yellow solid.
Step B: Intramolecular Cyclization to 2,3-Dihydro-2-phenyl-4(1H)-quinolinone
Materials:
2'-aminochalcone (from Step A)
Proton sponge (1,8-Bis(dimethylamino)naphthalene)
Methanol
Dichloromethane (DCM)
Procedure:
In a round-bottom flask equipped with a reflux condenser and a stir bar, dissolve the 2'-aminochalcone (0.2 mmol) in a mixture of methanol (3.0 mL) and dichloromethane (3.0 mL).
Add proton sponge (0.5 mmol) to the solution.
Reflux the reaction mixture for 24 hours. Monitor the progress of the reaction by TLC.
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
Purify the residue by column chromatography on silica gel to afford the desired 2,3-Dihydro-2-phenyl-4(1H)-quinolinone.
Protocol 2: One-Pot Synthesis using Silver(I) Triflate
This protocol offers a more streamlined approach to the synthesis.[7]
Materials:
2'-aminoacetophenone
Aromatic aldehyde (e.g., benzaldehyde)
Silver(I) triflate (AgOTf)
Appropriate solvent (e.g., acetonitrile)
Procedure:
To a solution of 2'-aminoacetophenone (1 mmol) and the aromatic aldehyde (1.1 mmol) in a suitable solvent, add silver(I) triflate (catalytic amount).
Stir the reaction mixture at the appropriate temperature (optimization may be required) until the starting materials are consumed (as monitored by TLC).
Upon completion, perform an aqueous workup and extract the product with an organic solvent.
Dry the organic phase, concentrate, and purify the crude product by column chromatography to yield the 2-aryl-2,3-dihydroquinolin-4(1H)-one.
Safety Precautions
All experiments should be performed in a well-ventilated fume hood.
Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
Handle all chemicals with care, referring to their respective Material Safety Data Sheets (MSDS).
Sodium hydroxide is corrosive and should be handled with caution.
Organic solvents are flammable and should be kept away from ignition sources.
Conclusion
The synthesis of 2,3-Dihydro-2-phenyl-4(1H)-quinolinones from 2'-aminoacetophenones is a robust and versatile process. The choice between a two-step or a one-pot procedure, as well as the selection of the catalytic system, will depend on the specific substrate, desired purity, and available resources. The protocols provided herein offer reliable methods for obtaining these valuable heterocyclic compounds for further investigation in drug discovery and development programs.
Application Notes and Protocols for the One-Pot Synthesis of 2-Aryl-2,3-Dihydro-4-Quinolones
For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and experimental protocols for the efficient one-pot synthesis of 2-aryl-2,3-dihydro-4-quinolones, a class...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the efficient one-pot synthesis of 2-aryl-2,3-dihydro-4-quinolones, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The methodologies presented herein offer various advantages, including the use of readily available starting materials, high yields, and tolerance to a wide range of functional groups. Both conventional and microwave-assisted techniques are described, providing flexibility for different laboratory setups.
Introduction
2-Aryl-2,3-dihydro-4-quinolones are a pivotal scaffold in numerous biologically active molecules, exhibiting a broad spectrum of pharmacological activities. The development of efficient and straightforward synthetic routes to these compounds is, therefore, a key area of research. One-pot syntheses, where reactants are subjected to successive chemical reactions in a single reactor, offer significant advantages in terms of operational simplicity, time, and resource efficiency, making them highly attractive for both academic research and industrial applications.
This guide details three reliable one-pot methods for the synthesis of 2-aryl-2,3-dihydro-4-quinolones: an L-proline catalyzed organocatalytic approach, a silver triflate-mediated reaction, and a rapid microwave-assisted protocol.
Data Presentation
The following tables summarize the quantitative data for the synthesis of various 2-aryl-2,3-dihydro-4-quinolones using the described methods.
Table 1: L-Proline Catalyzed Synthesis of 2-Aryl-2,3-dihydro-4-quinolones
Entry
Aryl Aldehyde (Ar)
Product
Yield (%)
1
C₆H₅
2-phenyl-2,3-dihydroquinolin-4(1H)-one
92
2
4-ClC₆H₄
2-(4-chlorophenyl)-2,3-dihydroquinolin-4(1H)-one
95
3
4-MeOC₆H₄
2-(4-methoxyphenyl)-2,3-dihydroquinolin-4(1H)-one
90
4
4-NO₂C₆H₄
2-(4-nitrophenyl)-2,3-dihydroquinolin-4(1H)-one
88
5
2-ClC₆H₄
2-(2-chlorophenyl)-2,3-dihydroquinolin-4(1H)-one
85
Table 2: Silver Triflate Catalyzed Synthesis of 2-Aryl-2,3-dihydro-4-quinolones
Entry
Aryl Aldehyde (Ar)
Product
Yield (%)
1
C₆H₅
2-phenyl-2,3-dihydroquinolin-4(1H)-one
95
2
4-ClC₆H₄
2-(4-chlorophenyl)-2,3-dihydroquinolin-4(1H)-one
98
3
4-MeOC₆H₄
2-(4-methoxyphenyl)-2,3-dihydroquinolin-4(1H)-one
92
4
4-NO₂C₆H₄
2-(4-nitrophenyl)-2,3-dihydroquinolin-4(1H)-one
85
5
3-NO₂C₆H₄
2-(3-nitrophenyl)-2,3-dihydroquinolin-4(1H)-one
88
Table 3: Microwave-Assisted Synthesis of 2-Aryl-4-quinolones
Entry
Acylated 2'-Aminoacetophenone
Product
Time (min)
Yield (%)
1
N-(2-acetylphenyl)benzamide
2-phenylquinolin-4(1H)-one
10
95
2
N-(2-acetylphenyl)-4-chlorobenzamide
2-(4-chlorophenyl)quinolin-4(1H)-one
12
92
3
N-(2-acetylphenyl)-4-methoxybenzamide
2-(4-methoxyphenyl)quinolin-4(1H)-one
10
90
4
N-(2-acetylphenyl)-4-nitrobenzamide
2-(4-nitrophenyl)quinolin-4(1H)-one
15
85
Experimental Protocols
Protocol 1: L-Proline Catalyzed One-Pot Synthesis
This organocatalytic method provides a metal-free and environmentally friendly approach to the synthesis of 2-aryl-2,3-dihydro-4-quinolones.
Materials:
o-Aminoacetophenone
Aromatic aldehyde
L-Proline
Ethanol (EtOH)
Ethyl acetate (EtOAc)
Hexane
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
To a solution of o-aminoacetophenone (1 mmol) and the desired aromatic aldehyde (1 mmol) in ethanol (10 mL), add L-proline (20 mol%).
Stir the reaction mixture at room temperature for the appropriate time (typically 8-12 hours), monitoring the progress by Thin Layer Chromatography (TLC).
Upon completion of the reaction, remove the solvent under reduced pressure.
Add water (20 mL) to the residue and extract the mixture with ethyl acetate (3 x 20 mL).
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
Concentrate the organic layer under reduced pressure to obtain the crude product.
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 2-aryl-2,3-dihydro-4-quinolone.
This method utilizes a mild and efficient silver(I) triflate catalyst to promote the reaction between o-aminoacetophenones and aromatic aldehydes.
Materials:
o-Aminoacetophenone
Aromatic aldehyde
Silver triflate (AgOTf)
Methanol (MeOH)
Ethyl acetate (EtOAc)
Hexane
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
In a round-bottom flask, dissolve o-aminoacetophenone (1 mmol) and the aromatic aldehyde (1.1 mmol) in methanol (10 mL).
Add silver triflate (5 mol%) to the solution.
Reflux the reaction mixture for 4-6 hours, monitoring its progress by TLC.
After completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure.
Dissolve the residue in ethyl acetate (30 mL) and wash with water (2 x 15 mL) and brine (15 mL).
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel (hexane-ethyl acetate) to yield the desired 2-aryl-2,3-dihydro-4-quinolone.
Protocol 3: Microwave-Assisted One-Pot Synthesis
This protocol describes a rapid and efficient synthesis of 2-aryl-4-quinolones from acylated 2'-aminoacetophenones using microwave irradiation.
Materials:
Acylated 2'-aminoacetophenone
Sodium hydroxide (NaOH)
Ethanol (EtOH)
Water
Procedure:
Place the acylated 2'-aminoacetophenone (1 mmol) and sodium hydroxide (2 mmol) in a microwave-safe reaction vessel.
Add ethanol (5 mL) to the vessel.
Seal the vessel and place it in a microwave reactor.
Irradiate the mixture at 120°C for 10-22 minutes.
After the reaction is complete, cool the vessel to room temperature.
Pour the reaction mixture into ice-cold water (50 mL).
Collect the precipitated solid by filtration, wash with water, and dry.
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-aryl-4-quinolone.
Visualizations
General Workflow for One-Pot Synthesis
Caption: General experimental workflow for the one-pot synthesis of 2-aryl-2,3-dihydro-4-quinolones.
Proposed Mechanism for L-Proline Catalyzed Synthesis
Caption: Plausible reaction mechanism for the L-proline catalyzed one-pot synthesis.
Method
Application Notes: Enantioselective Synthesis of 2,3-Dihydro-2-phenyl-4(1H)-quinolinone
Introduction 2,3-Dihydro-2-phenyl-4(1H)-quinolinone and its derivatives are a significant class of nitrogen-containing heterocyclic compounds.[1] This structural motif is found in numerous bioactive natural products and...
Author: BenchChem Technical Support Team. Date: November 2025
Introduction
2,3-Dihydro-2-phenyl-4(1H)-quinolinone and its derivatives are a significant class of nitrogen-containing heterocyclic compounds.[1] This structural motif is found in numerous bioactive natural products and synthetic molecules, exhibiting a wide range of pharmacological activities, including antitumor and anti-inflammatory properties. The stereochemistry at the C2 position is often crucial for their biological function, making the development of efficient enantioselective synthetic methods a key area of research in medicinal chemistry and drug development. This document outlines various catalytic asymmetric strategies for the synthesis of enantioenriched 2,3-dihydro-2-phenyl-4(1H)-quinolinone.
Synthetic Strategies
Several catalytic approaches have been successfully employed for the enantioselective synthesis of 2,3-dihydro-2-phenyl-4(1H)-quinolinone. These methods primarily rely on the intramolecular cyclization of a suitable precursor, where the stereochemistry is controlled by a chiral catalyst. The most common strategies include:
Chiral Brønsted Acid Catalysis: This approach utilizes chiral phosphoric acids or their derivatives to catalyze the intramolecular aza-Michael addition of 2'-aminochalcone analogues. The catalyst activates the enone system towards nucleophilic attack by the aniline nitrogen, proceeding through a chiral ion pair transition state to induce enantioselectivity.[1]
Organocatalysis: Chiral organic molecules, such as bifunctional thioureas and quinine-derived catalysts, have proven effective in promoting the asymmetric intramolecular conjugate addition.[2][3] These catalysts often operate through a dual activation mechanism, using a Lewis basic site to deprotonate the nucleophile and a hydrogen-bonding donor to activate the electrophile.
Metal Catalysis: Chiral metal complexes, particularly those of rhodium, can catalyze the enantioselective 1,4-addition of arylboronic acids or arylzinc reagents to a quinolone precursor.[1][4]
Supramolecular Catalysis: Chiral hosts, such as modified cyclodextrins, can provide a chiral microenvironment for the reaction, thereby inducing enantioselectivity in the cyclization step.[2][5][6]
The choice of strategy depends on factors such as the availability of starting materials, desired enantiomeric purity, and scalability of the reaction.
General Workflow
The general workflow for the enantioselective synthesis of 2,3-dihydro-2-phenyl-4(1H)-quinolinone via an intramolecular aza-Michael addition is depicted below. The process typically starts with the synthesis of a 2'-aminochalcone derivative, which then undergoes a chiral catalyst-mediated cyclization to yield the target compound.
Caption: General workflow for the enantioselective synthesis of 2,3-dihydro-2-phenyl-4(1H)-quinolinone.
A plausible catalytic cycle for the bifunctional thiourea-catalyzed intramolecular aza-Michael addition is illustrated below. The thiourea catalyst activates the enone moiety of the 2'-aminochalcone through hydrogen bonding, while the basic amine moiety of the catalyst deprotonates the aniline nitrogen, facilitating the nucleophilic attack.
Caption: Plausible catalytic cycle for bifunctional thiourea-catalyzed intramolecular aza-Michael addition.
Data Summary
The following table summarizes the results of different catalytic systems for the enantioselective synthesis of 2,3-dihydro-2-phenyl-4(1H)-quinolinone and related azaflavanones.
Standard laboratory glassware and stirring equipment
Inert atmosphere (Nitrogen or Argon)
Procedure:
To a flame-dried Schlenk tube under an inert atmosphere, add the substituted 2'-aminochalcone (1.0 equiv.).
Add anhydrous toluene to dissolve the substrate (concentration typically 0.1 M).
Add the chiral N-triflyl phosphoramide catalyst (0.1 equiv.).
Stir the reaction mixture at room temperature.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, concentrate the reaction mixture under reduced pressure.
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford the enantioenriched 2,3-dihydro-2-phenyl-4(1H)-quinolinone.
Determine the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC).
Protocol 2: Supramolecular Catalysis with Per-6-amino-β-cyclodextrin[2][5]
Materials:
2-Aminoacetophenone
Substituted benzaldehyde
Per-6-amino-β-cyclodextrin (per-6-ABCD)
Ethanol
Water
Standard laboratory glassware and stirring equipment
Procedure:
In a round-bottom flask, dissolve 2-aminoacetophenone (1.0 equiv.) and the substituted benzaldehyde (1.1 equiv.) in aqueous ethanol.
Add per-6-amino-β-cyclodextrin (1.0 equiv.).
Stir the resulting mixture vigorously at room temperature.
Monitor the reaction by TLC.
After the reaction is complete, add water to the reaction mixture to precipitate the product.
Collect the solid product by filtration and wash with water.
The catalyst remaining in the aqueous filtrate can be recovered and reused.
Purify the product by recrystallization or column chromatography if necessary.
Determine the enantiomeric excess by chiral HPLC.
Protocol 3: Organocatalysis with a Bifunctional Thiourea Catalyst[2]
Materials:
2'-(Sulfonamido)chalcone derivative
Quinine-derived bifunctional thiourea catalyst
Toluene, anhydrous
Standard laboratory glassware and stirring equipment
Inert atmosphere (Nitrogen or Argon)
Procedure:
To a flame-dried reaction vial under an inert atmosphere, add the 2'-(sulfonamido)chalcone derivative (1.0 equiv.).
Add the quinine-derived bifunctional thiourea catalyst (0.1 equiv.).
Add anhydrous toluene (to achieve a concentration of 0.1 M).
Stir the reaction mixture at room temperature.
Monitor the reaction for completion using TLC.
Once the starting material is consumed, remove the solvent in vacuo.
Purify the residue by flash column chromatography on silica gel to yield the desired product.
Analyze the enantiomeric excess of the product using chiral HPLC.
Asymmetric Synthesis of 2-Aryl-2,3-dihydroquinolin-4-ones: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and experimental protocols for the asymmetric synthesis of 2-aryl-2,3-dihydroquinolin-4-ones, a class of h...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the asymmetric synthesis of 2-aryl-2,3-dihydroquinolin-4-ones, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their diverse biological activities. The protocols outlined below are based on established, high-impact methodologies, offering robust and reliable procedures for obtaining these chiral scaffolds with high enantioselectivity.
Introduction
2-Aryl-2,3-dihydroquinolin-4-ones, often referred to as azaflavanones, are privileged structures in medicinal chemistry. The stereochemistry at the C2 position is often crucial for their biological activity, making enantioselective synthesis a critical aspect of their development as therapeutic agents. This note details two prominent and effective organocatalytic methods for their asymmetric synthesis: a bifunctional thiourea-mediated intramolecular aza-Michael addition and a one-pot condensation/cyclization reaction.
This method relies on the use of a chiral bifunctional thiourea organocatalyst to effect an intramolecular aza-Michael addition of an aniline derivative onto an α,β-unsaturated ester.[1][2][3] The catalyst activates both the nucleophile (the aniline nitrogen) and the electrophile (the enone system) through hydrogen bonding, thereby facilitating the cyclization in a stereocontrolled manner.
General Reaction Scheme
Caption: General scheme for the bifunctional thiourea-catalyzed synthesis.
Catalytic Cycle
The proposed catalytic cycle involves the dual activation of the substrate by the thiourea catalyst. The thiourea moiety activates the enone electrophile via hydrogen bonding, while the basic amine functionality on the catalyst deprotonates the aniline nitrogen, increasing its nucleophilicity.
Caption: Proposed catalytic cycle for the thiourea-catalyzed reaction.
Data Presentation
Table 1: Substrate Scope for Bifunctional Thiourea-Catalyzed Synthesis
Entry
R¹
Ar
Yield (%)
ee (%)
1
H
Phenyl
95
92
2
H
4-Chlorophenyl
93
94
3
H
4-Methoxyphenyl
96
90
4
H
2-Naphthyl
91
95
5
5-Cl
Phenyl
92
93
6
5-MeO
Phenyl
94
88
Data compiled from representative literature.[1][2]
Experimental Protocol
Representative Procedure for the Synthesis of (R)-2-Phenyl-2,3-dihydroquinolin-4(1H)-one:
To a flame-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add the (E)-methyl 3-(2-(tosylamino)phenyl)acrylate and the chiral thiourea catalyst.
Add toluene via syringe and stir the resulting solution at room temperature.
Monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion (typically 24-48 hours), concentrate the reaction mixture under reduced pressure.
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 2-aryl-2,3-dihydroquinolin-4-one.
Determine the enantiomeric excess (ee) by chiral high-performance liquid chromatography (HPLC) analysis.
Method 2: One-Pot Asymmetric Synthesis from o-Aminoacetophenones and Aryl Aldehydes
This highly efficient, metal-free, and solvent-free approach involves the condensation of an o-aminoacetophenone with an aromatic aldehyde in the presence of a chiral organocatalyst, typically a chiral phosphoric acid or a primary amine-thiourea.[3] This one-pot procedure avoids the pre-synthesis of the chalcone intermediate.
General Reaction Scheme
Caption: One-pot synthesis from o-aminoacetophenones and aryl aldehydes.
Experimental Workflow
Caption: Experimental workflow for the one-pot synthesis.
Data Presentation
Table 2: Substrate Scope for the One-Pot Asymmetric Synthesis
In a vial, combine o-aminoacetophenone, benzaldehyde, and the chiral catalyst.
Stir the mixture at 60 °C under solvent-free conditions.
Monitor the reaction by TLC until the starting materials are consumed (typically 12-24 hours).
Cool the reaction mixture to room temperature.
Directly purify the crude product by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate gradient) to yield the pure product.
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Conclusion
The asymmetric synthesis of 2-aryl-2,3-dihydroquinolin-4-ones can be effectively achieved through organocatalytic methods. The bifunctional thiourea-catalyzed intramolecular cyclization offers a robust route for substrates that are pre-functionalized. In contrast, the one-pot synthesis from readily available o-aminoacetophenones and aryl aldehydes provides a highly atom-economical and operationally simple alternative. Both methods deliver the desired products in high yields and with excellent enantioselectivities, providing valuable tools for the synthesis of these important chiral heterocycles for applications in drug discovery and development.
Domino Reactions for the Synthesis of 2,3-dihydro-4(1H)-quinolinones: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and protocols for the synthesis of 2,3-dihydro-4(1H)-quinolinones, a crucial scaffold in medicinal chemist...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 2,3-dihydro-4(1H)-quinolinones, a crucial scaffold in medicinal chemistry, utilizing efficient domino reactions. Domino reactions, also known as tandem or cascade reactions, offer significant advantages in synthetic chemistry, including increased efficiency, reduced waste, and the ability to construct complex molecules from simple starting materials in a single operation.[1] This compilation focuses on various catalytic systems and methodologies, presenting quantitative data in structured tables, detailed experimental protocols for key reactions, and visualizations of reaction pathways and workflows.
Michael-SNAr Domino Reaction
The domino Michael addition followed by an intramolecular nucleophilic aromatic substitution (SNAr) is a straightforward and effective method for the synthesis of N-substituted 2,3-dihydro-4(1H)-quinolinones.[1][2] This reaction typically involves the treatment of a 1-aryl-2-propen-1-one derivative, containing both a Michael acceptor and a leaving group on the aromatic ring, with a primary amine. The sequence is initiated by the Michael addition of the amine to the enone, followed by an intramolecular SNAr cyclization to yield the final product.
Application Notes and Protocols for the Purification of 2,3-Dihydro-2-phenyl-4(1H)-quinolinone
For Researchers, Scientists, and Drug Development Professionals Introduction 2,3-Dihydro-2-phenyl-4(1H)-quinolinone, also known as azaflavanone, is a heterocyclic compound of significant interest in medicinal chemistry a...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dihydro-2-phenyl-4(1H)-quinolinone, also known as azaflavanone, is a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2] Its core structure is a key pharmacophore found in various biologically active molecules, exhibiting potential anti-inflammatory, antimicrobial, and anticancer properties.[1] The synthesis of this compound often results in a crude product containing starting materials, byproducts, and other impurities. Therefore, a robust purification protocol is essential to obtain a high-purity compound for subsequent biological evaluation and further synthetic modifications. This document provides a detailed protocol for the purification of 2,3-Dihydro-2-phenyl-4(1H)-quinolinone, focusing on column chromatography.
Synthesis Overview
The purification protocol described herein is applicable to 2,3-Dihydro-2-phenyl-4(1H)-quinolinone synthesized via the acid-catalyzed cyclization of a 2'-aminochalcone precursor. This common synthetic route involves the Claisen-Schmidt condensation of 2'-aminoacetophenone and benzaldehyde to form the chalcone, followed by intramolecular cyclization.[3]
Purification Protocol
This protocol details the purification of crude 2,3-Dihydro-2-phenyl-4(1H)-quinolinone using flash column chromatography.
Materials and Equipment:
Crude 2,3-Dihydro-2-phenyl-4(1H)-quinolinone
Silica gel (60-120 mesh)
Hexane (analytical grade)
Ethyl acetate (analytical grade)
Dichloromethane (DCM, analytical grade)
Glass chromatography column
Separatory funnel
Round bottom flasks
Rotary evaporator
Thin Layer Chromatography (TLC) plates (silica gel coated)
UV lamp (254 nm)
Beakers, Erlenmeyer flasks, and other standard laboratory glassware
Stir plate and stir bar
Experimental Protocol:
1. Preparation of the Crude Sample:
1.1. Following the synthesis, the reaction mixture is typically worked up by quenching with water and extracting the product with an organic solvent like ethyl acetate or dichloromethane.
1.2. The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate.
1.3. The solvent is removed under reduced pressure using a rotary evaporator to yield the crude solid or oil.
2. Slurry Preparation:
2.1. A small amount of the crude product is dissolved in a minimal amount of dichloromethane.
2.2. To this solution, a small portion of silica gel is added to form a free-flowing powder.
2.3. The solvent is carefully removed under reduced pressure to obtain the crude product adsorbed onto the silica gel. This dry-loading method generally provides better separation.
3. Column Packing:
3.1. A glass chromatography column is securely clamped in a vertical position. A cotton or glass wool plug is placed at the bottom of the column.
3.2. A layer of sand is added on top of the plug.
3.3. The column is filled with a slurry of silica gel in hexane. The column is gently tapped to ensure even packing and to remove any air bubbles.
3.4. A layer of sand is carefully added to the top of the silica gel bed to prevent disturbance during solvent addition.
4. Column Loading and Elution:
4.1. The prepared crude sample adsorbed on silica gel is carefully loaded onto the top of the packed column.
4.2. The elution is started with a non-polar solvent system, typically a mixture of hexane and ethyl acetate. A common starting mobile phase is 95:5 (Hexane:Ethyl Acetate).
4.3. The polarity of the mobile phase is gradually increased by increasing the proportion of ethyl acetate to facilitate the elution of the desired compound. The gradient can be, for example, from 95:5 to 80:20 (Hexane:Ethyl Acetate).
4.4. The elution progress is monitored by Thin Layer Chromatography (TLC). Small aliquots of the eluate are collected in fractions and spotted on a TLC plate.
4.5. The TLC plate is developed in an appropriate solvent system (e.g., 8:2 Hexane:Ethyl Acetate) and visualized under a UV lamp. The fractions containing the pure product (identified by a single spot with a consistent Rf value) are pooled together.
5. Isolation of the Purified Product:
5.1. The pooled fractions containing the pure 2,3-Dihydro-2-phenyl-4(1H)-quinolinone are combined in a round bottom flask.
5.2. The solvent is removed under reduced pressure using a rotary evaporator to yield the purified product as a solid.
5.3. The solid is further dried under high vacuum to remove any residual solvent.
Data Presentation
The following table summarizes the expected quantitative data for the purification of 2,3-Dihydro-2-phenyl-4(1H)-quinolinone. The values are representative and may vary depending on the specific reaction conditions and the scale of the synthesis.
Application Notes and Protocols for Mass Spectrometry Analysis of 2,3-Dihydro-2-phenyl-4(1H)-quinolinone
For Researchers, Scientists, and Drug Development Professionals Introduction 2,3-Dihydro-2-phenyl-4(1H)-quinolinone and its derivatives are heterocyclic compounds of significant interest in medicinal chemistry and drug d...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dihydro-2-phenyl-4(1H)-quinolinone and its derivatives are heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their diverse biological activities. Structurally, they are analogs of flavonoids, known for their antioxidant, anti-inflammatory, and anticancer properties. Accurate and detailed analysis of these compounds is crucial for pharmacokinetic studies, metabolism research, and quality control in drug manufacturing. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), offers a powerful analytical tool for the identification and quantification of these molecules.
This document provides detailed application notes and standardized protocols for the mass spectrometry analysis of 2,3-Dihydro-2-phenyl-4(1H)-quinolinone. It includes information on sample preparation, recommended instrument parameters, and a discussion of the proposed fragmentation patterns observed in mass spectra.
A robust and reproducible sample preparation protocol is essential for accurate mass spectrometry analysis. The following protocol is a general guideline and may require optimization based on the specific sample matrix.
Materials:
2,3-Dihydro-2-phenyl-4(1H)-quinolinone standard
Methanol (HPLC grade)
Acetonitrile (HPLC grade)
Formic acid (LC-MS grade)
Water (ultrapure, 18.2 MΩ·cm)
Vortex mixer
Centrifuge
Syringe filters (0.22 µm, PTFE or PVDF)
Autosampler vials
Protocol:
Standard Solution Preparation: Prepare a stock solution of 2,3-Dihydro-2-phenyl-4(1H)-quinolinone at a concentration of 1 mg/mL in methanol. From this stock, prepare a series of working standard solutions by serial dilution with a 50:50 (v/v) mixture of acetonitrile and water.
Sample Extraction (from a biological matrix, e.g., plasma):
To 100 µL of the plasma sample, add 300 µL of cold acetonitrile to precipitate proteins.
Vortex the mixture for 1 minute.
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
Carefully collect the supernatant.
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
Reconstitute the residue in 100 µL of the initial mobile phase composition.
Filtration: Filter the reconstituted sample or diluted standard solution through a 0.22 µm syringe filter into an autosampler vial.
LC-MS/MS Analysis
Instrumentation:
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
A mass spectrometer, such as a triple quadrupole (QqQ) or a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap), equipped with an electrospray ionization (ESI) source.
LC Parameters (Example):
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
Mobile Phase A: 0.1% formic acid in water.
Mobile Phase B: 0.1% formic acid in acetonitrile.
Gradient:
0-1 min: 10% B
1-8 min: 10-90% B
8-10 min: 90% B
10.1-12 min: 10% B
Flow Rate: 0.3 mL/min.
Column Temperature: 40°C.
Injection Volume: 5 µL.
MS Parameters (Example for ESI in Positive Ion Mode):
Scan Mode: Full scan (for identification) and product ion scan or Multiple Reaction Monitoring (MRM) for quantification.
Data Presentation
The expected mass-to-charge ratios (m/z) for the molecular ion and its major fragments are summarized below. This data is proposed based on the analysis of structurally similar quinolinone compounds and general principles of mass spectral fragmentation. The relative abundance of fragments can vary depending on the ionization technique and collision energy.
Proposed Fragment
m/z (Mass-to-Charge Ratio)
Proposed Neutral Loss
Notes
[M+H]⁺
224.11
-
Protonated molecular ion.
[M+H - CO]⁺
196.11
CO (28 Da)
Loss of carbon monoxide from the quinolinone ring, a common fragmentation for this class of compounds.
[M+H - C₇H₇]⁺
133.05
Toluene (91 Da)
Loss of the phenyl group and an adjacent hydrogen.
[C₇H₇]⁺
91.05
-
Tropylium ion, a common fragment from benzyl moieties.
[C₆H₅]⁺
77.04
-
Phenyl cation.
Proposed Fragmentation Pathway
The fragmentation of 2,3-Dihydro-2-phenyl-4(1H)-quinolinone in positive ion mode ESI-MS/MS is expected to be initiated by protonation, likely on the carbonyl oxygen or the nitrogen atom. Subsequent collision-induced dissociation (CID) would lead to characteristic fragment ions.
Application of 2,3-Dihydro-2-phenyl-4(1H)-quinolinone in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals Introduction The 2,3-dihydro-2-phenyl-4(1H)-quinolinone scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its broad spectru...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2,3-dihydro-2-phenyl-4(1H)-quinolinone scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its broad spectrum of biological activities. As aza-analogs of flavanones, these compounds have attracted significant interest for their potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial properties. This document provides a comprehensive overview of the applications of 2,3-dihydro-2-phenyl-4(1H)-quinolinone and its derivatives, with a focus on their synthesis, biological evaluation, and mechanisms of action. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development in this area.
Synthetic Protocols
The synthesis of 2,3-dihydro-2-phenyl-4(1H)-quinolinones can be achieved through several efficient methods. A common and effective approach involves the intramolecular cyclization of 2'-aminochalcones, which are readily prepared from the Claisen-Schmidt condensation of 2'-aminoacetophenones and benzaldehydes.
General Protocol for the Synthesis of 2-Aryl-2,3-dihydroquinolin-4(1H)-ones
This protocol outlines a one-pot synthesis starting from o-aminoacetophenones and aromatic aldehydes.[1]
Materials:
o-Aminoacetophenone
Aromatic aldehyde
Silver(I) triflate (AgOTf) as catalyst
Solvent (e.g., Toluene)
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
To a solution of o-aminoacetophenone (1.0 mmol) and the aromatic aldehyde (1.2 mmol) in toluene (5 mL) in a sealed tube, add silver(I) triflate (5 mol%).
Flush the tube with an inert gas (N₂ or Ar) and seal it.
Heat the reaction mixture at 110 °C for 12-24 hours.
Monitor the reaction progress using Thin Layer Chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature.
Remove the solvent under reduced pressure.
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired 2-aryl-2,3-dihydroquinolin-4(1H)-one.
Biological Activities and Quantitative Data
Derivatives of 2,3-dihydro-2-phenyl-4(1H)-quinolinone have demonstrated significant potential in various therapeutic areas, particularly in oncology and inflammation.
Anticancer Activity
The anticancer properties of this scaffold are often attributed to the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.
Table 1: Anticancer Activity of 2,3-Dihydro-2-phenyl-4(1H)-quinolinone Derivatives (Inhibition of Tubulin Polymerization)
The anti-inflammatory effects of quinolinone derivatives are linked to the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes and the modulation of signaling pathways like NF-κB.
Table 2: Anti-inflammatory Activity of Quinoline Derivatives
Several derivatives of 2,3-dihydro-2-phenyl-4(1H)-quinolinone exert their anticancer effects by interacting with tubulin, a critical component of the cytoskeleton. By inhibiting the polymerization of tubulin into microtubules, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
Inhibition of the NF-κB Signaling Pathway (Anti-inflammatory)
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation. Some quinoline derivatives have been shown to inhibit this pathway.[7][8] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., TNF-α), the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Quinolinone derivatives may interfere with this cascade at various points, such as inhibiting IKK activity or preventing NF-κB nuclear translocation.
Experimental Protocols
In Vitro Tubulin Polymerization Inhibition Assay (Fluorescence-based)
This protocol is adapted from commercially available kits and published methods to assess the effect of compounds on tubulin polymerization.[9][10]
G-PEM buffer (80 mM PIPES pH 6.8, 0.5 mM EGTA, 2.0 mM MgCl₂, 1.0 mM GTP, plus glycerol)
Test compounds (dissolved in an appropriate solvent, e.g., DMSO)
Positive control (e.g., Paclitaxel for polymerization promotion, Vinblastine or Colchicine for inhibition)
96-well, black, flat-bottom microplate
Fluorescence microplate reader with temperature control (37 °C) and excitation/emission wavelengths of ~360 nm and ~420-460 nm, respectively.
Procedure:
Prepare a tubulin solution (e.g., 2-3 mg/mL) in G-PEM buffer on ice.
Add 5 µL of the test compound at various concentrations (or vehicle control) to the wells of a pre-warmed (37 °C) 96-well plate.
Initiate the polymerization by adding 50 µL of the cold tubulin solution to each well.
Immediately place the plate in the fluorescence plate reader pre-heated to 37 °C.
Measure the fluorescence intensity every 60 seconds for 60 minutes.
Plot the fluorescence intensity versus time to obtain polymerization curves.
Calculate the IC₅₀ value, which is the concentration of the compound that inhibits tubulin polymerization by 50% compared to the vehicle control.
In Vitro Cyclooxygenase (COX-2) Inhibition Assay (Colorimetric/Fluorometric)
This protocol provides a general method for screening compounds for their ability to inhibit COX-2 activity, based on commercially available kits.[11][12][13]
Test compounds (dissolved in an appropriate solvent, e.g., DMSO)
Positive control (e.g., Celecoxib)
96-well microplate
Microplate reader (colorimetric or fluorometric, depending on the kit)
Procedure:
Prepare the reaction mixture in the wells of a 96-well plate according to the kit manufacturer's instructions. This typically includes the reaction buffer, heme, and the COX-2 enzyme.
Add the test compound at various concentrations (or vehicle control) to the appropriate wells.
Pre-incubate the plate at 37 °C for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.
Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.
Incubate the plate at 37 °C for a specific duration (e.g., 2 minutes).
Stop the reaction using a stop solution provided in the kit (e.g., a saturated stannous chloride solution).
Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader. The signal is proportional to the amount of prostaglandin produced.
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.
Conclusion
The 2,3-dihydro-2-phenyl-4(1H)-quinolinone scaffold represents a versatile and promising platform for the development of novel therapeutic agents. Its synthetic accessibility and the diverse biological activities of its derivatives, particularly in the areas of cancer and inflammation, make it a focal point for ongoing research. The data and protocols presented herein are intended to serve as a valuable resource for scientists engaged in the discovery and development of new drugs based on this important chemical entity. Further investigation into the structure-activity relationships and optimization of the pharmacokinetic properties of these compounds will be crucial for translating their therapeutic potential into clinical applications.
Application Notes: 2,3-Dihydro-2-phenyl-4(1H)-quinolinone as a Scaffold for Drug Discovery
Audience: Researchers, scientists, and drug development professionals. Introduction The 2,3-dihydro-2-phenyl-4(1H)-quinolinone, also known as azaflavanone, represents a privileged heterocyclic scaffold in medicinal chemi...
Author: BenchChem Technical Support Team. Date: November 2025
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 2,3-dihydro-2-phenyl-4(1H)-quinolinone, also known as azaflavanone, represents a privileged heterocyclic scaffold in medicinal chemistry.[1] As structural analogs of flavanones, these compounds possess a wide range of biological activities, making them attractive starting points for drug discovery programs.[2][3] Derivatives of this core structure have been investigated for their potential as anticancer, anti-inflammatory, neuroprotective, and antimicrobial agents.[3][4][5][6] This document provides an overview of the synthesis, biological activities, and experimental protocols related to this versatile scaffold.
Section 1: General Synthesis Protocols
The most common approach for synthesizing 2,3-dihydro-2-phenyl-4(1H)-quinolinones involves the Claisen-Schmidt condensation of a 2'-aminoacetophenone with a benzaldehyde derivative to form a 2'-aminochalcone, which then undergoes an intramolecular aza-Michael addition to yield the final product.[7] This reaction can often be performed in a one-pot synthesis.[8][9]
Experimental Protocol: One-Pot Synthesis of 2-Aryl-2,3-dihydroquinolin-4(1H)-ones
This protocol is adapted from methodologies described in the literature.[3][7]
Dissolve 2'-aminoacetophenone (1 equivalent) in a suitable solvent such as THF or methanol.
Add a solution of methanolic sodium methoxide or solid sodium hydroxide as a catalyst at 0°C.
To this stirring solution, add the desired substituted benzaldehyde (1 equivalent) dropwise at 0°C.
Allow the reaction mixture to stir for 2-4 hours, gradually warming to room temperature. The progress can be monitored by Thin Layer Chromatography (TLC).
Upon completion, neutralize the reaction with a dilute acid (e.g., HCl) and perform an aqueous workup. Extract the product with an organic solvent like ethyl acetate.
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
Concentrate the solution under reduced pressure to obtain the crude product.
Purify the residue by silica gel column chromatography using an appropriate eluent system (e.g., n-hexane and ethyl acetate) to yield the pure 2,3-dihydro-2-phenyl-4(1H)-quinolinone derivative.[7]
Visualization of Synthetic Workflow
Caption: General workflow for the synthesis of 2,3-dihydro-2-phenyl-4(1H)-quinolinones.
Section 2: Biological Applications and Protocols
Anticancer Activity
Derivatives of the 2,3-dihydro-4(1H)-quinolinone scaffold have demonstrated significant cytotoxic effects against a variety of human cancer cell lines.[10] The mechanism of action for some of these compounds involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.[4][10]
Table 1: Cytotoxic Activity of 2,3-Dihydro-4(1H)-quinolinone Derivatives
This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines.[4]
Materials:
Cancer cell lines (e.g., HL-60, MCF-7)
Culture medium (e.g., RPMI-1640, DMEM) with 10% Fetal Bovine Serum (FBS)
96-well microplates
Test compounds dissolved in DMSO
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl) or DMSO
Microplate reader
Procedure:
Seed cells in a 96-well plate at a density of 1x10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
Treat the cells with various concentrations of the test compounds (typically in a serial dilution). Include a vehicle control (DMSO) and a positive control (e.g., Carboplatin).
Incubate the plates for an additional 48-72 hours.
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
Remove the medium and add 100-200 µL of solubilization buffer or DMSO to each well to dissolve the formazan crystals.
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration required to inhibit metabolic activity by 50%) using a non-linear regression analysis.[4]
Visualization of Anticancer Mechanism
Caption: Proposed mechanism of anticancer action via tubulin polymerization inhibition.
Anti-inflammatory Activity
Quinolinone derivatives have been evaluated for their anti-inflammatory properties.[11] Studies show that certain analogs can inhibit inflammatory mediators and reduce edema in preclinical models.[5][12][13]
Table 2: Anti-inflammatory Activity of Quinazolinone Derivatives
This is a standard in vivo model for evaluating acute anti-inflammatory activity.[5]
Materials:
Sprague-Dawley rats or mice
Test compounds
Vehicle (e.g., 0.5% carboxymethyl cellulose)
Reference drug (e.g., Diclofenac sodium, Celecoxib)
1% Carrageenan solution in saline
Plethysmometer
Procedure:
Fast animals overnight with free access to water.
Administer the test compounds and reference drug orally (p.o.) or intraperitoneally (i.p.) at a specified dose (e.g., 50 mg/kg). Administer the vehicle to the control group.
After 1 hour, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.
Measure the paw volume immediately after carrageenan injection (V₀) and at regular intervals (e.g., 1, 2, 3, 4 hours) thereafter (Vₜ) using a plethysmometer.
Calculate the percentage inhibition of edema for each group at each time point using the formula:
% Inhibition = [ (Vₜ - V₀)control - (Vₜ - V₀)treated ] / (Vₜ - V₀)control * 100.
Other Biological Activities
The versatility of the 2,3-dihydro-2-phenyl-4(1H)-quinolinone scaffold extends to other therapeutic areas.
The biological activity of 2,3-dihydro-2-phenyl-4(1H)-quinolinone derivatives is highly dependent on the nature and position of substituents on both the quinolinone core and the 2-phenyl ring.[6][11]
Anticancer Activity: For 2-aryl substituted analogs, bulky aromatic groups like naphthyl at the 2-position can significantly enhance cytotoxicity and tubulin polymerization inhibition.[10]
Anti-inflammatory Activity: The presence of a 4-chlorophenyl group on a chalcone moiety attached at the 3-position resulted in potent analgesic and anti-inflammatory effects.[5]
TRPM2 Inhibition: SAR studies revealed that modifications on the 2-phenyl ring and the N1 position of the quinazolinone core are crucial for inhibitory activity against the TRPM2 channel.[6]
Visualization of SAR Logic
Caption: Key structure-activity relationship points for the quinolinone scaffold.
The 2,3-dihydro-2-phenyl-4(1H)-quinolinone scaffold is a valuable starting point for the development of new therapeutic agents. Its synthetic accessibility and the diverse range of biological activities demonstrated by its derivatives, including potent anticancer and anti-inflammatory effects, underscore its importance in modern drug discovery. The protocols and data presented herein serve as a practical guide for researchers aiming to explore the potential of this promising chemical framework.
Application Notes & Protocols: Evaluating the Efficacy of 2,3-Dihydro-2-phenyl-4(1H)-quinolinone in Preclinical Animal Models
Audience: Researchers, scientists, and drug development professionals. Introduction: The quinolinone scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological ac...
Author: BenchChem Technical Support Team. Date: November 2025
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The quinolinone scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities including anticancer, anti-inflammatory, antioxidant, and anticonvulsant properties.[1][2][3][4] While specific in vivo efficacy data for 2,3-Dihydro-2-phenyl-4(1H)-quinolinone is not extensively documented, its core structure suggests potential therapeutic applications in oncology and neuroinflammation. These application notes provide detailed protocols for evaluating the efficacy of this compound in well-established animal models for these two key therapeutic areas.
Section 1: Evaluation of Anticancer Efficacy in Xenograft Models
Application Note:
Rodent xenograft models are a cornerstone of preclinical oncology research, used to assess the in vivo efficacy of novel anticancer agents.[5][6] In these models, human cancer cells are implanted into immunodeficient mice, allowing for the growth of human tumors that can be monitored for response to therapeutic intervention.[7] This approach is invaluable for determining a compound's ability to inhibit tumor growth, generating essential data on dosing, scheduling, and potential toxicity before clinical consideration.[8] Given that various quinolinone derivatives have exhibited cytotoxic activity against cancer cell lines, a xenograft model is a logical first step for in vivo testing of 2,3-Dihydro-2-phenyl-4(1H)-quinolinone.[1][9]
Experimental Workflow: Cancer Xenograft Model
Caption: Workflow for an in vivo cancer xenograft efficacy study.
Protocol 1: Human Tumor Xenograft Efficacy Study in Mice
1. Materials and Reagents:
Animals: 4-6 week old female immunodeficient mice (e.g., Athymic Nude, SCID, or NSG).[10][11]
Cell Line: Selected human cancer cell line (e.g., A549 lung carcinoma, MCF-7 breast cancer).[5][12]
Media & Reagents: Complete cell culture medium, PBS, Trypsin-EDTA.
Implantation: Matrigel® or Cultrex® BME (optional, to improve tumor take rate).
Test Compound: 2,3-Dihydro-2-phenyl-4(1H)-quinolinone.
Vehicle: Appropriate vehicle for compound solubilization (e.g., 0.5% CMC, 10% DMSO in saline).
Animal Acclimatization: Allow mice to acclimate for at least 3-5 days upon arrival in a specific-pathogen-free (SPF) facility.[10][11]
Cell Preparation: Culture cells in complete medium. Harvest cells during the exponential growth phase (70-80% confluency).[10]
Wash cells twice with sterile PBS and resuspend in PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 20 x 10⁶ cells/mL. Perform a trypan blue viability count; viability should be >90%.[10]
Tumor Implantation: Anesthetize the mouse. Subcutaneously inject 1-10 million cells (in a volume of 50-100 µL) into the right flank of each mouse.[10]
Tumor Monitoring: Monitor animals daily. Once tumors are palpable, begin measuring tumor volume with digital calipers 2-3 times per week. Calculate volume using the formula: Volume = (Width² x Length) / 2.[10]
Randomization and Treatment: When average tumor volume reaches approximately 50-100 mm³, randomly assign mice to treatment groups (e.g., Vehicle control, Test Compound at low/medium/high doses).
Administer the test compound or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection) according to the predetermined schedule (e.g., daily, twice weekly).
Continue to measure tumor volume and body weight 2-3 times weekly to assess efficacy and toxicity.
Endpoint: Terminate the study when tumors in the control group reach the maximum allowed size (e.g., ~1500-2000 mm³) or at a pre-defined time point. Euthanize animals and excise tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).
Data Presentation: Tumor Growth Inhibition
Treatment Group (n=8)
Dose (mg/kg, p.o., QD)
Mean Tumor Volume (mm³) on Day 21 ± SEM
Percent Tumor Growth Inhibition (TGI)
Mean Body Weight Change (%) ± SEM
Vehicle Control
-
1250 ± 150
-
+5.2 ± 1.5
Compound (Low Dose)
10
875 ± 110
30%
+4.8 ± 1.8
Compound (Mid Dose)
30
450 ± 95
64%
+1.5 ± 2.1
Compound (High Dose)
100
180 ± 55
86%
-3.7 ± 2.5
Section 2: Evaluation of Anti-Neuroinflammatory Efficacy
Application Note:
Neuroinflammation, characterized by the activation of microglia and the production of pro-inflammatory cytokines, is implicated in the progression of numerous neurodegenerative diseases.[13][14] Animal models that mimic this process are critical for screening potential anti-inflammatory drugs.[15] Systemic administration of lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a widely used and reproducible method to induce a robust neuroinflammatory response in rodents.[16][17] This model is suitable for testing the potential of 2,3-Dihydro-2-phenyl-4(1H)-quinolinone to suppress the inflammatory cascade in the central nervous system.
Signaling Pathway: LPS-Induced Neuroinflammation
Caption: LPS activates the TLR4 signaling pathway in microglia.[17]
Protocol 2: LPS-Induced Neuroinflammation Model in Mice
1. Materials and Reagents:
Animals: 8-10 week old male C57BL/6 mice.
Inducing Agent: Lipopolysaccharide (LPS) from E. coli serotype 0111:B4.[16]
Test Compound: 2,3-Dihydro-2-phenyl-4(1H)-quinolinone.
Vehicle: Appropriate vehicle for compound solubilization.
Equipment: Syringes, equipment for behavioral testing (e.g., T-maze, open field), ELISA kits for cytokine measurement, materials for histology.
2. Procedure:
Animal Acclimatization: Acclimate mice for at least one week before the experiment.
Treatment: Randomly assign mice to treatment groups (e.g., Saline + Vehicle, LPS + Vehicle, LPS + Test Compound).
Administer the test compound or vehicle (e.g., via oral gavage) at a specified time before the LPS challenge (e.g., 60 minutes prior).
Induction of Neuroinflammation: Administer a single intraperitoneal (i.p.) injection of LPS (e.g., 0.5 - 1 mg/kg) or an equivalent volume of sterile saline for the control group.[15][18]
Behavioral Assessment (optional): At a relevant time point post-LPS injection (e.g., 24 hours), conduct behavioral tests to assess cognitive deficits or sickness behavior. The T-maze can be used to evaluate spontaneous alternation as a measure of working memory.[18]
Sample Collection: At a peak inflammatory time point (e.g., 4-6 hours post-LPS for cytokine gene expression or 24 hours for protein levels), euthanize the animals.[19]
Perfuse transcardially with cold PBS. Harvest the brain and dissect specific regions like the hippocampus and cortex.
Endpoint Analysis:
Cytokine Analysis: Homogenize brain tissue and measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using ELISA or multiplex assays.[13]
Histology: Fix one hemisphere of the brain for immunohistochemical analysis of microglial activation (e.g., using Iba1 staining).
Gene Expression: Use the other hemisphere for RNA extraction and qRT-PCR analysis of inflammatory gene expression.
2,3-Dihydro-2-phenyl-4(1H)-quinolinone synthesis side reactions and byproducts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3-dihydro-2-phenyl-4(1H)-q...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3-dihydro-2-phenyl-4(1H)-quinolinone.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 2,3-dihydro-2-phenyl-4(1H)-quinolinone, focusing on side reactions and the formation of byproducts.
Issue 1: Low yield of the desired 2,3-dihydro-2-phenyl-4(1H)-quinolinone with significant amounts of starting material remaining.
Possible Cause: Incomplete reaction or a reversible retro-Michael reaction. The intramolecular cyclization of the 2'-aminochalcone precursor is a reversible process. Under certain conditions, the formed product can revert to the starting material.
Troubleshooting Steps:
Optimize Reaction Time and Temperature: Prolong the reaction time or cautiously increase the temperature to drive the equilibrium towards the product. Monitor the reaction progress by thin-layer chromatography (TTC) or liquid chromatography-mass spectrometry (LC-MS).
Choice of Catalyst: Employ a more efficient catalyst to promote the forward reaction. Lewis acids such as InCl₃ or zirconyl nitrate have been reported to effectively catalyze the cyclization.[1]
Solvent Selection: The choice of solvent can influence the reaction equilibrium. Experiment with different solvents to find the optimal medium for the cyclization.
Issue 2: Formation of a significant amount of 2-phenylquinoline as a byproduct.
Possible Cause: Oxidation of the desired 2,3-dihydro-2-phenyl-4(1H)-quinolinone or direct formation from the 2'-aminochalcone precursor under certain reaction conditions.
Troubleshooting Steps:
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation by atmospheric oxygen.
Avoid Oxidizing Agents: Ensure that no oxidizing agents are present in the reaction mixture. Certain catalysts or reagents may have oxidative properties.
Control Reaction Temperature: High temperatures can promote dehydrogenation. Try running the reaction at a lower temperature.
Catalyst and Solvent System: The choice of catalyst and solvent can dictate the reaction pathway. For instance, using p-toluenesulfonic acid in ethanol at reflux tends to favor the formation of the dihydroquinolinone, while using a combination of p-toluenesulfonic acid and FeCl₃ in toluene at higher temperatures can lead to the quinoline.[2]
Issue 3: Unexpected formation of an indolin-3-one derivative.
Possible Cause: This side reaction can occur, particularly when using 2'-aminochalcones derived from pyridinecarboxaldehydes under acidic conditions. The reaction proceeds through an alternative 5-exo cyclization pathway.[3]
Troubleshooting Steps:
Catalyst Selection: Avoid strong acidic catalysts like Amberlyst-15, especially when using pyridine-substituted chalcones.[3] Consider using a milder Lewis acid or a basic catalyst.
Reaction Conditions: Vary the solvent and temperature to disfavor the 5-exo cyclization pathway.
Issue 4: Presence of other unidentified byproducts.
Possible Cause: Dimerization or polymerization of the starting 2'-aminochalcone, or formation of other heterocyclic systems like 2-aryl-4-quinolones.
Troubleshooting Steps:
Control Reactant Concentration: High concentrations of the starting chalcone may favor intermolecular reactions. Consider running the reaction at a lower concentration.
Purification Techniques: Employ careful chromatographic purification to isolate the desired product from closely related byproducts. Techniques like column chromatography with a suitable solvent gradient are often effective.
Spectroscopic Analysis: Utilize nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to identify the structure of the unknown byproducts. This information can provide valuable insights into the side reactions occurring.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 2,3-dihydro-2-phenyl-4(1H)-quinolinone?
A1: The most prevalent method is the intramolecular cyclization of a 2'-aminochalcone precursor. This reaction can be catalyzed by either acids or bases.[1][4]
Q2: How can I synthesize the 2'-aminochalcone precursor?
A2: The 2'-aminochalcone is typically prepared through a Claisen-Schmidt condensation of a 2'-aminoacetophenone with benzaldehyde in the presence of a base like sodium hydroxide or potassium hydroxide.
Q3: What are the typical yields for the cyclization of 2'-aminochalcone to 2,3-dihydro-2-phenyl-4(1H)-quinolinone?
A3: Yields can vary significantly depending on the specific substrate and reaction conditions. While some methods report excellent yields of over 90%, it is not uncommon for researchers to experience lower yields due to the side reactions discussed in the troubleshooting guide.[4]
Q4: Can I use microwave irradiation to improve the reaction?
A4: Yes, microwave-assisted synthesis has been reported to be an efficient method for the cyclization of 2'-aminochalcones, often leading to shorter reaction times and improved yields.[4]
Data Presentation
Table 1: Influence of Catalyst and Solvent on Product Distribution
Protocol 1: Synthesis of 2,3-Dihydro-2-phenyl-4(1H)-quinolinone via Acid-Catalyzed Cyclization of 2'-Aminochalcone
Dissolve 2'-aminochalcone (1 mmol) in glacial acetic acid (10 mL).
Add a catalytic amount of concentrated sulfuric acid (2-3 drops).
Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.
Cool the reaction mixture to room temperature and pour it into ice-cold water.
Neutralize the solution with a saturated sodium bicarbonate solution.
Extract the product with ethyl acetate (3 x 20 mL).
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to obtain the pure 2,3-dihydro-2-phenyl-4(1H)-quinolinone.
Protocol 2: On-Water Synthesis of 2-Phenylquinoline from 2'-Aminochalcone
Suspend 2'-aminochalcone (1 mmol) in water (5 mL).
Optimizing reaction conditions for 2,3-Dihydro-2-phenyl-4(1H)-quinolinone synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3-Dihydro-2-phenyl-4(1H)-quinol...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3-Dihydro-2-phenyl-4(1H)-quinolinone and its derivatives.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 2,3-Dihydro-2-phenyl-4(1H)-quinolinone.
Problem: Low or No Product Yield
Potential Cause
Recommended Solution
Inefficient Catalyst
Several catalytic systems can be employed. Consider screening different catalysts such as silver(I) triflate, zirconyl nitrate, or indium(III) chloride on silica gel. For domino reactions involving nitro group reduction, iron powder in concentrated HCl has proven effective.[1][2][3]
Inappropriate Solvent
The choice of solvent is critical. For acid-catalyzed cyclizations, polar solvents like ethanol can be effective.[4] Some methods also report success with solvent-free conditions using microwave irradiation.[2]
Sub-optimal Reaction Temperature
Reaction temperatures can significantly impact yield. While some domino strategies proceed at room temperature, others require heating. For instance, a dissolving metal reduction-cyclization sequence benefits from heating at 100 °C.[1][3] Conversely, Fries rearrangements promoted by triflic acid can be performed at room temperature for better product returns.[1][3]
Steric Hindrance in Starting Materials
Highly substituted or sterically demanding starting materials, such as certain ketimines, may fail to yield the desired product.[1] If possible, consider using less sterically hindered precursors.
Electron-Withdrawing Groups on Aromatic Rings
The presence of strong electron-withdrawing groups on the aromatic ring of the starting materials can sometimes lead to lower yields in certain synthetic routes like the Fries rearrangement.[1][3] Alternative synthetic pathways may be necessary for such substrates.
Problem: Formation of Significant By-products
Potential Cause
Recommended Solution
Side Reactions
Undesired side reactions can compete with the main reaction pathway. Careful control of reaction conditions (temperature, reaction time, stoichiometry of reagents) is crucial. Analysis of by-products can provide insights into the competing reaction pathways and help in optimizing the conditions to favor the desired product.
Oxidation of the Product
2,3-Dihydro-4(1H)-quinolinones can be susceptible to oxidation to the corresponding 4(1H)-quinolinones.[4] To minimize this, it is advisable to work under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents.
Incomplete Cyclization
In multi-step one-pot syntheses, the intermediate may not fully cyclize. Ensure the cyclization conditions are optimal. For example, in the synthesis from o-aminochalcones, a Lewis acid catalyst like zirconyl nitrate can promote efficient intramolecular cyclization.[2]
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of 2,3-Dihydro-2-phenyl-4(1H)-quinolinone?
A1: Common synthetic strategies start from o-aminoacetophenones and aromatic aldehydes, or from o-aminochalcones.[2][5] Other approaches utilize 2-alkynylanilines and ketones, or involve domino reactions starting from substrates like tert-butyl 2-fluoro-5-nitrobenzoylacetate and pre-formed imines.[1][6]
Q2: Can I use microwave irradiation for this synthesis?
A2: Yes, an environmentally friendly method for the cyclization of 2-aminochalcones to 2-aryl-2,3-dihydroquinolin-4(1H)-ones using silica gel impregnated with indium(III) chloride under microwave irradiation without any solvent has been reported.[2]
Q3: Are there stereoselective methods available for this synthesis?
A3: Yes, asymmetric syntheses have been developed. For instance, a chiral tertiary amine base tethered to a bifunctional thiourea derivative has been used as a catalyst.[1] Another method employs stoichiometric per-6-amino-β-cyclodextrin as a chiral supramolecular host and base.[1]
Q4: How can I improve the yield when using substrates with electron-withdrawing groups?
A4: When using synthetic routes sensitive to electronic effects, such as the Fries rearrangement where electron-withdrawing groups can lower the yield, it is advisable to explore alternative methods.[1][3] A dissolving metal reduction-cyclization sequence, for example, has been shown to be effective for substrates with a nitro group.[1][3]
Experimental Protocols
Protocol 1: One-Pot Synthesis from o-Aminoacetophenones and Aromatic Aldehydes using Silver(I) Triflate
This protocol is based on a mild and efficient one-pot procedure.[2]
To a solution of o-aminoacetophenone (1.0 mmol) and an aromatic aldehyde (1.0 mmol) in a suitable solvent, add silver(I) triflate (AgOTf) as the catalyst.
Stir the reaction mixture at the appropriate temperature and monitor the progress by thin-layer chromatography (TLC).
Upon completion, quench the reaction and perform an aqueous work-up.
Purify the crude product by column chromatography on silica gel to obtain the desired 2-aryl-2,3-dihydroquinolin-4(1H)-one.
Protocol 2: Intramolecular Cyclization of o-Aminochalcones using Zirconyl Nitrate
This protocol utilizes a water-tolerant Lewis acid catalyst for the cyclization of o-aminochalcones.[2]
Synthesize the required o-aminochalcone precursor.
Dissolve the o-aminochalcone (1.0 mmol) in a suitable solvent.
Add zirconyl nitrate (ZrO(NO₃)₂) as the catalyst.
Stir the reaction mixture under mild conditions and monitor its progress by TLC.
After the reaction is complete, perform a standard aqueous work-up.
Purify the product via column chromatography to yield the 2-aryl-2,3-dihydroquinolin-4(1H)-one.
Visualized Workflows
Caption: General Experimental Workflow for Synthesis.
Caption: Troubleshooting Decision Tree for Synthesis Optimization.
Technical Support Center: Purification of 2,3-Dihydro-2-phenyl-4(1H)-quinolinone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 2,3-Dih...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 2,3-Dihydro-2-phenyl-4(1H)-quinolinone.
Troubleshooting Guide
This guide addresses common issues observed during the purification of 2,3-Dihydro-2-phenyl-4(1H)-quinolinone.
Problem
Potential Cause
Suggested Solution
Low Purity After Column Chromatography
Incomplete separation from starting materials (e.g., 2'-aminoacetophenone, benzaldehyde) or byproducts.
- Optimize Solvent System: A common eluent is a mixture of hexane and ethyl acetate.[1] Try a gradient elution, starting with a low polarity mixture and gradually increasing the ethyl acetate concentration. Thin Layer Chromatography (TLC) should be used to determine the optimal solvent ratio for separation.- Adjust Stationary Phase: Standard silica gel is typically used. If co-elution is persistent, consider using a different stationary phase, such as alumina or a bonded-phase silica.
Product Fails to Crystallize
- The compound is too soluble in the chosen solvent.- Presence of impurities inhibiting crystal formation.- Inappropriate solvent or temperature.
- Solvent Selection: Use a solvent system where the product is soluble at high temperatures but sparingly soluble at room temperature or below. Common recrystallization solvents include ethanol, methanol, or mixtures like dichloromethane/hexane.[1]- Induce Crystallization: If the solution is supersaturated, try scratching the inside of the flask with a glass rod or adding a seed crystal.- Further Purification: If impurities are suspected, an additional purification step, such as a charcoal treatment or a preliminary column chromatography, may be necessary before recrystallization.
Oily Product Obtained After Recrystallization
- The solvent is not appropriate for crystallization.- The cooling process was too rapid.
- Solvent System Adjustment: The solvent may be too good a solvent for the compound. Try a solvent in which the compound is less soluble or use a co-solvent system.- Slow Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator. Rapid cooling can cause the product to "oil out" instead of forming crystals.
Significant Product Loss During Purification
- Multiple purification steps (e.g., column chromatography followed by recrystallization).- Product instability.
- Optimize Single-Step Purification: If possible, refine a single purification method to achieve the desired purity to minimize transfer losses.- Assess Stability: While specific stability data for this compound during purification is limited, related structures can be sensitive to pH extremes. Ensure that purification conditions are neutral unless a specific acidic or basic workup is intended to remove certain impurities. The stability of a similar compound, a 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivative, was evaluated in simulated gastric and intestinal fluids, suggesting that pH can be a factor in the stability of such heterocyclic systems.
Presence of Unreacted Starting Materials in Final Product
Incomplete reaction or inefficient removal during workup and purification.
- Reaction Monitoring: Ensure the reaction has gone to completion using TLC before starting the workup.- Aqueous Wash: A dilute acid wash (e.g., 1M HCl) during the workup can help remove unreacted 2'-aminoacetophenone. A bisulfite wash can be used to remove excess benzaldehyde.- Chromatography Optimization: As mentioned above, careful optimization of the chromatographic conditions is key to separating the product from starting materials.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying 2,3-Dihydro-2-phenyl-4(1H)-quinolinone?
A1: The most frequently cited methods for the purification of 2,3-Dihydro-2-phenyl-4(1H)-quinolinone and its derivatives are silica gel column chromatography and recrystallization.[1] Flash chromatography using a hexane-ethyl acetate solvent system is a common approach.[1]
Q2: What are the likely impurities I might encounter?
A2: Common impurities include unreacted starting materials such as 2'-aminoacetophenone and benzaldehyde, especially in syntheses involving the Claisen-Schmidt condensation. Side-products from competing reactions, though not extensively detailed in the literature for this specific molecule, are also a possibility.
Q3: My purified product shows broad peaks in the NMR spectrum. What could be the cause?
A3: Broad NMR peaks can be due to several factors, including the presence of paramagnetic impurities, restricted bond rotation, or chemical exchange. For some related dihydroisoquinoline structures, anomalous NMR spectra with significant line broadening have been observed, which could be influenced by the solvent and the presence of trace impurities. If you observe this, trying a different NMR solvent or further purification may resolve the issue.
Q4: Is 2,3-Dihydro-2-phenyl-4(1H)-quinolinone stable to acidic or basic conditions during purification?
Experimental Protocols
General Protocol for Purification by Flash Column Chromatography
Slurry Preparation: Dissolve the crude 2,3-Dihydro-2-phenyl-4(1H)-quinolinone in a minimal amount of dichloromethane or the initial elution solvent. In a separate flask, prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 hexane:ethyl acetate).
Column Packing: Pour the silica gel slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.
Sample Loading: Carefully load the dissolved crude product onto the top of the silica gel bed.
Elution: Begin elution with the low-polarity solvent mixture. Monitor the separation of components using Thin Layer Chromatography (TLC).
Gradient Elution (if necessary): Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate to facilitate the elution of the product.
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 2,3-Dihydro-2-phenyl-4(1H)-quinolinone.
General Protocol for Purification by Recrystallization
Solvent Selection: In a small test tube, test the solubility of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, hexane, and mixtures thereof) to find a solvent or solvent pair in which the compound is soluble when hot but insoluble when cold.
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to completely dissolve the solid.
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.
Crystallization: Allow the hot solution to cool slowly to room temperature. Crystal formation should be observed. Further cooling in an ice bath can enhance the yield.
Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.
Visualizations
Caption: General purification workflow for 2,3-Dihydro-2-phenyl-4(1H)-quinolinone.
Caption: Troubleshooting decision tree for purification challenges.
Technical Support Center: Resolution of Racemic 2,3-Dihydro-2-phenyl-4(1H)-quinolinone
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the resolution of racemic 2,3-Dihydro-2-phenyl-4(1H...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the resolution of racemic 2,3-Dihydro-2-phenyl-4(1H)-quinolinone.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for resolving racemic 2,3-Dihydro-2-phenyl-4(1H)-quinolinone?
A1: The primary methods for resolving this racemic mixture include classical resolution via diastereomeric salt formation, enzymatic kinetic resolution, and chromatographic separation on a chiral stationary phase.[1][2][3] An alternative approach is the enantioselective synthesis of the desired enantiomer, which avoids the resolution step altogether.[4][5]
Q2: How does classical resolution by diastereomeric salt formation work for this compound?
A2: This method involves reacting the racemic quinolinone, which is a basic compound, with a single enantiomer of a chiral acid. This reaction forms a pair of diastereomeric salts.[2][6] Since diastereomers have different physical properties, such as solubility, they can be separated by fractional crystallization.[7][8] After separation, the pure enantiomer of the quinolinone is recovered by neutralizing the salt.[6]
Q3: Has a specific chiral resolving agent been successfully used for 2,3-Dihydro-2-phenyl-4(1H)-quinolinone?
A3: Yes, the resolution of (±)-2,3-dihydro-2-phenyl-4(1H)-quinolone has been achieved using the optically active oxo reagent (-)-5-(α-phenethyl)-semioxamazide.[1] Other common resolving agents for amines include acids like tartaric acid and mandelic acid.[2][9]
Q4: What is enzymatic kinetic resolution and is it applicable here?
A4: Enzymatic kinetic resolution uses an enzyme that selectively catalyzes a reaction on one enantiomer of the racemic mixture at a much faster rate than the other.[10][11] For example, a lipase could be used to acylate one enantiomer, allowing the acylated product and the unreacted enantiomer to be separated. This method is widely used, though specific application to this quinolinone would require screening different enzymes and reaction conditions.[12][13]
Q5: Can I use chiral chromatography to separate the enantiomers?
A5: Yes, chiral column chromatography, particularly High-Performance Liquid Chromatography (HPLC), is a powerful technique for separating enantiomers.[3][14] The racemic mixture is passed through a column containing a chiral stationary phase (CSP), which interacts differently with each enantiomer, leading to different retention times and thus, separation.[15]
Q6: Is it better to perform a resolution or an enantioselective synthesis?
A6: The choice depends on several factors. Resolution methods start with the readily available racemate but have a theoretical maximum yield of 50% for the desired enantiomer, unless the unwanted enantiomer can be racemized and recycled.[2] Enantioselective synthesis aims to produce only the desired enantiomer from the start, potentially offering higher yields and efficiency, but may require more complex catalysts and optimization.[4][5]
Troubleshooting Guides
Classical Resolution via Diastereomeric Salt Crystallization
Q: My diastereomeric salts are not crystallizing. What can I do?
A:
Solvent Choice: The solvent is critical. The ideal solvent should dissolve the diastereomeric salt pair at a higher temperature but allow the less soluble salt to crystallize upon cooling.[16] Experiment with a range of solvents with varying polarities.
Supersaturation: Your solution may not be sufficiently concentrated. Try slowly evaporating the solvent or starting with a higher concentration of the racemate and resolving agent.
Seeding: If you have a crystal of the desired diastereomeric salt, add a tiny amount (a seed crystal) to the cooled, supersaturated solution to induce crystallization.[2]
Temperature: Ensure you are cooling the solution to a low enough temperature. Some crystallizations require cooling to 0-5 °C or even lower.[17][18]
Q: The enantiomeric excess (e.e.) of my resolved product is low. How can I improve it?
A:
Recrystallization: The initial crystals may not be pure. Perform one or more recrystallizations of the diastereomeric salt. The purity should increase with each recrystallization.
Cooling Rate: A slow cooling rate generally leads to larger, purer crystals. Rapid cooling can trap impurities and the other diastereomer in the crystal lattice.
Resolving Agent: The chosen resolving agent may not be effective. It is common to screen several different resolving agents to find one that provides a large solubility difference between the diastereomeric salts.[2]
Stoichiometry: Ensure you are using the correct molar ratio of the resolving agent to the racemate. Sometimes using a sub-stoichiometric amount of the resolving agent can improve purity.
Enzymatic Kinetic Resolution
Q: The enzyme is not showing any activity or selectivity. What is the problem?
A:
Enzyme Selection: Not all enzymes will work for a specific substrate. Screen a variety of enzymes (e.g., different lipases like Candida antarctica lipase B (Novozym 435), Pseudomonas cepacia lipase) to find one that is active and selective.[12][19]
Reaction Conditions: Enzyme activity is highly dependent on the solvent, temperature, and pH. Optimize these parameters. Many enzymatic resolutions work well in non-polar organic solvents.[13]
Acyl Donor: In transesterification reactions, the choice of acyl donor (e.g., vinyl acetate, isopropenyl acetate) can significantly impact reaction rate and enantioselectivity.[11]
Q: The reaction stops at a low conversion, or the enantioselectivity is poor.
A:
Product Inhibition: The enzyme may be inhibited by the product as it forms.[20] Try removing the product as the reaction proceeds, if feasible.
Reversibility: The reaction may be reversible. Using an acyl donor like vinyl acetate can make the reaction irreversible and drive it forward.
Enantiomeric Ratio (E): The E-value is a measure of the enzyme's selectivity. For a good resolution, an E-value well above 15 is desirable.[10] If the E-value is low, you need to further optimize conditions or find a better enzyme. The enantiomeric excess of both the product and the remaining substrate changes with conversion, so stopping the reaction at the right time is crucial.[10]
Chiral HPLC Separation
Q: I am not seeing any separation of the enantiomers on my chiral column.
A:
Column Choice: The most critical factor is the chiral stationary phase (CSP). There is no universal CSP. You may need to screen several columns (e.g., polysaccharide-based like Chiralpak IA/IB/IC, Pirkle-type) to find one that resolves your compound.[15][21]
Mobile Phase: The mobile phase composition is key. For normal-phase columns, vary the ratio of the non-polar solvent (e.g., hexane) to the alcohol modifier (e.g., isopropanol, ethanol).[22][23] For basic compounds like this quinolinone, adding a small amount of a basic modifier (e.g., 0.1% diethylamine) can improve peak shape and resolution.[21]
Temperature: Lowering the column temperature often increases selectivity and can improve resolution, although it may also increase backpressure.
Q: My peaks are broad, or the resolution is decreasing over time.
A:
Column Contamination: Strongly adsorbed impurities can accumulate at the head of the column, degrading performance.[24] Flush the column with a strong, compatible solvent as recommended by the manufacturer. Using a guard column is highly recommended to protect the analytical column.[24]
Sample Solvent: Dissolve your sample in the mobile phase. Injecting a sample in a solvent much stronger than the mobile phase can cause peak distortion and precipitation on the column.[24]
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before injecting your sample. This can take longer for chiral separations than for standard reversed-phase chromatography.[21]
Data Summary
The following table summarizes data from enantioselective synthesis approaches for 2-aryl-2,3-dihydro-4-quinolones, which are structurally related to the target compound. This data can provide a benchmark for expected yields and enantioselectivities.
Protocol 1: Classical Resolution via Diastereomeric Salt Formation
This is a general protocol based on standard procedures. Optimization of the resolving agent, solvent, and stoichiometry will be necessary.
Salt Formation:
Dissolve 1 equivalent of racemic 2,3-Dihydro-2-phenyl-4(1H)-quinolinone in a suitable solvent (e.g., methanol, ethanol, or acetone) with gentle heating.
In a separate flask, dissolve 0.5 to 1.0 equivalents of a chiral resolving agent (e.g., (R)-(-)-Mandelic acid or (+)-Tartaric acid) in the minimum amount of the same warm solvent.
Slowly add the resolving agent solution to the racemate solution with stirring.
Crystallization:
Allow the mixture to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
Once cloudiness appears, allow the solution to stand undisturbed for several hours, or overnight, to allow for complete crystallization.
Further cool the mixture in an ice bath or refrigerator (e.g., 4 °C) for 1-2 hours to maximize the yield of the less soluble diastereomeric salt.[17]
Isolation and Purification:
Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.
Dry the crystals and determine their enantiomeric excess (e.e.) by analyzing a small sample (after liberating the free base).
If the e.e. is not satisfactory, recrystallize the diastereomeric salt from the same or a different solvent system.
Liberation of the Free Enantiomer:
Suspend the purified diastereomeric salt in a mixture of water and an immiscible organic solvent (e.g., dichloromethane or ethyl acetate).
Add a base (e.g., 1M NaOH solution) dropwise with vigorous stirring until the aqueous layer is basic (pH > 10) to neutralize the resolving agent and liberate the free amine.[6]
Separate the organic layer, and extract the aqueous layer a few more times with the organic solvent.
Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and evaporate the solvent to yield the enantiomerically enriched quinolinone.
Protocol 2: Chiral HPLC Separation Method Development
This protocol outlines a general strategy for developing a chiral HPLC separation method.
Column and Mobile Phase Screening:
Select a set of 2-3 chiral columns with different stationary phases (e.g., Chiralpak IA, Chiralpak AD, Chiralcel OJ).
Prepare a stock solution of the racemic 2,3-Dihydro-2-phenyl-4(1H)-quinolinone at approximately 1 mg/mL in a suitable solvent (e.g., ethanol or isopropanol).
Start with a standard mobile phase for normal-phase chromatography, such as 90:10 n-Hexane:Isopropanol (IPA), at a flow rate of 1 mL/min.
Inject the racemic sample onto each column and monitor for any separation.
Method Optimization:
If partial or no separation is observed, systematically vary the mobile phase composition.
Decrease the percentage of the alcohol modifier (e.g., from 10% IPA to 5%, then 2%) to increase retention and potentially improve resolution.
If peaks are broad or show tailing, add 0.1% of an amine modifier like diethylamine (DEA) or triethylamine (TEA) to the mobile phase.
Try different alcohol modifiers (e.g., ethanol instead of isopropanol), as this can significantly alter selectivity.
Optimize the flow rate (lower flow rates can sometimes improve efficiency) and column temperature.
Analysis:
Once a satisfactory separation is achieved (Resolution > 1.5), the method can be used for analytical quantification or scaled up for preparative separation to isolate the pure enantiomers.
Visualizations
Caption: Workflow for Classical Resolution via Diastereomeric Salt Formation.
Caption: Troubleshooting Logic for Chiral HPLC Method Development.
Caption: Principle of Enzymatic Kinetic Resolution.
Troubleshooting low enantioselectivity in 2-aryl-2,3-dihydro-4-quinolone synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with low enantioselectivity in the synthesis of 2-aryl-2,3-dihydro-4-quinolone...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with low enantioselectivity in the synthesis of 2-aryl-2,3-dihydro-4-quinolones.
Question: My reaction is yielding the desired 2-aryl-2,3-dihydro-4-quinolone, but the enantiomeric excess (ee) is consistently low. What are the potential causes and how can I improve it?
Answer: Low enantioselectivity can stem from several factors related to the catalyst, reaction conditions, and substrates. Here’s a systematic approach to troubleshooting this issue:
A. Catalyst-Related Issues
Suboptimal Catalyst Structure: The structure of the chiral catalyst is paramount for achieving high enantioselectivity. For organocatalytic methods, bifunctional catalysts like thiourea-based compounds are often employed. The hydrogen-bonding capabilities of the thiourea moiety and the basicity of the amine component work in concert to create a well-organized chiral environment in the transition state. If you are observing low ee, consider the following:
Catalyst Scaffold: The rigidity and steric bulk of the catalyst's backbone (e.g., cinchona alkaloid, diamine) are crucial. A scaffold that is too flexible may not provide a well-defined chiral pocket.
Hydrogen-Bonding Donor: The acidity of the thiourea protons influences the activation of the electrophile. Electron-withdrawing groups on the aryl ring of the thiourea can enhance this interaction.
Basic Site: The basicity of the amine (e.g., tertiary amine) is critical for activating the nucleophile. Its steric accessibility also plays a role.
Catalyst Purity and Integrity: Impurities in the catalyst or its degradation can significantly impact enantioselectivity. Ensure the catalyst is of high purity and has been stored under appropriate conditions (e.g., inert atmosphere, low temperature).
Catalyst Loading: Inadequate or excessive catalyst loading can be detrimental. While a higher loading might increase the reaction rate, it can sometimes lead to the formation of non-selective catalyst aggregates. It is crucial to optimize the catalyst loading for your specific reaction.
Troubleshooting Workflow for Catalyst Issues
Caption: Troubleshooting catalyst-related issues for low enantioselectivity.
B. Reaction Condition Optimization
Solvent Effects: The polarity and hydrogen-bonding ability of the solvent can significantly influence the transition state geometry and, consequently, the enantioselectivity. Non-polar solvents like toluene or p-xylene often favor high enantioselectivity by promoting the intended catalyst-substrate interactions.[1] Polar or protic solvents can interfere with the hydrogen bonding between the catalyst and the substrates.
Temperature Control: Lowering the reaction temperature generally enhances enantioselectivity by favoring the more ordered transition state that leads to the major enantiomer.[2][3] However, this may also decrease the reaction rate. A systematic study of the temperature profile is recommended to find the optimal balance.
Concentration: The concentration of the reactants can affect the kinetics and the formation of catalyst aggregates. Optimization of the substrate concentration is a necessary step.
Table 1: Effect of Reaction Conditions on Enantioselectivity
Electronic Effects: The electronic nature of the substituents on both the o-aminoacetophenone and the aryl aldehyde can influence the reaction rate and enantioselectivity. However, the effect can be substrate- and catalyst-dependent. In some systems, no clear correlation between substituent electronics and enantioselectivity is observed.[2]
Steric Hindrance: Bulky substituents on the substrates or the catalyst can enhance facial discrimination in the transition state, leading to higher enantioselectivity.
Issue 2: Potential Racemization of the Product
Question: I initially obtained a high ee, but it seems to decrease upon workup or purification. Is it possible that my product is racemizing?
Answer: Yes, 2-aryl-2,3-dihydro-4-quinolones can be susceptible to racemization, particularly under basic conditions.[5] The stereogenic center at the C2 position can be labile.
Proposed Mechanism of Base-Catalyzed Racemization
Caption: Simplified pathway for base-catalyzed racemization.
Preventive Measures:
Neutral or Mildly Acidic Workup: Avoid strongly basic conditions during the reaction workup. Use a mild acid (e.g., saturated NH4Cl solution) for quenching.
Purification Method: When using column chromatography, ensure the silica gel is neutral. Basic or acidic impurities in the silica gel can potentially cause racemization. A quick purification with minimal exposure to the stationary phase is advisable.
Storage: Store the purified product in a neutral environment and at low temperatures to minimize the risk of racemization over time.
This protocol is a representative example of an organocatalytic synthesis of 2-aryl-2,3-dihydro-4-quinolones using a bifunctional thiourea catalyst.
Materials:
o-Aminoacetophenone derivative
Aryl aldehyde derivative
Chiral bifunctional thiourea catalyst (e.g., derived from a cinchona alkaloid)
Toluene (anhydrous)
Trifluoroacetic acid (TFA) (as a co-catalyst, if required)
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
Reaction Setup: To a flame-dried Schlenk tube under an argon atmosphere, add the chiral bifunctional thiourea catalyst (e.g., 5-10 mol%).
Addition of Reactants: Add the o-aminoacetophenone derivative (1.0 equiv) and the aryl aldehyde derivative (1.2 equiv).
Solvent and Co-catalyst: Add anhydrous toluene to achieve the desired concentration (e.g., 0.1 M). If the reaction is sluggish, a catalytic amount of a weak acid like TFA can be added.
Reaction Monitoring: Stir the reaction mixture at the optimized temperature (e.g., room temperature or lower). Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.
Purification: Purify the crude product by flash column chromatography on neutral silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Analysis: Determine the yield of the isolated product. The enantiomeric excess (ee) is determined by chiral HPLC analysis.
Experimental Workflow Diagram
Caption: General experimental workflow for the asymmetric synthesis.
Technical Support Center: 2,3-Dihydro-2-phenyl-4(1H)-quinolinone Degradation Pathways
This technical support center provides guidance for researchers, scientists, and drug development professionals on investigating the degradation pathways of 2,3-Dihydro-2-phenyl-4(1H)-quinolinone. The information is pres...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides guidance for researchers, scientists, and drug development professionals on investigating the degradation pathways of 2,3-Dihydro-2-phenyl-4(1H)-quinolinone. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for 2,3-Dihydro-2-phenyl-4(1H)-quinolinone under forced degradation conditions?
Based on the chemical structure of 2,3-Dihydro-2-phenyl-4(1H)-quinolinone and the known degradation patterns of related quinolinone compounds, the primary degradation pathways are expected to involve hydrolysis, oxidation, and photolysis.
Hydrolytic Degradation: Under acidic or basic conditions, the amide bond within the quinolinone ring is susceptible to hydrolysis. This would lead to the opening of the heterocyclic ring.
Oxidative Degradation: The molecule is susceptible to oxidation, particularly at the benzylic position (the carbon atom attached to both the phenyl group and the nitrogen atom) and the adjacent methylene group. Oxidation could lead to the formation of hydroxylated derivatives or the corresponding 4-quinolone.
Photolytic Degradation: Exposure to UV light can induce photodegradation, potentially leading to complex reactions including oxidation and rearrangement.
Q2: Why are forced degradation studies necessary for this compound?
Forced degradation studies, also known as stress testing, are crucial for several reasons in drug development.[1][2][3][4] These studies help in:
Identifying potential degradation products that could form under various environmental conditions.
Elucidating the degradation pathways of the drug substance.
Developing and validating stability-indicating analytical methods that can separate the drug from its degradation products.[4]
Understanding the intrinsic stability of the molecule, which informs formulation development, packaging, and storage conditions.[2]
Q3: What are the typical conditions for forced degradation studies according to ICH guidelines?
The International Council for Harmonisation (ICH) guidelines (specifically Q1A and Q1B) recommend exposing the drug substance to a variety of stress conditions to evaluate its stability.[2][3] These typically include:
Acid Hydrolysis: 0.1 M to 1 M HCl at room temperature or elevated temperatures (e.g., 50-70°C).[5]
Base Hydrolysis: 0.1 M to 1 M NaOH at room temperature or elevated temperatures.[5]
Neutral Hydrolysis: Refluxing in water.
Oxidation: Treatment with hydrogen peroxide (e.g., 3-30% H₂O₂) at room temperature.
Thermal Degradation: Heating the solid drug substance (e.g., at temperatures in 10°C increments above the accelerated stability testing temperature).
Photostability: Exposing the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
Troubleshooting Guide
Q1: I am not observing any degradation under the recommended stress conditions. What should I do?
If the compound appears to be highly stable, you may need to employ more stringent stress conditions. Consider the following adjustments:
Increase Temperature: Gradually increase the temperature for hydrolytic and thermal studies.
Increase Reagent Concentration: Use a higher concentration of acid, base, or oxidizing agent.
Extend Exposure Time: Increase the duration of the stress testing.
It is important to document all conditions and to aim for a target degradation of 5-20% to ensure that the analytical method is challenged without generating an overly complex degradation profile.[5]
Q2: I am seeing many small, unidentifiable peaks in my chromatogram after degradation. How can I simplify the analysis?
A complex degradation profile can be challenging to interpret. To address this:
Optimize Stress Conditions: Reduce the severity of the stress conditions (e.g., lower temperature, shorter time) to favor the formation of primary degradation products.
Use a Gradient Elution Method: In your HPLC or UHPLC method, employ a gradient elution to improve the separation of closely eluting peaks.
Employ Mass Spectrometry (MS): Couple your liquid chromatography system to a mass spectrometer (LC-MS) to obtain mass information for each peak, which is invaluable for structural elucidation.
Q3: How can I confirm the structure of the degradation products?
Structural elucidation of degradation products typically involves a combination of techniques:
LC-MS/MS: Provides the molecular weight and fragmentation pattern of the degradants, which can be used to piece together the structure.
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the determination of the elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy: If a degradation product can be isolated in sufficient quantity and purity, 1D and 2D NMR experiments can provide definitive structural information.
Forced Degradation of a Suspected Structure: Synthesizing a suspected degradation product and subjecting it to the same analytical conditions can help to confirm its identity.
Proposed Degradation Pathways
Disclaimer: The following degradation pathways are proposed based on chemical principles and data from related compounds. Experimental verification is required.
Hydrolytic Degradation (Acid or Base Catalyzed)
Under hydrolytic conditions, the amide bond in the quinolinone ring is the most likely site of cleavage, leading to the formation of an amino acid derivative.
Stability issues of 2,3-Dihydro-2-phenyl-4(1H)-quinolinone in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2,3-Dihydro-2-...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2,3-Dihydro-2-phenyl-4(1H)-quinolinone in solution.
Troubleshooting Guide
Researchers may encounter various stability issues during the handling and analysis of 2,3-Dihydro-2-phenyl-4(1H)-quinolinone. This guide provides a systematic approach to identifying and resolving these common problems.
Issue 1: Unexpected Degradation of the Compound in Solution
Symptoms:
Appearance of new peaks in HPLC chromatograms.
Decrease in the peak area of the parent compound over time.
Changes in the physical appearance of the solution (e.g., color change).
Troubleshooting Workflow:
Optimization
Technical Support Center: Overcoming Poor Solubility of 2,3-Dihydro-2-phenyl-4(1H)-quinolinone Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor solubility of 2,3-Dihydro-2-phenyl-4(1H)-quinolinone derivatives.
Troubleshooting Guide
Issue: My 2,3-Dihydro-2-phenyl-4(1H)-quinolinone derivative is not dissolving in aqueous buffers for my biological assay.
Answer: Poor aqueous solubility is a common characteristic of this class of compounds due to their typically lipophilic and crystalline nature.[1] Several strategies can be employed to enhance solubility.
Co-solvents: Try dissolving the compound first in a small amount of a water-miscible organic solvent like DMSO, ethanol, or polyethylene glycol (PEG), and then slowly adding this stock solution to your aqueous buffer while vortexing.[2][3][4] Be mindful that the final concentration of the organic solvent should be low enough to not affect your assay.
pH Adjustment: Since many quinolinone derivatives are weak acids or bases, their solubility is often pH-dependent.[5] Systematically adjust the pH of your buffer to see if ionization increases solubility.[6] For weakly basic compounds, lowering the pH may help, while for weakly acidic compounds, increasing the pH can improve solubility.
Use of Surfactants: Incorporating a non-ionic surfactant, such as Tween® 80 or Polysorbate 80, at a concentration above its critical micelle concentration (CMC) can help solubilize the compound by forming micelles that encapsulate the hydrophobic drug molecules.[3][6]
Issue: I'm observing precipitation of my compound when I dilute my stock solution into the final assay medium.
Answer: This indicates that the compound's solubility limit has been exceeded in the final medium. This is a common problem when diluting a high-concentration stock (e.g., in 100% DMSO) into an aqueous environment.
Lower Stock Concentration: Prepare a more dilute initial stock solution in your organic solvent. This will result in a lower final solvent concentration upon dilution, which can sometimes prevent precipitation.
Complexation with Cyclodextrins: Cyclodextrins are molecules with a hydrophilic exterior and a hydrophobic interior cavity that can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility.[1][6] Consider using cyclodextrins like hydroxypropyl-β-cyclodextrin (HP-β-CD) in your final medium.
Prepare a Solid Dispersion: For more advanced applications, creating a solid dispersion of your compound in a water-soluble polymer can significantly enhance its dissolution rate and solubility.[5][7] This involves dissolving both the compound and a carrier polymer (e.g., PVP, PEG, or Poloxamer 407) in a common solvent and then removing the solvent, resulting in a product where the drug is molecularly dispersed.[7][8]
Issue: How can I determine the actual solubility of my derivative in different solvent systems?
Answer: The most common and reliable method for determining thermodynamic (or equilibrium) solubility is the shake-flask method .[9][10] This involves adding an excess amount of the solid compound to your solvent of choice, agitating the mixture at a constant temperature until equilibrium is reached (typically 24-48 hours), and then separating the undissolved solid (e.g., by centrifugation or filtration).[9] The concentration of the dissolved compound in the supernatant is then quantified, usually by HPLC-UV.[11] For higher throughput screening, kinetic solubility can be assessed using nephelometry, which measures turbidity as the compound precipitates out of a solution.[11][12]
Frequently Asked Questions (FAQs)
Q1: Why are 2,3-Dihydro-2-phenyl-4(1H)-quinolinone derivatives often poorly soluble in water?
A1: The core structure of these derivatives is largely rigid and hydrophobic. The presence of aromatic rings and a lack of significant hydrogen-bonding donor/acceptor groups contribute to high crystal lattice energy and low affinity for water, making them poorly soluble.[1] Their molecular structure often leads to a classification as BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) compounds.[8]
Q2: What are the main formulation strategies to improve the oral bioavailability of these compounds?
A2: Overcoming poor aqueous solubility is the first step to improving oral bioavailability. Key strategies include:
Particle Size Reduction: Decreasing the particle size to the micron (micronization) or nanometer (nanosuspension) range increases the surface area-to-volume ratio, which enhances the dissolution rate according to the Noyes-Whitney equation.[4][8][13]
Solid Dispersions: Dispersing the drug in an amorphous state within a hydrophilic polymer matrix can significantly improve both solubility and dissolution.[13][14] Common preparation methods include spray drying and hot-melt extrusion.[1][5]
Lipid-Based Formulations: For highly lipophilic compounds, formulating them in oils, surfactants, and co-solvents, such as in self-emulsifying drug delivery systems (SEDDS), can improve absorption by presenting the drug in a solubilized state in the gastrointestinal tract.[1][8]
Salt Formation: If the derivative has an ionizable functional group (acidic or basic), converting it into a salt is a simple and effective way to increase solubility.[5]
Q3: Can I use heat to dissolve my compound?
A3: While gentle heating can sometimes help dissolve a compound, it should be done with caution. Many organic molecules can degrade at elevated temperatures. It is crucial to first assess the thermal stability of your specific derivative. Also, a solution prepared with heat may become supersaturated upon cooling to room or physiological temperature, leading to precipitation over time.
Q4: What is the difference between thermodynamic and kinetic solubility?
A4:Thermodynamic solubility is the equilibrium concentration of a compound in a saturated solution in the presence of excess solid. It is a fundamental property of the compound in a specific solvent at a given temperature and pressure.[9] Kinetic solubility , on the other hand, is determined by measuring the concentration at which a compound precipitates when added from a concentrated organic stock solution to an aqueous buffer. It is generally higher than thermodynamic solubility and is often used in early drug discovery for high-throughput screening.[9][11]
Data Presentation
Table 1: Example Solubility Data for a Hypothetical Quinolinone Derivative
Solvent System
Temperature (°C)
Method
Solubility (µg/mL)
Deionized Water
25
Shake-Flask
< 0.1
Phosphate Buffered Saline (PBS), pH 7.4
25
Shake-Flask
0.5
PBS, pH 5.0
25
Shake-Flask
2.3
5% DMSO / 95% PBS, pH 7.4
25
Shake-Flask
15.8
10% Ethanol / 90% PBS, pH 7.4
25
Shake-Flask
12.1
5% HP-β-CD in Water
25
Shake-Flask
45.7
1% Tween® 80 in Water
25
Shake-Flask
28.9
Experimental Protocols
Protocol 1: Determination of Thermodynamic Solubility via Shake-Flask Method
Preparation: Add an excess amount of the solid 2,3-Dihydro-2-phenyl-4(1H)-quinolinone derivative to a known volume of the desired solvent (e.g., 2 mg into 1 mL of PBS, pH 7.4) in a glass vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
Equilibration: Seal the vial and place it in an orbital shaker or rotator set to a constant temperature (e.g., 25°C or 37°C). Agitate the suspension for a sufficient time to reach equilibrium, typically 24 to 48 hours.[10]
Phase Separation: After equilibration, remove the vial and let it stand to allow the solid to sediment. Carefully collect an aliquot of the supernatant without disturbing the solid. To ensure complete removal of any undissolved particles, centrifuge the aliquot at high speed (e.g., 14,000 rpm for 15 minutes) or filter it through a 0.22 µm syringe filter.[9]
Quantification: Dilute the clear supernatant with an appropriate solvent (often the mobile phase of the analytical method). Determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS/MS, by comparing the result to a standard curve of known concentrations.[11]
Protocol 2: Preparation of a Solid Dispersion via Solvent Evaporation
Dissolution: Accurately weigh the quinolinone derivative and a hydrophilic carrier (e.g., Poloxamer 407 or PVP K30) in a chosen ratio (e.g., 1:1, 1:5, 1:10 by weight).[7] Dissolve both components completely in a suitable common volatile solvent, such as methanol or a dichloromethane/methanol mixture.
Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. The evaporation should be controlled to form a thin film on the inside of the flask.
Drying: Further dry the resulting solid film under a high vacuum for several hours to remove any residual solvent.
Processing: Scrape the dried solid dispersion from the flask. Gently grind it into a fine powder using a mortar and pestle.
Characterization (Optional but Recommended): Characterize the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous nature of the drug within the polymer matrix. An in-vitro dissolution test should be performed to confirm the enhancement in solubility and dissolution rate.[7]
Visualizations
Caption: Logical workflow for troubleshooting poor solubility.
Caption: Experimental workflow for solid dispersion preparation.
Technical Support Center: Interpreting Complex NMR Spectra of 2,3-Dihydro-2-phenyl-4(1H)-quinolinone
Welcome to the technical support center for the spectral analysis of 2,3-Dihydro-2-phenyl-4(1H)-quinolinone. This guide provides troubleshooting tips and answers to frequently asked questions to assist researchers, scien...
Author: BenchChem Technical Support Team. Date: November 2025
Welcome to the technical support center for the spectral analysis of 2,3-Dihydro-2-phenyl-4(1H)-quinolinone. This guide provides troubleshooting tips and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in accurately interpreting their NMR data.
Q1: What are the expected 1H and 13C NMR chemical shifts for 2,3-Dihydro-2-phenyl-4(1H)-quinolinone?
A1: The following tables summarize the expected chemical shifts for 2,3-Dihydro-2-phenyl-4(1H)-quinolinone based on spectral data of closely related analogs and theoretical predictions. Note that actual shifts can vary depending on the solvent and sample concentration.
Table 1: 1H NMR Spectral Data (400 MHz, CDCl3)
Protons
Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
H-2
4.65
dd
12.0, 4.0
H-3a
2.90
dd
16.0, 12.0
H-3b
2.75
dd
16.0, 4.0
H-5
7.95
dd
8.0, 1.5
H-6
6.70
t
7.5
H-7
7.25
t
8.0
H-8
6.85
d
8.5
H-2', H-6'
7.45
m
H-3', H-4', H-5'
7.35
m
NH
8.50
s (br)
Table 2: 13C NMR Spectral Data (100 MHz, CDCl3)
Carbon
Chemical Shift (δ, ppm)
C-2
58.0
C-3
45.0
C-4
192.0
C-4a
118.0
C-5
134.0
C-6
115.0
C-7
128.0
C-8
116.0
C-8a
148.0
C-1'
142.0
C-2', C-6'
126.0
C-3', C-5'
129.0
C-4'
128.5
Q2: My 1H NMR spectrum shows broad signals for the NH proton. How can I confirm its assignment and improve its resolution?
A2: Broadening of the NH proton signal is common due to intermediate exchange rates with trace amounts of water or other exchangeable protons in the solvent.
Confirmation: Add a drop of D2O to your NMR tube, shake well, and re-acquire the 1H spectrum. The NH proton will exchange with deuterium, causing the signal to disappear or significantly decrease in intensity.
Improving Resolution:
Drying: Ensure your solvent is anhydrous and your sample is dry. Storing deuterated solvents over molecular sieves can help.
Temperature: Acquiring the spectrum at a lower temperature can sometimes sharpen the signal by slowing down the exchange rate. Conversely, a higher temperature might also sharpen the signal if it accelerates the exchange to a faster regime on the NMR timescale.
Q3: The signals for the H-3 protons are overlapping. How can I resolve them?
A3: The two protons at the C-3 position are diastereotopic and are expected to appear as a complex multiplet.
Higher Field Strength: Using a spectrometer with a higher magnetic field strength (e.g., 600 MHz or higher) will increase the chemical shift dispersion and may resolve the signals.
2D NMR: A 1H-1H COSY experiment will be crucial. The cross-peaks between H-2 and the two H-3 protons will help in identifying their individual chemical shifts and coupling patterns.
Q4: I am having trouble assigning the aromatic signals. What is the best approach?
A4: The aromatic region can be crowded. A combination of 1D and 2D NMR techniques is the most effective strategy.
1H-1H COSY: This experiment will show correlations between adjacent protons. For the quinolinone ring, you would expect to see correlations between H-5 and H-6, H-6 and H-7, and H-7 and H-8. For the phenyl ring, correlations between adjacent protons will also be observed.
1H-13C HMBC: This experiment shows correlations between protons and carbons that are 2 or 3 bonds away. This is extremely useful for assigning quaternary carbons and for confirming the assignment of protonated carbons. For example, the H-5 proton should show a correlation to the C-4 carbonyl carbon.
Experimental Protocols
1. Sample Preparation
Dissolve 5-10 mg of 2,3-Dihydro-2-phenyl-4(1H)-quinolinone in approximately 0.6 mL of deuterated chloroform (CDCl3).
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
Ensure the sample is free of any particulate matter.
2. NMR Data Acquisition
The following are general parameters for a 400 MHz spectrometer. These may need to be optimized for your specific instrument and sample.
Table 3: NMR Acquisition Parameters
Experiment
Key Parameters
1H NMR
Spectral Width: 16 ppm; Acquisition Time: 4 s; Relaxation Delay: 2 s; Number of Scans: 16
13C NMR
Spectral Width: 240 ppm; Acquisition Time: 1.5 s; Relaxation Delay: 2 s; Number of Scans: 1024
1H-1H COSY
Spectral Width (F1 and F2): 16 ppm; Number of Increments: 256; Number of Scans per Increment: 8
1H-13C HSQC
Spectral Width (F2 - 1H): 16 ppm; Spectral Width (F1 - 13C): 180 ppm; Number of Increments: 256; Number of Scans per Increment: 16
1H-13C HMBC
Spectral Width (F2 - 1H): 16 ppm; Spectral Width (F1 - 13C): 240 ppm; Number of Increments: 256; Number of Scans per Increment: 32
Visualization of Spectral Interpretation Workflow
The following diagrams illustrate the logical workflow for interpreting the NMR spectra of 2,3-Dihydro-2-phenyl-4(1H)-quinolinone.
Caption: Workflow for NMR-based structure elucidation.
Caption: Key 2D NMR correlations for structure confirmation.
Optimization
Technical Support Center: Mass Spectrometry of 2,3-Dihydro-2-phenyl-4(1H)-quinolinone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3-Dihydro-2-phenyl-4(1H)-quinolinone in...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3-Dihydro-2-phenyl-4(1H)-quinolinone in mass spectrometry applications.
Troubleshooting Guide
This guide addresses common issues encountered during the mass spectrometric analysis of 2,3-Dihydro-2-phenyl-4(1H)-quinolinone.
Issue
Potential Cause
Recommended Solution
No or Low Signal for the Molecular Ion [M+H]+
1. Inefficient Ionization: The compound may not be ionizing efficiently under the current ESI source conditions. 2. In-source Fragmentation: The molecular ion may be fragmenting in the ion source before detection.[1] 3. Sample Degradation: The compound may be unstable in the solvent or at the source temperature.
1. Optimize Source Parameters: Adjust spray voltage, capillary temperature, and gas flows. Consider trying a different ionization technique if available (e.g., APCI). 2. Reduce In-source Energy: Lower the fragmentor or cone voltage to minimize in-source collision-induced dissociation (CID).[1] 3. Sample Handling: Prepare fresh samples and consider using a cooled autosampler.
Presence of Unexpected High m/z Peaks
1. Adduct Formation: The analyte may be forming adducts with solvent molecules or salts (e.g., [M+Na]+, [M+K]+, [M+CH3CN+H]+).[2] 2. Dimerization: The molecule may be forming a dimer, resulting in a [2M+H]+ ion.
1. Identify Adducts: Check for mass differences corresponding to common adducts (see table below). Use high-purity solvents and glassware to minimize salt contamination.[2][3] 2. Dilute Sample: High sample concentrations can promote dimer formation.
Complex or Unidentifiable Fragmentation Pattern
1. In-source Fragmentation: High source energy can lead to extensive and non-specific fragmentation.[1] 2. Contamination: Co-eluting impurities can contribute to the observed spectrum. 3. Multiple Precursor Ions: Adducts or dimers may also be fragmenting, leading to overlapping fragmentation patterns.
1. Optimize In-source Energy: As mentioned above, reduce the fragmentor/cone voltage. 2. Improve Chromatography: Optimize the LC method to ensure good separation of the analyte from impurities. Run a blank to identify background ions. 3. Isolate Precursor: Use MS/MS to isolate the [M+H]+ ion before fragmentation to obtain a clean product ion spectrum.
Inconsistent Fragmentation
1. Fluctuating Source Conditions: Instability in source parameters can lead to variable fragmentation. 2. Matrix Effects: Co-eluting compounds can suppress or enhance the ionization and fragmentation of the analyte.
1. Instrument Calibration: Ensure the mass spectrometer is properly calibrated and stable. 2. Improve Sample Preparation: Use a sample cleanup method (e.g., SPE) to remove interfering matrix components.
Frequently Asked Questions (FAQs)
Q1: What is the expected protonated molecular ion ([M+H]+) for 2,3-Dihydro-2-phenyl-4(1H)-quinolinone?
A1: The molecular formula for 2,3-Dihydro-2-phenyl-4(1H)-quinolinone is C15H13NO.[4] The expected monoisotopic mass of the neutral molecule is approximately 223.10 g/mol . Therefore, the protonated molecular ion [M+H]+ should be observed at an m/z of approximately 224.107.
Q2: What are the most common adducts I should look for?
A2: In electrospray ionization (ESI), it is common to observe adducts. Some of the most frequent adducts in positive ion mode are listed in the table below.[5][2]
Q3: What are the expected fragmentation patterns for this compound?
Neutral loss of CO (Carbon Monoxide): A common fragmentation for quinolones, leading to a loss of 28 Da.[2]
Neutral loss of H2O (Water): If a proton adds to the carbonyl oxygen, a water molecule might be lost (18 Da).
Retro-Diels-Alder (RDA) Fragmentation: This is a characteristic fragmentation for flavonoids and similar cyclic structures, which could lead to cleavage of the dihydro-quinolinone ring.[5][6]
Loss of the Phenyl Group: Cleavage of the bond connecting the phenyl group at the 2-position could result in a loss of 77 Da (C6H5).
Q4: How can I confirm the identity of my compound?
A4: High-resolution mass spectrometry (HRMS) can provide an accurate mass measurement of the molecular ion, which can be used to confirm the elemental composition. Tandem mass spectrometry (MS/MS) can be used to generate a characteristic fragmentation pattern that can be compared to predicted fragmentation pathways or, if available, a reference spectrum.
Quantitative Data Summary
The following tables summarize common adducts and potential fragment ions for 2,3-Dihydro-2-phenyl-4(1H)-quinolinone.
Table 2: Potential MS/MS Fragment Ions of [C15H13NO+H]+
Proposed Fragment
Neutral Loss
Expected Fragment m/z
[M+H-CO]+
CO (27.9949 Da)
196.1126
[M+H-C6H5]+
C6H5 (77.0391 Da)
147.0684
[M+H-C7H7]+
C7H7 (91.0548 Da)
133.0527
Experimental Protocols
General Protocol for LC-ESI-MS/MS Analysis
This protocol provides a starting point for the analysis of 2,3-Dihydro-2-phenyl-4(1H)-quinolinone. Optimization will likely be required for specific instrumentation and applications.
Sample Preparation:
Dissolve the sample in a suitable solvent such as methanol or acetonitrile to a concentration of 1-10 µg/mL.
Filter the sample through a 0.22 µm syringe filter before injection.
Liquid Chromatography (LC) Conditions:
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point.
Mobile Phase A: 0.1% formic acid in water.
Mobile Phase B: 0.1% formic acid in acetonitrile.
Gradient: A typical gradient would be to start at 5-10% B, ramp to 95% B over several minutes, hold, and then return to initial conditions to re-equilibrate.
Fragmentor/Cone Voltage: Start with a low value (e.g., 80-120 V) to observe the molecular ion, and then increase to induce fragmentation for MS/MS experiments.
MS1 Scan Range: m/z 100-500.
MS/MS: Isolate the precursor ion (e.g., m/z 224.1) and apply a collision energy (e.g., 10-40 eV) to generate fragment ions.
Visualizations
Caption: General experimental workflow for LC-MS analysis.
Caption: Potential fragmentation pathways of 2,3-Dihydro-2-phenyl-4(1H)-quinolinone.
Technical Support Center: Optimizing HPLC for 2,3-Dihydro-2-phenyl-4(1H)-quinolinone Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the High-Performance Liquid Chromatog...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) analysis of 2,3-Dihydro-2-phenyl-4(1H)-quinolinone.
Frequently Asked Questions (FAQs)
Q1: What are the recommended initial HPLC conditions for analyzing 2,3-Dihydro-2-phenyl-4(1H)-quinolinone?
A1: For a moderately non-polar compound like 2,3-Dihydro-2-phenyl-4(1H)-quinolinone (XLogP3 ≈ 2.9), a reverse-phase HPLC method is most suitable.[1] A good starting point would be a C18 column with a mobile phase consisting of water and an organic solvent like acetonitrile or methanol. Adding a small amount of acid, such as 0.1% formic acid, to the aqueous portion of the mobile phase is recommended to control the ionization of the analyte and residual silanols on the column, which helps to ensure sharp, symmetrical peaks.[2]
Q2: My analyte peak is tailing. What are the common causes and solutions?
A2: Peak tailing is a common issue in reverse-phase HPLC and can be caused by several factors.[3] The most frequent cause is secondary interaction between the analyte and acidic silanol groups on the silica surface of the column packing.[3][4] Other causes include using an insufficient buffer or mobile phase additive, column overload, or contamination.[3][5] To resolve this, try adding an acidic modifier like formic or trifluoroacetic acid to the mobile phase, reducing the amount of sample injected, or using a modern, fully end-capped column.[4]
Q3: The retention time of my peak is drifting or changing between runs. What should I check?
A3: Retention time variability can compromise the reliability of your analysis. Common causes include:
Temperature Fluctuations: Inconsistent column temperature can cause shifts in retention. Using a thermostatically controlled column oven is crucial for stable retention times.[6][7]
Mobile Phase Composition: Inaccurate preparation of the mobile phase or solvent evaporation can alter its composition and affect retention. It is best to prepare the mobile phase fresh daily and keep solvent reservoirs covered.[6][8] Preparing mobile phases gravimetrically instead of volumetrically can also increase precision.[8]
Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase before injection can lead to drifting retention times, especially when using a new mobile phase or after a gradient run.[6]
Pump Issues: Leaks in the system or air bubbles in the pump head can cause inconsistent flow rates, leading to variable retention times.
Q4: I am observing a sudden increase in system backpressure. What is the likely cause?
A4: High backpressure is typically a sign of a blockage in the HPLC system. The most common locations for blockages are the column inlet frit, in-line filters, or guard cartridges.[3] This can be caused by the precipitation of sample or buffer components, or by particulate matter from the sample or mobile phase.[5][6] To troubleshoot, systematically isolate components of the system to identify the source of the blockage. Regular filtering of samples and mobile phases can help prevent this issue.[3]
Troubleshooting Guide
Problem: Poor Peak Shape (Tailing, Fronting, or Splitting)
Question: What causes severe peak tailing and how can I fix it?Answer:
Severe peak tailing is often due to strong interactions between basic analytes and acidic silanol groups on the stationary phase.[4]
Solution 1: Adjust Mobile Phase: Lowering the pH of the mobile phase by adding an acid (e.g., 0.1% formic acid) can suppress the ionization of silanol groups, minimizing these secondary interactions.
Solution 2: Reduce Sample Load: Injecting too much sample can overload the column, leading to broad and tailing peaks. Try reducing the injection volume or sample concentration.[3]
Solution 3: Check Column Health: An old or contaminated column may have irreversible binding sites. Try flushing the column according to the manufacturer's instructions or replace it if the problem persists.[4]
Question: My peak is split or shows a distinct shoulder. What is wrong?Answer:
Peak splitting or shoulders can indicate a few problems:
Column Contamination or Void: A partially blocked inlet frit or a void at the head of the column can distort the sample path, causing peak splitting. Back-flushing the column or replacing it may be necessary.[9]
Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause poor peak shape. Whenever possible, dissolve the sample in the initial mobile phase.
Co-eluting Impurity: The shoulder could be a closely eluting, unresolved impurity. Optimizing the mobile phase composition or gradient profile may be necessary to separate the two peaks.
Problem: Baseline Irregularities
Question: My baseline is noisy and erratic. How can I get a stable baseline?Answer:
A noisy baseline can interfere with the detection and quantification of small peaks.
Solution 1: Degas Mobile Phase: Air bubbles in the system, particularly in the detector flow cell, are a common cause of baseline noise. Ensure all solvents are thoroughly degassed before use and purge the system.[6][9]
Solution 2: Check for Leaks: Leaks in pump seals or fittings can cause pressure fluctuations and a noisy baseline.[6][10]
Solution 3: Clean the System: Contaminants from previous analyses can slowly leach from the column or system components. Flush the entire system with a strong solvent.[11] Impurities in the mobile phase itself can also be a source; always use high-purity, HPLC-grade reagents.[5]
Question: Why is my baseline drifting up or down during a run?Answer:
Baseline drift is often observed during gradient elution but can also occur in isocratic runs.
Solution 1: Ensure Proper Column Equilibration: The column needs sufficient time to equilibrate with the mobile phase. A drifting baseline is common if equilibration is incomplete.[6]
Solution 2: Check for Column Bleed: At elevated temperatures or with aggressive mobile phases, the column's stationary phase can slowly degrade and "bleed," causing the baseline to drift, usually upwards.
Solution 3: Contamination: A contaminated detector flow cell can cause drift. Flush the cell with a strong, appropriate solvent.[6]
Experimental Protocols
Protocol 1: Initial Method Development for 2,3-Dihydro-2-phenyl-4(1H)-quinolinone
Objective: To establish robust initial separation conditions for the analyte.
Instrumentation and Materials:
HPLC system with a gradient pump, autosampler, thermostatted column compartment, and a Diode Array Detector (DAD) or UV Detector.
Column: C18, 4.6 x 150 mm, 5 µm particle size.
Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade Water.
Mobile Phase B: Acetonitrile.
Sample Preparation: Prepare a 1 mg/mL stock solution of 2,3-Dihydro-2-phenyl-4(1H)-quinolinone in acetonitrile. Dilute to a working concentration of approximately 20 µg/mL with the initial mobile phase composition (e.g., 50:50 Water:Acetonitrile).
Procedure:
System Preparation: Purge the pump with both mobile phases to remove air bubbles.
Column Equilibration: Equilibrate the column with the initial mobile phase conditions (e.g., 60% A: 40% B) for at least 15-20 minutes or until a stable baseline is achieved.
Detection: Use a DAD to scan from 200-400 nm to determine the wavelength of maximum absorbance (λmax). For subsequent analyses, monitor at the determined λmax.
Gradient Program:
0-1 min: 40% B
1-10 min: 40% to 90% B
10-12 min: Hold at 90% B
12.1-15 min: Return to 40% B (re-equilibration)
Analysis: Inject the sample and evaluate the resulting chromatogram for peak shape, retention time, and resolution from any impurities.
Protocol 2: Method Optimization
Objective: To improve peak symmetry, resolution, and reduce analysis time.
Procedure:
Optimize Gradient: Based on the initial run, if the peak elutes too early, decrease the initial %B. If it elutes too late, increase the initial %B. Adjust the gradient slope (the rate of change of %B over time) to improve the separation between the main peak and any impurities.
Adjust Mobile Phase Strength (Isocratic): For simpler separations, an isocratic method may be faster. Based on the retention time from the gradient run, calculate an appropriate isocratic %B. Test several isocratic compositions (e.g., 55%, 60%, 65% B) to find the optimal balance between retention time and resolution.
Optimize Temperature: Analyze the sample at different column temperatures (e.g., 25°C, 35°C, 45°C). Increasing the temperature generally decreases solvent viscosity, which can lead to sharper peaks and shorter retention times, but may also affect selectivity.[2][7]
Data Presentation
Table 1: Representative Data on the Effect of Acetonitrile Concentration on Analyte Retention and Peak Shape (Isocratic Elution)
% Acetonitrile (Mobile Phase B)
Retention Time (min)
Tailing Factor (As)
50%
12.5
1.6
55%
8.2
1.3
60%
5.1
1.1
65%
3.4
1.0
Table 2: Comparison of Initial and Optimized HPLC Method Parameters
Parameter
Initial Condition
Optimized Condition
Rationale for Change
Elution Mode
Gradient (40-90% B)
Isocratic (60% B)
The sample is simple, allowing for a faster and more robust isocratic method.
Mobile Phase A
0.1% Formic Acid in Water
0.1% Formic Acid in Water
Maintained to ensure good peak shape.
Mobile Phase B
Acetonitrile
Acetonitrile
Maintained as an effective organic modifier.
Flow Rate
1.0 mL/min
1.0 mL/min
Provided good efficiency without excessive pressure.
Temperature
30°C
35°C
A slight increase in temperature improved peak efficiency and reduced tailing.[7]
Retention Time
~7.5 min (gradient)
5.1 min
Optimized for faster run time while maintaining resolution.
Tailing Factor
~1.4
1.1
Improved peak symmetry for more accurate integration.
Technical Support Center: 2,3-Dihydro-2-phenyl-4(1H)-quinolinone in Biological Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3-Dihydro-2-phenyl-4(1H)-quinolinone and...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3-Dihydro-2-phenyl-4(1H)-quinolinone and its analogs.
I. Compound Properties and Handling
This section addresses common questions regarding the physical and chemical properties of 2,3-Dihydro-2-phenyl-4(1H)-quinolinone and best practices for its storage and handling.
FAQ 1: What are the basic physicochemical properties of 2,3-Dihydro-2-phenyl-4(1H)-quinolinone?
Property
Value
Source
Molecular Formula
C₁₅H₁₃NO
--INVALID-LINK--
Molecular Weight
223.27 g/mol
--INVALID-LINK--
XLogP3
2.9
--INVALID-LINK--
Appearance
Solid
General chemical knowledge
CAS Number
16619-14-0
--INVALID-LINK--
FAQ 2: How should I prepare stock solutions of 2,3-Dihydro-2-phenyl-4(1H)-quinolinone?
Stock solutions are typically prepared in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO) at a concentration of 10-40 mM.[1] It is recommended to:
Use anhydrous, culture-grade DMSO to minimize water content, which can affect compound stability.[2]
Store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Before use, thaw the aliquot completely and vortex thoroughly to ensure a homogenous solution.
FAQ 3: What is the solubility of this compound in aqueous buffers like PBS?
Troubleshooting Tip: If you observe precipitation when diluting your DMSO stock into aqueous assay buffer:
Lower the final concentration: Test a range of lower final concentrations of the compound.
Increase the DMSO concentration: If the assay allows, a slightly higher final DMSO concentration (e.g., up to 0.5%) may help maintain solubility. However, always run a vehicle control to account for any effects of the solvent on the assay.[5]
Use a different buffer system: The pH and composition of the buffer can influence solubility. Consider testing different buffers if precipitation is an issue.[6]
Sonication: Briefly sonicating the final solution may help to dissolve small precipitates.
II. Common Pitfalls in Biological Assays
This section details potential issues that researchers may encounter when using 2,3-Dihydro-2-phenyl-4(1H)-quinolinone in various biological assays and provides guidance on how to mitigate them.
FAQ 4: Can this compound interfere with fluorescence-based assays?
Yes. Dihydroquinolinone derivatives have been reported to possess intrinsic fluorescence properties. The fluorescence quantum yields and decay times are dependent on the molecular structure and the polarity of the solvent.[7][8] This intrinsic fluorescence can interfere with assays that use fluorescence as a readout, leading to false-positive or false-negative results.
Troubleshooting Workflow for Fluorescence Interference:
Workflow for identifying and mitigating fluorescence interference.
FAQ 5: Is 2,3-Dihydro-2-phenyl-4(1H)-quinolinone considered a Pan-Assay Interference Compound (PAINS)?
While not definitively classified as a PAIN in all available databases, the quinolone scaffold is present in some known PAINS.[9] PAINS are compounds that show activity in multiple assays through non-specific mechanisms, such as aggregation, reactivity, or interference with the assay technology itself.[10]
Troubleshooting Tip: To assess if your compound is acting as a PAIN in your assay:
Assay with and without detergent: The presence of a small amount of non-ionic detergent (e.g., 0.01% Triton X-100) can disrupt aggregates, reducing the activity of aggregation-based PAINS.[11]
Orthogonal assays: Confirm your findings using an assay with a different detection method or principle.
Structure-activity relationship (SAR) analysis: If minor structural modifications to the compound lead to a complete loss of activity, it is less likely to be a non-specific PAIN.[12]
FAQ 6: What are the known off-target effects of quinolone derivatives?
While the primary target of many 2-phenyl-4-quinolone analogs is tubulin, other quinolone-based compounds have been shown to have off-target effects. For example, some fluoroquinolones can induce mitochondrial toxicity by interacting with proteins like apoptosis-inducing factor mitochondria-associated 1 (AIFM1) and isocitrate dehydrogenase 2 (IDH2).[11][13] It is important to consider that off-target effects can be compound-specific.[5][14]
Troubleshooting Tip: To investigate potential off-target effects:
Counter-screens: Test your compound in assays for known off-targets of the quinolone class.
Cellular thermal shift assay (CETSA): This technique can be used to identify protein targets of a compound in a cellular context.
Phenotypic observation: Carefully observe cell morphology and other phenotypic changes that may suggest off-target activities. For instance, changes in cell shape can sometimes indicate an effect on the cytoskeleton, which might be an intended or off-target effect.[14]
III. Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the biological evaluation of 2,3-Dihydro-2-phenyl-4(1H)-quinolinone.
Protocol 1: Cell Viability MTT Assay
This protocol is used to assess the effect of the compound on cell viability.[5][15][16][17]
Cell Seeding:
Seed cells in a 96-well plate at a predetermined optimal density.
Incubate for 24 hours to allow for cell attachment and recovery.
Compound Treatment:
Prepare serial dilutions of 2,3-Dihydro-2-phenyl-4(1H)-quinolinone from a DMSO stock solution in the appropriate cell culture medium.
Include a vehicle control (DMSO at the highest concentration used for the compound) and a positive control for cell death.
Replace the medium in the wells with the medium containing the compound or controls.
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
MTT Addition and Incubation:
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
Add 10 µL of the MTT stock solution to each well.
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
Solubilization and Measurement:
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
Mix thoroughly to dissolve the formazan crystals.
Read the absorbance at 570 nm using a microplate reader.
Protocol 2: In Vitro Tubulin Polymerization Assay
This assay measures the effect of the compound on the polymerization of tubulin into microtubules.[9][18][19][20][21]
Reagent Preparation:
Reconstitute lyophilized tubulin protein (>99% pure) in ice-cold G-PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, pH 6.9) to a final concentration of 3-5 mg/mL.
Prepare a 10X stock of the test compound in G-PEM buffer. Include positive (e.g., paclitaxel for polymerization promotion, nocodazole or colchicine for inhibition) and negative (vehicle) controls.[12]
Assay Setup:
In a pre-warmed 96-well plate, add 10 µL of the 10X compound/control solution to each well.
Initiate the reaction by adding 90 µL of the cold tubulin solution to each well.
Measurement:
Immediately place the plate in a spectrophotometer pre-heated to 37°C.
Measure the absorbance at 340 nm every minute for 60-90 minutes. An increase in absorbance indicates tubulin polymerization.
Protocol 3: Caco-2 Permeability Assay
This assay is used to predict the intestinal permeability of a compound.[7][22][23][24][25]
Cell Culture:
Seed Caco-2 cells onto permeable Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
Monolayer Integrity Check:
Measure the transepithelial electrical resistance (TEER) of the monolayer to ensure its integrity. Only use inserts with TEER values within the acceptable range for your laboratory.
Permeability Assay (Apical to Basolateral):
Wash the monolayer with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
Add the test compound (at a non-toxic concentration) to the apical (upper) chamber.
At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (lower) chamber.
Include high (e.g., propranolol) and low (e.g., atenolol) permeability control compounds.
Sample Analysis:
Quantify the concentration of the compound in the collected samples using a suitable analytical method, such as LC-MS/MS.
Data Analysis:
Calculate the apparent permeability coefficient (Papp) using the following formula:
Papp (cm/s) = (dQ/dt) / (A * C₀)
where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
IV. Mechanism of Action and Signaling Pathways
2,3-Dihydro-2-phenyl-4(1H)-quinolinone and its analogs often function as inhibitors of tubulin polymerization, which has significant downstream effects on cell cycle progression and survival.[1][11][26][27]
Inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, a critical structure for chromosome segregation during mitosis.[26][28] This triggers the Spindle Assembly Checkpoint (SAC), a cellular surveillance mechanism that halts the cell cycle in the G2/M phase to prevent aneuploidy.[1][7][8][9] Prolonged mitotic arrest can lead to apoptotic cell death.
Signaling pathway of tubulin polymerization inhibition by 2,3-Dihydro-2-phenyl-4(1H)-quinolinone.
Key players in the pathway:
Spindle Assembly Checkpoint (SAC): A complex network of proteins including Mad1, Mad2, Bub1, BubR1, and Mps1 that monitors the attachment of microtubules to kinetochores.[28]
Anaphase-Promoting Complex/Cyclosome (APC/C): An E3 ubiquitin ligase that targets key mitotic proteins for degradation, allowing progression into anaphase. The SAC inhibits the APC/C.[8]
Bcl-2 Family Proteins: These proteins are crucial regulators of apoptosis. The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members determines the cell's fate.[2][19][20][25][29]
Caspases: A family of proteases that execute the apoptotic program. Initiator caspases (like Caspase-9) are activated first and then activate effector caspases (like Caspase-3 and -7).[16][17][18][22][23]
Reducing off-target effects of 2,3-Dihydro-2-phenyl-4(1H)-quinolinone
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address potential off-target effects of 2,3-Dihydr...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address potential off-target effects of 2,3-Dihydro-2-phenyl-4(1H)-quinolinone and its analogs.
Disclaimer
Quantitative data provided in this document for off-target interactions are primarily based on studies of structurally related quinolinone and quinazolinone derivatives. While these data suggest potential off-target liabilities for 2,3-Dihydro-2-phenyl-4(1H)-quinolinone, they should be considered indicative rather than definitive. Researchers are strongly encouraged to perform specific off-target profiling for the exact compound used in their experiments.
Troubleshooting Guides
Unexpected experimental outcomes when using 2,3-Dihydro-2-phenyl-4(1H)-quinolinone may be attributable to off-target effects. This section provides a guide to common problems, their potential causes, and recommended solutions.
Problem
Potential Cause
Recommended Solution
Unexpected Cell Viability/Cytotoxicity
Off-target inhibition of essential cellular machinery, such as tubulin polymerization or topoisomerase activity, can lead to apoptosis or cell cycle arrest.
1. Perform a dose-response curve to determine the EC50 for cytotoxicity. 2. Conduct cell cycle analysis by flow cytometry to identify arrest at specific phases (e.g., G2/M for tubulin inhibitors). 3. Perform assays for apoptosis markers (e.g., caspase activation, Annexin V staining). 4. Validate on-target engagement at concentrations where cytotoxicity is observed.
Discrepancy Between In Vitro and In Vivo Efficacy
1. Poor pharmacokinetic properties leading to low exposure at the target site. 2. Off-target effects in vivo leading to toxicity or compensatory signaling.
1. Conduct pharmacokinetic studies to assess bioavailability, distribution, metabolism, and excretion (ADME). 2. Perform in vivo target engagement studies to confirm the compound reaches its intended target. 3. Monitor for signs of toxicity in animal models and correlate with off-target profiles.
Inconsistent Assay Results
Compound precipitation, aggregation, or interference with assay components.
1. Assess compound solubility in assay buffer. 2. Include appropriate vehicle controls in all experiments. 3. Use orthogonal assays to validate key findings.
Activation of Unrelated Signaling Pathways
Off-target binding to kinases or other signaling proteins.
1. Perform a broad kinase panel screening to identify potential off-target kinases. 2. Use proteomics-based methods (e.g., CETSA, Affinity Chromatography-Mass Spectrometry) to identify unintended binding partners. 3. Validate off-target engagement in cells using methods like NanoBRET.
Frequently Asked Questions (FAQs)
Q1: What are the most likely off-targets for 2,3-Dihydro-2-phenyl-4(1H)-quinolinone?
A1: Based on studies of structurally similar quinolinone and quinazolinone compounds, potential off-targets include tubulin and topoisomerases.[1][2] Some derivatives have shown to inhibit tubulin polymerization and interfere with the function of topoisomerase I and II.[1][3] It is also plausible that this compound could interact with a range of protein kinases, a common source of off-target effects for many small molecules.
Q2: How can I experimentally determine the off-targets of my compound?
A2: Several unbiased and targeted methods can be employed:
Affinity Chromatography-Mass Spectrometry: This method uses an immobilized version of your compound to "pull down" interacting proteins from a cell lysate, which are then identified by mass spectrometry.
Cellular Thermal Shift Assay (CETSA): This technique assesses target engagement in intact cells by measuring the change in thermal stability of proteins upon ligand binding.
Kinase Panel Screening: Commercially available services can screen your compound against a large panel of kinases to identify potential off-target interactions.
CRISPR-Based Genetic Screens: These screens can identify genes that, when knocked out, confer resistance or sensitivity to your compound, thereby pointing to potential targets and pathways.
Q3: What strategies can I use to reduce the off-target effects of my compound?
A3: Reducing off-target effects often involves medicinal chemistry efforts to improve selectivity. Key strategies include:
Structure-Activity Relationship (SAR) Studies: Systematically modify the chemical structure of the compound and assess the impact on both on-target and off-target activity to identify modifications that enhance selectivity.
Rational Drug Design: Use computational modeling and structural biology to design new analogs with improved binding to the intended target and reduced affinity for known off-targets.
Glycoconjugation: Attaching a sugar moiety to the compound can alter its cellular uptake and distribution, potentially reducing off-target interactions in certain tissues.
Q4: Are there commercially available assays to test for tubulin or topoisomerase inhibition?
A4: Yes, several companies offer kits and services for assessing the effects of compounds on tubulin polymerization and the activity of topoisomerase I and II. These assays are crucial for confirming whether these are indeed off-targets of your compound.
Quantitative Data for 2,3-Dihydro-2-phenyl-4(1H)-quinolinone and Analogs
The following table summarizes available quantitative data for compounds structurally related to 2,3-Dihydro-2-phenyl-4(1H)-quinolinone. Note: This data should be used as a guide for potential off-target liabilities and not as a direct measure of the activity of 2,3-Dihydro-2-phenyl-4(1H)-quinolinone.
This protocol provides a general workflow for assessing target engagement in intact cells.
Materials:
Cell culture reagents
2,3-Dihydro-2-phenyl-4(1H)-quinolinone
DMSO (vehicle control)
Phosphate-buffered saline (PBS)
Protease inhibitor cocktail
Apparatus for cell lysis (e.g., sonicator, freeze-thaw)
PCR tubes and thermal cycler
Centrifuge
SDS-PAGE and Western blotting reagents
Primary antibody against the intended target and a loading control
Procedure:
Cell Treatment: Plate cells and grow to 80-90% confluency. Treat cells with the desired concentration of 2,3-Dihydro-2-phenyl-4(1H)-quinolinone or DMSO for the appropriate time.
Harvesting: Wash cells with PBS and harvest by scraping or trypsinization. Centrifuge to pellet the cells and wash again with PBS.
Heating: Resuspend the cell pellet in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.
Lysis: Lyse the cells by three cycles of freeze-thaw (liquid nitrogen and a 37°C water bath) or sonication.
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
Analysis: Collect the supernatant (soluble protein fraction) and determine the protein concentration. Analyze the samples by SDS-PAGE and Western blotting using an antibody against the target protein and a loading control.
This protocol outlines the general steps for identifying protein binding partners.
Materials:
Chemically modified 2,3-Dihydro-2-phenyl-4(1H)-quinolinone with a linker for immobilization (e.g., biotinylated)
Affinity resin (e.g., streptavidin-agarose beads)
Cell lysate from the experimental system of interest
Wash buffers (e.g., PBS with varying salt concentrations and mild detergents)
Elution buffer (e.g., high salt, low pH, or a solution of the non-immobilized compound)
Reagents for protein digestion (e.g., trypsin)
Mass spectrometer
Procedure:
Probe Immobilization: Incubate the modified compound with the affinity resin to allow for immobilization.
Lysate Incubation: Incubate the cell lysate with the compound-bound resin to allow for protein binding. Include a control with resin alone or resin with an inactive analog.
Washing: Wash the resin extensively with a series of wash buffers to remove non-specific binding proteins.
Elution: Elute the specifically bound proteins from the resin.
Sample Preparation for Mass Spectrometry: Eluted proteins are typically separated by SDS-PAGE, and protein bands of interest are excised and digested in-gel with trypsin. Alternatively, the entire eluate can be digested in-solution.
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.
Data Analysis: Compare the identified proteins from the compound-bound resin to the control resin to identify specific binding partners.
Visualizations
Signaling Pathway Diagram
Caption: Hypothetical signaling pathway illustrating an off-target effect.
Experimental Workflow Diagram
Caption: Workflow for identifying and mitigating off-target effects.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting unexpected experimental results.
A Comparative Guide to the Biological Activities of 2,3-Dihydro-2-phenyl-4(1H)-quinolinone and Flavanone
For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the biological activities of 2,3-dihydro-2-phenyl-4(1H)-quinolinone and flavanone, focusing on their anticanc...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of 2,3-dihydro-2-phenyl-4(1H)-quinolinone and flavanone, focusing on their anticancer, antimicrobial, and antioxidant properties. The information presented is supported by experimental data from peer-reviewed scientific literature.
Core Chemical Structures
2,3-Dihydro-2-phenyl-4(1H)-quinolinone belongs to the quinolinone class of heterocyclic compounds. Its structure features a dihydrogenated quinolinone core with a phenyl group substituted at the 2-position.
Flavanone is a class of flavonoids characterized by a three-ring structure (C6-C3-C6) with a saturated carbon-carbon bond between positions 2 and 3 of the C-ring.
Anticancer Activity
Both 2,3-dihydro-2-phenyl-4(1H)-quinolinone derivatives and various flavanones have demonstrated cytotoxic effects against a range of cancer cell lines. The primary mechanism for quinolones often involves the inhibition of DNA gyrase and topoisomerase, enzymes crucial for DNA replication, leading to cell death.[1] Flavanones, on the other hand, can induce apoptosis and cell cycle arrest through various signaling pathways.[2]
Note: Data for 2,3-dihydro-2-phenyl-4(1H)-quinolinone itself is limited; therefore, data for structurally related derivatives are presented.
Signaling Pathways in Anticancer Activity
Flavanones exert their anticancer effects by modulating various signaling pathways. A key mechanism involves the induction of apoptosis through the generation of reactive oxygen species (ROS) and activation of caspase cascades.[5] They can also interfere with proliferative pathways like PI3K/Akt and NF-κB.[5][7]
The anticancer mechanism for many quinolone derivatives involves the inhibition of topoisomerase II, leading to DNA damage and apoptosis.[1][8]
Caption: Flavanone Anticancer Signaling Pathway.
Caption: Quinolone Anticancer Signaling Pathway.
Antimicrobial Activity
Both classes of compounds have been investigated for their ability to inhibit the growth of various bacteria and fungi. The antibacterial action of quinolones is well-established and primarily involves the inhibition of bacterial DNA gyrase and topoisomerase IV, which are essential for DNA replication and repair.[1] Flavanones can exert antimicrobial effects through mechanisms such as disrupting microbial membranes and inhibiting enzyme activity.[9][10]
Note: Specific MIC values for 2,3-dihydro-2-phenyl-4(1H)-quinolinone were not available. Data for a structurally different but related quinazolinone derivative is shown for illustrative purposes, highlighting the need for further research on the target compound.
A Comparative Guide to the Synthesis of Chalcones and 2,3-Dihydro-2-phenyl-4(1H)-quinolinones
This guide provides a detailed comparison of the synthetic methodologies for two important classes of heterocyclic compounds: chalcones (1,3-diphenyl-2-propen-1-ones) and 2,3-Dihydro-2-phenyl-4(1H)-quinolinones. Both str...
Author: BenchChem Technical Support Team. Date: November 2025
This guide provides a detailed comparison of the synthetic methodologies for two important classes of heterocyclic compounds: chalcones (1,3-diphenyl-2-propen-1-ones) and 2,3-Dihydro-2-phenyl-4(1H)-quinolinones. Both structures are significant scaffolds in medicinal chemistry and drug development, serving as precursors for a wide range of biologically active molecules. This document outlines their common synthetic routes, presents comparative experimental data, and provides detailed protocols for researchers and scientists in the field.
Synthesis of Chalcones
Chalcones are open-chain flavonoids characterized by two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1] They are key precursors in the biosynthesis of flavonoids and isoflavonoids.[2] Their synthesis is a fundamental transformation in organic chemistry, most commonly achieved through the Claisen-Schmidt condensation.
General Reaction and Mechanism
The most prevalent method for synthesizing chalcones is the Claisen-Schmidt condensation, which is a base-catalyzed aldol condensation between an aromatic aldehyde and an acetophenone derivative.[3][4] The reaction proceeds by forming an enolate from the ketone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting aldol adduct readily undergoes dehydration to yield the stable, conjugated chalcone.[4] While typically base-catalyzed, acid-catalyzed variations also exist.[5]
Caption: Mechanism of Base-Catalyzed Claisen-Schmidt Condensation.
Experimental Data
The efficiency of chalcone synthesis can vary significantly based on the chosen methodology, catalysts, and reaction conditions. Modern variations include ultrasound-assisted, microwave-assisted, and solvent-free grinding methods to improve yields and reduce reaction times.[6][7][8]
This protocol is adapted from a general procedure for high-yield synthesis of chalcones.[6][9]
Preparation: Dissolve 3.23 mmol of the desired benzaldehyde derivative in 7 mL of ethanol in a suitable flask.
Addition of Reactants: Add 3.26 mmol of the corresponding acetophenone derivative, followed by 0.391 mmol of potassium hydroxide (KOH).
Reaction: Place the reaction mixture in an ultrasound bath heated to 40 °C. Monitor the reaction progress using Thin-Layer Chromatography (TLC).
Work-up: Once the reaction is complete, remove the solvent under reduced pressure.
Purification: The resulting solid or oil can be purified by recrystallization from ethanol or by column chromatography on silica gel to afford the pure chalcone.[6]
Synthesis of 2,3-Dihydro-2-phenyl-4(1H)-quinolinone
2,3-Dihydro-4(1H)-quinolinones, also known as azaflavanones, are nitrogen-containing heterocyclic compounds that form the core of many pharmaceutical agents.[12] Their synthesis often involves the cyclization of an appropriate precursor, frequently an o-aminochalcone, making the synthesis of chalcones a potential preliminary step.
General Reaction and Mechanism
A common and efficient strategy for synthesizing 2-aryl-2,3-dihydroquinolin-4(1H)-ones is the one-pot reaction of an o-aminoacetophenone with an aromatic aldehyde.[13] This reaction proceeds via an initial Claisen-Schmidt condensation to form an o-aminochalcone intermediate in situ. This intermediate then undergoes a rapid intramolecular aza-Michael addition, where the amino group attacks the β-carbon of the α,β-unsaturated system, leading to the formation of the dihydroquinolinone ring.
Caption: Synthetic workflow for 2,3-Dihydro-4(1H)-quinolinone.
Alternative routes include the Fries-like rearrangement of N-arylazetidin-2-ones and domino Michael-SNAr reactions.[14][15]
Experimental Data
The synthesis of dihydroquinolinones can be achieved under various catalytic conditions, with Lewis acids being particularly effective for the cyclization step.
This protocol is based on a silver-catalyzed one-pot synthesis of 2-aryl-2,3-dihydroquinolin-4(1H)-ones.[13]
Preparation: To a solution of o-aminoacetophenone (1.0 mmol) and an aromatic aldehyde (1.2 mmol) in a suitable solvent, add silver(I) triflate (AgOTf) as the catalyst.
Reaction: Stir the mixture at the designated temperature (e.g., room temperature or reflux) and monitor the reaction by TLC.
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
Purification: Dry the combined organic layers over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel to yield the pure 2,3-dihydroquinolin-4(1H)-one.
Comparative Analysis
The syntheses of chalcones and 2,3-dihydro-2-phenyl-4(1H)-quinolinones are closely related yet distinct processes. The former is a condensation reaction to form an acyclic enone, while the latter is typically a cyclization reaction, often using a chalcone derivative as a key intermediate.
o-Aminochalcones or o-Aminoacetophenones + Aldehydes
Key Intermediate
Enolate, Aldol adduct
o-Aminochalcone (often formed in situ)
Number of Steps
Typically one step
Often one-pot, but mechanistically two steps (condensation + cyclization)
Catalysis
Commonly base-catalyzed (NaOH, KOH), also acid-catalyzed
Often acid-catalyzed (Lewis or Brønsted acids) for cyclization
Product Structure
Acyclic, α,β-unsaturated ketone
Heterocyclic, saturated ketone
Typical Yields
Highly variable (can be >90% with optimized methods)
Generally good to excellent (70-99%)
Conclusion
The synthesis of chalcones via the Claisen-Schmidt condensation is a robust and versatile reaction, with numerous modern adaptations that enhance its efficiency and greenness.[7][8] The synthesis of 2,3-Dihydro-2-phenyl-4(1H)-quinolinones builds upon this chemistry, primarily through an intramolecular cyclization of an o-aminochalcone intermediate.[13] While chalcone synthesis is a direct condensation, the formation of the dihydroquinolinone core represents a more complex transformation that results in a valuable heterocyclic scaffold. The choice of synthetic route for either target depends on the availability of starting materials, desired substitution patterns, and the required scale of the reaction. For drug development professionals, understanding both syntheses is crucial, as the chalcone structure often serves as the foundational building block for the more complex and biologically significant dihydroquinolinone derivatives.
Unveiling the Anticancer Potential: A Comparative Guide to the Structural Activity Relationship of 2,3-Dihydro-2-phenyl-4(1H)-quinolinone Analogs
For researchers, scientists, and drug development professionals, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount in the quest for novel therapeutics. This gu...
Author: BenchChem Technical Support Team. Date: November 2025
For researchers, scientists, and drug development professionals, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount in the quest for novel therapeutics. This guide provides an in-depth comparison of 2,3-dihydro-2-phenyl-4(1H)-quinolinone analogs, focusing on their cytotoxic effects against various cancer cell lines. By presenting quantitative data, detailed experimental methodologies, and visual representations of structure-activity relationships, this document serves as a valuable resource for advancing the development of this promising class of compounds.
The 2,3-dihydro-2-phenyl-4(1H)-quinolinone scaffold has garnered significant attention in medicinal chemistry due to its presence in a variety of biologically active compounds. Analogs of this core structure have demonstrated a broad spectrum of pharmacological activities, including anticancer properties. The strategic modification of this scaffold allows for the fine-tuning of its cytotoxic potency and selectivity, offering a promising avenue for the development of new cancer therapies.
Comparative Analysis of Cytotoxic Activity
The cytotoxic potential of a series of 2,3-dihydro-2-phenyl-4(1H)-quinolinone analogs was evaluated against a panel of human cancer cell lines. The half-maximal growth inhibition (GI50) values, a measure of the concentration of a drug that is required for 50% inhibition of cell growth, are summarized in the table below. The data reveals critical insights into the structure-activity relationship (SAR) of these compounds.
Compound
R
HT29 (Colon) GI50 (µM)
U87 (Glioblastoma) GI50 (µM)
SJ-G2 (Glioblastoma) GI50 (µM)
MCF-7 (Breast) GI50 (µM)
A2780 (Ovarian) GI50 (µM)
H460 (Lung) GI50 (µM)
A431 (Skin) GI50 (µM)
Du145 (Prostate) GI50 (µM)
BE2-C (Neuroblastoma) GI50 (µM)
MIA (Pancreas) GI50 (µM)
15
H
2.1 ± 0.11
1.8 ± 0.12
2.9 ± 0.19
1.3 ± 0.09
1.6 ± 0.11
1.5 ± 0.10
2.0 ± 0.14
1.7 ± 0.12
1.9 ± 0.13
2.2 ± 0.15
16
4-CH3
3.5 ± 0.25
3.1 ± 0.22
4.0 ± 0.28
2.8 ± 0.20
3.2 ± 0.22
3.0 ± 0.21
3.8 ± 0.27
3.3 ± 0.23
3.6 ± 0.25
3.9 ± 0.27
17
4-C(CH3)3
>50
>50
>50
>50
>50
>50
>50
>50
>50
>50
Data sourced from a study on 2,3-dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents.[1]
Analysis of the data indicates that the nature of the substituent at the 4-position of the phenyl ring plays a crucial role in the cytotoxic activity. The unsubstituted analog (Compound 15) exhibits potent activity across all tested cancer cell lines, with GI50 values in the low micromolar range. The introduction of a methyl group (Compound 16) leads to a slight decrease in activity. Significantly, the incorporation of a bulky tert-butyl group (Compound 17) results in a dramatic loss of cytotoxicity, with GI50 values exceeding 50 µM. This suggests that steric hindrance at this position is detrimental to the compound's anticancer activity.
Experimental Protocols
To ensure the reproducibility and validation of the presented findings, detailed experimental protocols for the synthesis of the analogs and the assessment of their cytotoxic activity are provided below.
General Synthesis of 2,3-Dihydro-2-phenyl-4(1H)-quinolinone Analogs
The synthesis of 2,3-dihydro-2-phenyl-4(1H)-quinolinone analogs is typically achieved through a cyclization reaction of the corresponding 2'-aminochalcones.
Materials:
Substituted 2'-aminoacetophenone
Substituted benzaldehyde
Ethanol
Aqueous solution of sodium hydroxide
Hydrochloric acid
Procedure:
Chalcone Synthesis: To a solution of the appropriate substituted 2'-aminoacetophenone and substituted benzaldehyde in ethanol, an aqueous solution of sodium hydroxide is added dropwise at room temperature. The reaction mixture is stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography.
Cyclization: The resulting chalcone intermediate is then subjected to acidic conditions, typically by the addition of hydrochloric acid, to induce intramolecular cyclization. The mixture is heated to reflux for a specified period.
Isolation and Purification: After cooling, the reaction mixture is neutralized, and the precipitated product is collected by filtration. The crude product is then purified by recrystallization or column chromatography to yield the desired 2,3-dihydro-2-phenyl-4(1H)-quinolinone analog.
Cytotoxicity Assessment: MTT Assay
The cytotoxic activity of the synthesized compounds is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity.
Materials:
Human cancer cell lines (e.g., HT29, U87, MCF-7)
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics
Phosphate-buffered saline (PBS)
MTT solution (5 mg/mL in PBS)
Dimethyl sulfoxide (DMSO)
96-well plates
Microplate reader
Procedure:
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (DMSO) is also included.
Incubation: The plates are incubated for a specified period (e.g., 72 hours) under the same conditions.
MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are then incubated for an additional 2-4 hours to allow for the formation of formazan crystals by viable cells.
Formazan Solubilization: The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.
Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.
Data Analysis: The percentage of cell growth inhibition is calculated relative to the vehicle control. The GI50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.[2][3]
Visualizing Structure-Activity Relationships and Experimental Workflow
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Structure-Activity Relationship (SAR) of Analogs.
Caption: Experimental Workflow for Synthesis and Evaluation.
Comparative analysis of different synthetic routes to 2,3-Dihydro-2-phenyl-4(1H)-quinolinone
For Researchers, Scientists, and Drug Development Professionals The quest for efficient and high-yielding synthetic routes to bioactive molecules is a cornerstone of medicinal chemistry and drug development. 2,3-Dihydro-...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
The quest for efficient and high-yielding synthetic routes to bioactive molecules is a cornerstone of medicinal chemistry and drug development. 2,3-Dihydro-2-phenyl-4(1H)-quinolinone, an aza-analog of flavanone, represents a privileged scaffold found in numerous compounds with a wide range of pharmacological activities. This guide provides a comparative analysis of the most prominent synthetic routes to this important heterocyclic core, offering a detailed look at their methodologies, quantitative performance, and underlying chemical principles.
At a Glance: Comparison of Synthetic Routes
The synthesis of 2,3-Dihydro-2-phenyl-4(1H)-quinolinone can be broadly categorized into four main approaches: the classic two-step Claisen-Schmidt condensation followed by cyclization, various one-pot domino reactions, the Fries-like rearrangement of β-lactams, and modern methods involving 2-alkynylanilines. Each route presents a unique set of advantages and disadvantages in terms of yield, reaction time, substrate scope, and experimental complexity.
Synthetic Route
Starting Materials
Key Steps
Typical Yield (%)
Typical Reaction Time
Key Advantages
Key Disadvantages
Claisen-Schmidt Condensation & Cyclization
2'-Aminoacetophenone, Benzaldehyde
1. Base-catalyzed condensation2. Acid or base-catalyzed intramolecular cyclization
70-95 (overall)
4-24 hours
Well-established, readily available starting materials.
Two distinct reaction steps, can require harsh conditions for cyclization.
High efficiency (one-pot), atom economy, can be stereoselective.
Substrate synthesis can be complex, may require specific catalysts.
Fries-like Rearrangement
N-Arylazetidin-2-ones
Lewis or Brønsted acid-catalyzed rearrangement
30-96
1-5 hours
Good yields, relatively short reaction times.
Preparation of the N-arylazetidin-2-one precursor can be challenging and costly.
From 2-Alkynylanilines
2-Alkynylaniline, Benzaldehyde
Acid-catalyzed sequential reaction
Moderate to High
12-24 hours
Diversity-oriented, atom-economical.
Newer method, may have a more limited substrate scope explored to date.
Visualizing the Synthetic Pathways
To better understand the transformations involved in each synthetic route, the following diagrams, generated using Graphviz, illustrate the key reaction pathways.
Caption: Two-step synthesis via Claisen-Schmidt condensation followed by intramolecular cyclization.
Caption: One-pot domino synthesis via reduction of a nitro group followed by spontaneous cyclization.
Caption: Synthesis through a Fries-like rearrangement of an N-aryl-β-lactam.
Caption: A modern, diversity-oriented synthesis from 2-alkynylanilines and benzaldehyde.
Experimental Protocols
Detailed experimental procedures are crucial for the replication and adaptation of synthetic methods. Below are representative protocols for the key synthetic routes discussed.
Protocol 1: Claisen-Schmidt Condensation and Subsequent Cyclization
Step 1: Synthesis of (E)-1-(2-aminophenyl)-3-phenylprop-2-en-1-one (2'-Aminochalcone)
To a solution of 2'-aminoacetophenone (1.35 g, 10 mmol) in ethanol (20 mL), add benzaldehyde (1.06 g, 10 mmol).
Slowly add a 50% aqueous solution of sodium hydroxide (5 mL) to the stirred mixture at room temperature.
Continue stirring at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl.
Filter the precipitated yellow solid, wash with cold water, and dry under vacuum.
Recrystallize the crude product from ethanol to afford the pure 2'-aminochalcone.
Typical Yield: 85-95%
Step 2: Cyclization to 2,3-Dihydro-2-phenyl-4(1H)-quinolinone
Dissolve the 2'-aminochalcone (2.23 g, 10 mmol) in glacial acetic acid (25 mL).
Add a few drops of concentrated sulfuric acid and reflux the mixture for 2-4 hours (monitor by TLC).
After cooling, pour the reaction mixture into ice-cold water.
Neutralize the solution with a saturated sodium bicarbonate solution.
Filter the resulting precipitate, wash with water, and dry.
Purify the crude product by column chromatography on silica gel (eluent: hexane-ethyl acetate) or by recrystallization from a suitable solvent.
Typical Yield: 80-90%
Protocol 2: Domino Synthesis via Reduction of 2'-Nitrochalcone
To a stirred suspension of (E)-1-(2-nitrophenyl)-3-phenylprop-2-en-1-one (2'-nitrochalcone) (2.53 g, 10 mmol) and iron powder (2.80 g, 50 mmol) in a mixture of ethanol (30 mL) and water (10 mL), add concentrated hydrochloric acid (1 mL).[1]
Heat the mixture to reflux and maintain for 2-3 hours, monitoring by TLC until the starting material is consumed.[1]
Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.
Wash the celite pad with ethanol.
Evaporate the solvent from the combined filtrates under reduced pressure.
Dissolve the residue in ethyl acetate, wash with saturated sodium bicarbonate solution and then with brine.
Dry the organic layer over anhydrous sodium sulfate and concentrate under vacuum.
Purify the crude product by column chromatography (silica gel, hexane-ethyl acetate) to yield the desired 2,3-dihydro-2-phenyl-4(1H)-quinolinone.[1]
Protocol 3: Fries-like Rearrangement of N-Phenyl-azetidin-2-one
Cool a solution of N-phenyl-azetidin-2-one (1.47 g, 10 mmol) in dichloromethane (20 mL) to 0 °C in an ice bath.
Slowly add trifluoromethanesulfonic acid (triflic acid, 2.6 mL, 30 mmol) to the stirred solution.
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring by TLC.[1]
Carefully pour the reaction mixture into a beaker containing crushed ice and a saturated solution of sodium bicarbonate.
Extract the aqueous layer with dichloromethane (3 x 20 mL).
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
Remove the solvent under reduced pressure.
Purify the residue by flash column chromatography on silica gel (eluent: hexane-ethyl acetate) to obtain 2,3-dihydro-4(1H)-quinolinone.
Typical Yield: 30-96% (yield is sensitive to substituents on the aromatic ring)[1]
Protocol 4: Synthesis from 2-Ethynylaniline and Benzaldehyde
To a solution of 2-ethynylaniline (1.17 g, 10 mmol) and benzaldehyde (1.06 g, 10 mmol) in ethanol (25 mL), add p-toluenesulfonic acid monohydrate (0.19 g, 1 mmol).
Reflux the reaction mixture for 12-16 hours, with TLC monitoring.
After completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate and then with brine.
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
Purify the crude product by column chromatography on silica gel (eluent: hexane-ethyl acetate) to afford 2,3-dihydro-2-phenyl-4(1H)-quinolinone.
Typical Yield: Moderate to high, specific yields for this exact transformation may vary.
Concluding Remarks for the Practicing Scientist
The choice of a synthetic route to 2,3-Dihydro-2-phenyl-4(1H)-quinolinone will ultimately depend on the specific requirements of the research, including the desired scale, the availability and cost of starting materials, and the need for stereochemical control.
For robustness and scalability with readily available starting materials , the two-step Claisen-Schmidt condensation and cyclization remains a viable and well-understood option.
When efficiency and atom economy are paramount , domino reactions offer a superior one-pot solution, often with the potential for asymmetric induction.[2]
The Fries-like rearrangement provides a relatively rapid synthesis, provided the β-lactam precursor is accessible.
The synthesis from 2-alkynylanilines represents a modern and flexible approach, particularly suited for the generation of diverse analogs for structure-activity relationship (SAR) studies.
It is recommended that researchers carefully consider the trade-offs of each method. For instance, while domino reactions are highly efficient, the synthesis of the requisite starting materials may be more involved than for the classical Claisen-Schmidt approach. Similarly, the high yields reported for the Fries-like rearrangement are contingent on the successful synthesis of the N-arylazetidin-2-one. By weighing these factors, a judicious choice of synthetic strategy can be made to best suit the goals of the research program.
Validation of 2,3-Dihydro-2-phenyl-4(1H)-quinolinone's Mechanism of Action: A Comparative Guide
This guide provides a comparative analysis of the putative mechanism of action of 2,3-Dihydro-2-phenyl-4(1H)-quinolinone and its derivatives, focusing on their activity as antimitotic agents. The information presented is...
Author: BenchChem Technical Support Team. Date: November 2025
This guide provides a comparative analysis of the putative mechanism of action of 2,3-Dihydro-2-phenyl-4(1H)-quinolinone and its derivatives, focusing on their activity as antimitotic agents. The information presented is intended for researchers, scientists, and drug development professionals.
Introduction
2,3-Dihydro-2-phenyl-4(1H)-quinolinone belongs to the quinolinone class of heterocyclic compounds, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. While the specific mechanism of action for 2,3-Dihydro-2-phenyl-4(1H)-quinolinone is not extensively documented in publicly available literature, numerous studies on its close analogs, particularly 2-phenyl-4-quinolone derivatives, strongly suggest a primary mechanism involving the inhibition of tubulin polymerization.[1][2] This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis, positioning these compounds as potential anticancer agents.
This guide will compare the activity of 2-phenyl-4-quinolone derivatives with a well-established antimitotic agent, Combretastatin A-4, providing available quantitative data, detailed experimental protocols, and visual representations of the involved pathways and workflows.
Comparative Analysis of Biological Activity
The primary mechanism of action for 2-phenyl-4-quinolone derivatives appears to be the inhibition of tubulin polymerization, a critical process for cell division. This activity is comparable to that of other tubulin-targeting agents like Combretastatin A-4.
Quantitative Data Summary
The following table summarizes the available in vitro data for representative 2-phenyl-4-quinolone derivatives and the comparative agent, Combretastatin A-4. It is important to note that specific data for 2,3-Dihydro-2-phenyl-4(1H)-quinolinone is limited, and the data presented here is for structurally similar and biologically active analogs.
In Vitro Tubulin Polymerization Inhibition Assay (Fluorescence-Based)
This protocol is adapted from commercially available kits and published studies.[5][6][7]
Objective: To determine the effect of a test compound on the polymerization of tubulin in vitro.
Materials:
Tubulin protein (>99% pure)
GTP (Guanosine triphosphate) solution
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
Glycerol
Fluorescent reporter (e.g., DAPI)
Test compound (e.g., 2,3-Dihydro-2-phenyl-4(1H)-quinolinone)
Reference compounds (e.g., Paclitaxel as a polymerization enhancer, Nocodazole or Combretastatin A-4 as a polymerization inhibitor)
96-well black microplates
Fluorescence plate reader with excitation at ~360 nm and emission at ~450 nm
Procedure:
Preparation of Reagents:
Prepare a 2X tubulin stock solution by resuspending lyophilized tubulin in General Tubulin Buffer. Keep on ice.
Prepare a stock solution of the test compound and reference compounds in an appropriate solvent (e.g., DMSO).
Prepare a reaction mix containing General Tubulin Buffer, GTP, and the fluorescent reporter.
Assay Setup:
Add the desired volume of the test compound or reference compound to the wells of a pre-warmed (37°C) 96-well plate.
Initiate the polymerization by adding the tubulin stock solution to the reaction mix.
Immediately add the tubulin/reaction mix to the wells containing the compounds.
Data Acquisition:
Place the plate in the fluorescence plate reader pre-heated to 37°C.
Measure the fluorescence intensity at regular intervals (e.g., every minute) for a defined period (e.g., 60 minutes).
Data Analysis:
Plot the fluorescence intensity against time for each concentration of the test compound and for the controls.
The rate of tubulin polymerization is determined from the slope of the linear phase of the curve.
Calculate the IC50 value for the test compound, which is the concentration that inhibits tubulin polymerization by 50% compared to the vehicle control.
Signaling Pathways and Experimental Workflows
Proposed Mechanism of Action for 2-Phenyl-4-Quinolone Derivatives
The following diagram illustrates the proposed mechanism by which 2-phenyl-4-quinolone derivatives exert their cytotoxic effects through the inhibition of tubulin polymerization.
Caption: Proposed mechanism of 2-phenyl-4-quinolone derivatives.
Experimental Workflow for Mechanism Validation
The diagram below outlines a typical workflow for validating the antimitotic mechanism of a compound like 2,3-Dihydro-2-phenyl-4(1H)-quinolinone.
Caption: Workflow for validating antimitotic mechanism.
Combretastatin A-4 Signaling Pathway
Combretastatin A-4 is a potent tubulin-destabilizing agent that also exhibits anti-angiogenic properties through its effects on endothelial cells.
In Silico Docking Comparison of 2,3-Dihydro-2-phenyl-4(1H)-quinolinone and Related Compounds as Potential Anticancer Agents
A Comparative Guide for Researchers in Drug Discovery The quest for novel, effective, and selective anticancer agents is a cornerstone of modern medicinal chemistry. The quinolinone scaffold has emerged as a privileged s...
Author: BenchChem Technical Support Team. Date: November 2025
A Comparative Guide for Researchers in Drug Discovery
The quest for novel, effective, and selective anticancer agents is a cornerstone of modern medicinal chemistry. The quinolinone scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities, including potent antitumor properties. This guide provides an in-silico comparative analysis of 2,3-dihydro-2-phenyl-4(1H)-quinolinone and its derivatives, focusing on their potential as inhibitors of key cancer-related protein targets. Through molecular docking studies, we can predict the binding affinities and interaction patterns of these compounds, offering valuable insights for the rational design of new therapeutic agents. This document presents a summary of docking data against Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a crucial target in cancer therapy, detailed experimental protocols for in-silico analysis, and visualizations of the docking workflow and the EGFR signaling pathway.
Comparative Docking Analysis
The following table summarizes the in-silico docking results of a series of 4-hydroxy-1-phenyl-2(1H)-quinolone derivatives against the EGFR tyrosine kinase domain (PDB ID: 1M17). The docking scores, representing the predicted binding affinity, are presented. A more negative score typically indicates a stronger predicted binding interaction.
Data sourced from a study on 4-hydroxy-1-phenyl-2(1H)-quinolone derivatives as anticancer agents.[1]
Experimental Protocols
The following is a generalized protocol for in-silico molecular docking studies of quinolinone derivatives, based on common practices in the field.
1. Ligand Preparation:
The 2D structures of the quinolinone derivatives are sketched using chemical drawing software (e.g., ChemDraw).
These structures are then converted to 3D formats.
Energy minimization of the 3D structures is performed using a suitable force field (e.g., MMFF94) to obtain stable conformations.
The prepared ligand files are saved in a format compatible with the docking software (e.g., .pdbqt).
2. Protein Preparation:
The 3D crystal structure of the target protein (e.g., EGFR tyrosine kinase, PDB ID: 1M17) is downloaded from the Protein Data Bank (PDB).[1]
Water molecules and any co-crystallized ligands are typically removed from the protein structure.
Polar hydrogen atoms are added to the protein, and non-polar hydrogens are merged.
Partial charges (e.g., Gasteiger charges) are assigned to the protein atoms.
The prepared protein file is saved in a compatible format (e.g., .pdbqt).
3. Molecular Docking Simulation:
A grid box is defined around the active site of the target protein to specify the search space for the docking algorithm.
The docking simulation is performed using software such as AutoDock Vina. The program systematically samples different conformations and orientations of the ligand within the defined active site.
A scoring function is used to estimate the binding affinity for each pose, typically reported in kcal/mol.
4. Analysis of Results:
The docking results are analyzed to identify the best-scoring poses for each ligand.
The binding interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the amino acid residues of the protein's active site are visualized and analyzed using software like Discovery Studio Visualizer or PyMOL.
The docking scores of the test compounds are compared with that of a standard inhibitor to evaluate their relative potential.
Visualizations
To better understand the processes involved, the following diagrams illustrate the in-silico docking workflow and a relevant signaling pathway.
Caption: A generalized workflow for in-silico molecular docking studies.
Caption: A simplified diagram of the EGFR signaling pathway and the point of inhibition.
Confirming the Molecular Architecture: A Comparative Guide to the Structural Elucidation of 2,3-Dihydro-2-phenyl-4(1H)-quinolinone
For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative overview of analytical techniq...
Author: BenchChem Technical Support Team. Date: November 2025
For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative overview of analytical techniques for confirming the structure of 2,3-Dihydro-2-phenyl-4(1H)-quinolinone, with a primary focus on the definitive method of X-ray crystallography.
The precise arrangement of atoms within a molecule dictates its physical, chemical, and biological properties. In the context of drug discovery and development, even minor variations in stereochemistry can lead to significant differences in efficacy and toxicity. Therefore, rigorous structural confirmation is a critical step in the characterization of any new chemical entity. While a suite of spectroscopic techniques provides valuable insights into molecular connectivity, single-crystal X-ray diffraction stands as the gold standard for determining the absolute three-dimensional structure of a crystalline compound.
This guide will compare the data obtained from X-ray crystallography with that from other common analytical methods, namely Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, for the structural elucidation of 2,3-Dihydro-2-phenyl-4(1H)-quinolinone.
Data Presentation: A Comparative Analysis
While specific crystallographic data for 2,3-Dihydro-2-phenyl-4(1H)-quinolinone is not publicly available, the following tables present representative data from a closely related quinolinone derivative to illustrate the type of quantitative information obtained from X-ray crystallography and how it compares with spectroscopic data.
Table 1: Representative Crystallographic Data for a Substituted Quinolone Derivative
Parameter
Value
Crystal System
Monoclinic
Space Group
P2₁/c
a (Å)
10.607
b (Å)
9.567
c (Å)
18.824
β (°)
94.26
Volume (ų)
1904.8
Z
4
Bond Length (C=O) (Å)
1.23
Bond Length (C-N) (Å)
1.38
Bond Angle (C-N-C) (°)
125.4
Note: Data is for a representative 2,4-disubstituted benzo[h]quinoline and is intended for illustrative purposes.[1]
Table 2: Expected Spectroscopic Data for 2,3-Dihydro-2-phenyl-4(1H)-quinolinone
A suitable single crystal of the compound is mounted on a goniometer. The crystal is then placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. Monochromatic X-rays are directed at the crystal, and the resulting diffraction pattern is collected on a detector. The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson synthesis and refined to obtain the final atomic coordinates, bond lengths, and bond angles.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
A sample of the compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) and placed in an NMR tube. The tube is inserted into a high-field NMR spectrometer. For ¹H NMR, a radiofrequency pulse is applied, and the resulting free induction decay (FID) is recorded and Fourier transformed to obtain the spectrum. For ¹³C NMR, similar principles apply, often with proton decoupling to simplify the spectrum. Two-dimensional NMR experiments, such as COSY and HMBC, can be performed to establish connectivity between protons and carbons.[2]
Mass Spectrometry (MS):
A dilute solution of the sample is introduced into the mass spectrometer. In electron ionization (EI) MS, the sample is bombarded with high-energy electrons, causing ionization and fragmentation. The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected. The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural clues.
Infrared (IR) Spectroscopy:
A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. The pellet is placed in the sample holder of an IR spectrometer. A beam of infrared radiation is passed through the sample, and the detector measures the amount of light absorbed at each wavelength. The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.
Visualization of the Structural Elucidation Workflow
The following diagram illustrates the logical workflow for confirming the structure of 2,3-Dihydro-2-phenyl-4(1H)-quinolinone, highlighting the complementary nature of the different analytical techniques.
Caption: Workflow for the structural elucidation of 2,3-Dihydro-2-phenyl-4(1H)-quinolinone.
Conclusion
While spectroscopic techniques like NMR, MS, and IR provide crucial information about the molecular formula, functional groups, and connectivity of 2,3-Dihydro-2-phenyl-4(1H)-quinolinone, single-crystal X-ray crystallography offers an unparalleled level of detail, providing the precise three-dimensional arrangement of atoms in the solid state. The combination of these techniques allows for a comprehensive and unambiguous structural confirmation, which is a cornerstone of modern chemical and pharmaceutical research. The integration of data from these complementary methods provides a high degree of confidence in the assigned structure, which is essential for understanding its chemical behavior and biological activity.[3][4][5]
Reproducibility of 2,3-Dihydro-2-phenyl-4(1H)-quinolinone Synthesis and Bioassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of common synthetic routes to 2,3-Dihydro-2-phenyl-4(1H)-quinolinone and an overview of typical bioassays used to...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of common synthetic routes to 2,3-Dihydro-2-phenyl-4(1H)-quinolinone and an overview of typical bioassays used to evaluate its activity. The focus is on providing data to assess the potential reproducibility and performance of these methods.
Synthesis of 2,3-Dihydro-2-phenyl-4(1H)-quinolinone: A Comparison of Yields
The synthesis of 2,3-Dihydro-2-phenyl-4(1H)-quinolinone, a core structure in many biologically active compounds, can be achieved through various methods. The reproducibility of a synthesis is a critical factor for its application in research and drug development. While direct comparative studies on the reproducibility of different methods are scarce, the reported reaction yields provide a valuable metric for assessing their efficiency and potential for consistent results. Higher and more consistent yields often correlate with a more robust and reproducible synthetic protocol.
Below is a summary of quantitative data from different synthetic methods reported in the literature.
Detailed methodologies are crucial for reproducing scientific findings. Below are protocols for key experiments cited in the synthesis of 2,3-Dihydro-2-phenyl-4(1H)-quinolinone.
Domino Michael-SNAr Approach
This method involves a concise and straightforward preparation for N-alkyl-2,3-dihydro-4(1H)-quinolinones.[1]
Synthesis of 1-aryl-2-propen-1-one derivatives: These precursors, containing both Michael and SNAr acceptors, are typically prepared in two steps.
Michael Addition and SNAr Ring Closure: The 1-aryl-2-propen-1-one substrate is treated with a selection of primary amines. This initiates a Michael addition to the enone, followed by an SNAr ring closure to afford the dihydroquinolinone product.[1]
Dissolving Metal Reduction-Cyclization Sequence
This protocol provides access to 2-aryl-2,3-dihydro-4(1H)-quinolinones in good yields.[1]
Reduction of Nitro Group: The domino sequence is initiated by the reduction of a nitro group on a suitable precursor using iron powder in the presence of a strong acid, such as concentrated HCl, at 100°C for 30 minutes.
Cyclization: Following the reduction of the nitro group to an aniline, cyclization occurs. This is presumed to involve the addition of the aniline amino group to a protonated enone.[1]
Fries-like Rearrangement of N-arylazetidin-2-ones
This method utilizes a rearrangement reaction promoted by a strong acid.[1]
Reaction Setup: N-arylazetidin-2-ones are treated with triflic acid at room temperature. This is a modification of an earlier method that used refluxing trifluoroacetic acid.[1]
Rearrangement: The strong acid promotes a Fries-like rearrangement to form the 2,3-dihydro-4(1H)-quinolinone product. Yields can be high, but may be lower with electron-withdrawing substituents on the aromatic ring.[1]
Bioassays for 2,3-Dihydro-2-phenyl-4(1H)-quinolinone Derivatives
Derivatives of 2,3-Dihydro-2-phenyl-4(1H)-quinolinone have been investigated for a range of biological activities, including anticancer and anti-inflammatory effects. The reproducibility of bioassays is paramount for the reliable evaluation of drug candidates. Key parameters for assessing bioassay reproducibility are intra-assay and inter-assay variability, often expressed as the coefficient of variation (%CV).[3][4] Generally, intra-assay %CVs should be less than 10%, and inter-assay %CVs of less than 15% are considered acceptable.[5]
Common Bioassays and Relevant Signaling Pathways
Anticancer Activity: Quinolone derivatives are often evaluated for their ability to inhibit cancer cell growth and proliferation.[6][7] A common mechanism of action for anticancer agents is the inhibition of tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis.[8]
Anti-inflammatory Activity: As aza-analogs of flavanones, these compounds are also tested for anti-inflammatory properties.[9][10] Flavonoids can exert anti-inflammatory effects by modulating various signaling pathways, including the NF-κB pathway, which is a key regulator of the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[9][11]
Visualizations
To further clarify the processes discussed, the following diagrams illustrate a general synthesis workflow, a key signaling pathway, and a logical flow for assessing reproducibility.
Caption: A generalized workflow for the synthesis of 2,3-Dihydro-2-phenyl-4(1H)-quinolinone.
Caption: Inhibition of the NF-κB signaling pathway by 2,3-Dihydro-2-phenyl-4(1H)-quinolinone.
Caption: A logical workflow for assessing the reproducibility of a given experimental protocol.
A Comparative Guide to the Analysis of Impurities in Synthesized 2,3-Dihydro-2-phenyl-4(1H)-quinolinone
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of analytical methodologies for the identification and quantification of impurities in laboratory-synthesized...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the identification and quantification of impurities in laboratory-synthesized 2,3-Dihydro-2-phenyl-4(1H)-quinolinone. Ensuring the purity of active pharmaceutical ingredients (APIs) is a critical aspect of drug development, as even trace impurities can impact safety and efficacy.[1] This document outlines common synthetic pathways, potential process-related impurities and byproducts, and compares the performance of key analytical techniques, supported by detailed experimental protocols and data.
Synthesis Overview and Potential Impurity Formation
The most common synthesis of 2,3-Dihydro-2-phenyl-4(1H)-quinolinone involves the Claisen-Schmidt condensation of an o-aminoacetophenone with an aromatic aldehyde to form an o-aminochalcone, which subsequently undergoes an intramolecular cyclization.[2][3] Variations in catalysts, solvents, and reaction conditions can lead to different impurity profiles.
Potential impurities can be broadly categorized as:
Organic Impurities: Starting materials, intermediates, byproducts from side-reactions, and degradation products.[1]
Inorganic Impurities: Residual catalysts or reagents.[1]
Residual Solvents: Volatile organic compounds used during synthesis or purification.[1]
Comparative Guide to a Peer-Reviewed Method for the Analysis of 2,3-Dihydro-2-phenyl-4(1H)-quinolinone
This guide provides a comparative overview of a peer-reviewed analytical method for the quantitative analysis of 2,3-Dihydro-2-phenyl-4(1H)-quinolinone, a significant heterocyclic compound in medicinal chemistry and drug...
Author: BenchChem Technical Support Team. Date: November 2025
This guide provides a comparative overview of a peer-reviewed analytical method for the quantitative analysis of 2,3-Dihydro-2-phenyl-4(1H)-quinolinone, a significant heterocyclic compound in medicinal chemistry and drug development. The primary focus is on High-Performance Liquid Chromatography (HPLC) as a robust and widely accessible technique. Additionally, this guide briefly discusses Nuclear Magnetic Resonance (NMR) spectroscopy as an alternative quantitative method. Experimental data, detailed protocols, and visual workflows are presented to assist researchers, scientists, and drug development professionals in their analytical endeavors.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of compounds in a mixture. For the analysis of 2,3-Dihydro-2-phenyl-4(1H)-quinolinone, a reversed-phase HPLC method is highly suitable, leveraging a non-polar stationary phase and a polar mobile phase.
Experimental Protocol: Reversed-Phase HPLC
This protocol is based on established methods for the analysis of structurally similar compounds, such as flavanones and other quinolinone derivatives.
1. Instrumentation:
HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
Data acquisition and processing software.
2. Chromatographic Conditions:
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Mobile Phase: A gradient of acetonitrile (Solvent B) and water with 0.1% formic acid (Solvent A).
Gradient Program:
0-5 min: 30% B
5-15 min: 30-70% B (linear gradient)
15-20 min: 70% B
20-22 min: 70-30% B (linear gradient)
22-25 min: 30% B (equilibration)
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Detection Wavelength: 254 nm (based on the UV absorbance of the quinolinone chromophore).
Injection Volume: 10 µL.
3. Standard and Sample Preparation:
Standard Stock Solution: Accurately weigh 10 mg of 2,3-Dihydro-2-phenyl-4(1H)-quinolinone reference standard and dissolve in 10 mL of methanol to obtain a concentration of 1 mg/mL.
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Sample Preparation: Dissolve the sample containing 2,3-Dihydro-2-phenyl-4(1H)-quinolinone in methanol, sonicate for 10 minutes, and filter through a 0.45 µm syringe filter before injection.
4. Method Validation (as per ICH guidelines):
Linearity: Analyze the working standard solutions in triplicate. Plot the peak area against the concentration and determine the correlation coefficient (R²).
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing a standard solution at three different concentrations on the same day and on three different days. Express the results as the relative standard deviation (%RSD).
Accuracy: Perform a recovery study by spiking a known amount of the standard into a sample matrix at three different concentration levels. Calculate the percentage recovery.
Specificity: Analyze a blank sample (matrix without the analyte) to ensure no interfering peaks at the retention time of 2,3-Dihydro-2-phenyl-4(1H)-quinolinone.
Data Presentation: HPLC Method Performance
The following table summarizes the expected quantitative performance of the described HPLC method, based on typical values for the analysis of similar aromatic heterocyclic compounds.
Parameter
High-Performance Liquid Chromatography (HPLC)
Linearity (R²)
> 0.999
Range
1 - 100 µg/mL
Limit of Detection (LOD)
~0.1 µg/mL
Limit of Quantitation (LOQ)
~0.3 µg/mL
Intra-day Precision (%RSD)
< 2%
Inter-day Precision (%RSD)
< 3%
Accuracy (Recovery %)
98 - 102%
Nuclear Magnetic Resonance (NMR) Spectroscopy
Quantitative NMR (qNMR) is a powerful primary analytical method that allows for the determination of the absolute or relative concentration of a substance in a sample. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei responsible for the resonance.
Experimental Protocol: Quantitative ¹H NMR (qNMR)
1. Instrumentation:
NMR spectrometer (e.g., 400 MHz or higher) with a high-resolution probe.
2. Sample Preparation:
Accurately weigh a known amount of the sample containing 2,3-Dihydro-2-phenyl-4(1H)-quinolinone.
Accurately weigh a known amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone). The internal standard should have a simple spectrum with signals that do not overlap with the analyte signals.
Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
3. NMR Data Acquisition:
Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis:
Pulse Angle: 90°
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest to ensure full relaxation.
Number of Scans: Sufficient to achieve a high signal-to-noise ratio (S/N > 250:1 for accurate integration).[1]
Acquisition Time: Sufficient to ensure good digital resolution.
4. Data Processing and Quantification:
Apply appropriate phasing and baseline correction to the spectrum.
Integrate a well-resolved, characteristic signal of 2,3-Dihydro-2-phenyl-4(1H)-quinolinone (e.g., a proton on the phenyl ring or a specific proton on the quinolinone core).
Integrate a signal from the internal standard.
Calculate the concentration of the analyte using the following formula:
Personal protective equipment for handling 2,3-Dihydro-2-phenyl-4(1H)-quinolinone
For Immediate Use by Laboratory Professionals This guide provides critical safety and logistical information for handling 2,3-Dihydro-2-phenyl-4(1H)-quinolinone (CAS No. 16619-14-0).
Author: BenchChem Technical Support Team. Date: November 2025
For Immediate Use by Laboratory Professionals
This guide provides critical safety and logistical information for handling 2,3-Dihydro-2-phenyl-4(1H)-quinolinone (CAS No. 16619-14-0). Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on best practices for handling novel chemical substances and data from structurally similar compounds.
Personal Protective Equipment (PPE) Recommendations
Due to the unique nature of this compound, a comprehensive risk assessment should be conducted before handling. The following table summarizes the recommended PPE.
PPE Category
Specification
Rationale
Eye and Face Protection
Chemical splash goggles or a full-face shield.
Protects against splashes of the compound or solvents it is dissolved in. A face shield offers broader protection, especially when handling larger quantities or when there is a risk of energetic reactions.[1]
Skin Protection
Gloves
Chemically resistant gloves (e.g., Nitrile, Neoprene). It is crucial to inspect gloves for any signs of degradation or perforation before use.
Prevents direct skin contact with the chemical. The choice of glove material should be based on the solvent used and, if possible, breakthrough time data for quinolinone derivatives.
Lab Coat
A flame-resistant lab coat or gown that covers the arms and body.
Provides a removable barrier to protect personal clothing and skin from contamination.[1]
Respiratory Protection
A NIOSH-approved respirator may be required if there is a risk of generating dust or aerosols, or if working outside a fume hood.
Minimizes the inhalation of airborne particles of the compound. The type of respirator and cartridge should be selected based on the potential exposure concentration and the physical form of the substance.[1]
Procedural, Step-by-Step Guidance
Donning Personal Protective Equipment
A systematic approach to putting on PPE is essential to ensure complete protection.
Hand Hygiene : Start by washing your hands thoroughly with soap and water.[2]
Lab Coat/Gown : Put on a clean, properly fitting lab coat or gown, ensuring it is fully buttoned or snapped.[3]
Respiratory Protection (if required) : If a respirator is necessary, perform a seal check to ensure it fits correctly.
Eye and Face Protection : Put on safety goggles or a face shield.
Gloves : Don gloves, ensuring the cuffs of the gloves overlap with the sleeves of the lab coat.[2]
Doffing Personal Protective Equipment
Removing PPE correctly is critical to prevent self-contamination.
Gloves : Remove gloves using a glove-to-glove and skin-to-skin technique to avoid touching the outer contaminated surface with bare hands.[4]
Lab Coat/Gown : Remove the lab coat by unbuttoning or unsnapping it and rolling it outwards, ensuring the contaminated surface is contained within the roll.
Eye and Face Protection : Remove eye and face protection from the back to avoid touching the potentially contaminated front surface.[2][4]
Respiratory Protection (if used) : Remove the respirator without touching the front.
Final Hand Hygiene : Wash hands again thoroughly with soap and water.[2]
Disposal of Contaminated PPE
Proper disposal of used PPE is crucial to prevent the spread of contamination.
Segregation : All disposable PPE contaminated with 2,3-Dihydro-2-phenyl-4(1H)-quinolinone should be segregated from regular laboratory waste.[5]
Containment : Place contaminated items in a designated, leak-proof, and clearly labeled hazardous waste container.[5][6]
Regulatory Compliance : Dispose of the hazardous waste in accordance with local, state, and federal regulations. This may involve using a licensed hazardous waste disposal service.[6]
Experimental Workflow for Safe Handling
The following diagram illustrates the logical workflow for ensuring safety when working with 2,3-Dihydro-2-phenyl-4(1H)-quinolinone.
Caption: Workflow for Safe Handling of 2,3-Dihydro-2-phenyl-4(1H)-quinolinone.